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  • Product: Acetyl-L-tyrosine methyl ester hydrate

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Acetyl-L-Tyrosine Methyl Ester Hydrate (ATME-H)

Executive Summary N-Acetyl-L-tyrosine methyl ester (ATME) is a synthetic derivative of the non-essential amino acid L-tyrosine. Structurally characterized by N-terminal acetylation and C-terminal methylation, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-L-tyrosine methyl ester (ATME) is a synthetic derivative of the non-essential amino acid L-tyrosine. Structurally characterized by N-terminal acetylation and C-terminal methylation, this compound serves as a critical model substrate in enzyme kinetics, specifically for serine proteases like


-chymotrypsin. While its ethyl ester analog (ATEE) is the historical standard for chymotrypsin assays, the methyl ester variant offers distinct solubility profiles and is frequently utilized in peptide synthesis as a protected intermediate.

This guide details the structural anatomy, synthetic pathways, and functional applications of ATME hydrate, designed for researchers requiring high-purity substrates for enzymology or organic synthesis.

Part 1: Structural Anatomy & Physicochemical Properties

Chemical Identity

The molecule consists of an L-tyrosine core modified at both termini to block zwitterion formation, rendering it uncharged at neutral pH. The "hydrate" designation refers to the inclusion of water molecules within the crystal lattice, typically in a 1:1 stoichiometric ratio (monohydrate), which stabilizes the solid form via hydrogen bonding networks.

PropertySpecification
IUPAC Name Methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate hydrate
Common Name N-Acetyl-L-tyrosine methyl ester (ATME)
CAS Number 71665-34-4 (Monohydrate) / 720747 (Anhydrous)
Molecular Formula

Molecular Weight 255.27 g/mol (Hydrate) / 237.25 g/mol (Anhydrous)
Stereochemistry L-configuration (S-isomer) at the

-carbon
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in cold water
Structural Features
  • Acetamide Group (

    
    ):  Protects the amine, mimicking the peptide bond backbone found in proteins.
    
  • Methyl Ester (

    
    ):  Protects the carboxylic acid, increasing lipophilicity and providing the specific scissile bond for esterase activity.
    
  • Phenolic Hydroxyl: Remains free, allowing for characteristic UV absorption at 275–280 nm and participation in hydrogen bonding.

Part 2: Synthetic Routes & Purification[1]

Synthesis Strategy

The synthesis of ATME requires sequential protection to prevent racemization of the chiral center. The preferred route is Esterification followed by Acetylation . Reversing this order (Acetylation first) can lead to oxazolone formation, which promotes racemization.

Workflow Diagram

Synthesis Tyrosine L-Tyrosine (Starting Material) SOCl2 MeOH / SOCl2 (0°C to Reflux) Tyrosine->SOCl2 TyrOMe L-Tyrosine Methyl Ester (Intermediate) SOCl2->TyrOMe Step 1: Esterification Ac2O Ac2O / Pyridine or NaHCO3 TyrOMe->Ac2O ATME Crude ATME Ac2O->ATME Step 2: N-Acetylation Cryst Recrystallization (Water/MeOH) ATME->Cryst Purification Final Pure ATME Hydrate (Crystalline Solid) Cryst->Final

Figure 1: Two-step synthetic pathway for N-Acetyl-L-tyrosine methyl ester minimizing racemization.

Step-by-Step Protocol

Step 1: Methyl Esterification (Fischer Esterification)

  • Suspend L-Tyrosine (10 g) in anhydrous Methanol (100 mL) at 0°C.

  • Dropwise add Thionyl Chloride (

    
    , 1.2 eq) to generate anhydrous HCl in situ. Caution: Exothermic.
    
  • Reflux for 4-6 hours until the solid dissolves and TLC indicates consumption of Tyrosine.

  • Concentrate in vacuo to yield L-Tyrosine Methyl Ester hydrochloride.

Step 2: N-Acetylation

  • Dissolve the intermediate from Step 1 in water or mild alkaline buffer (

    
    , pH 8–9).
    
  • Add Acetic Anhydride (

    
    , 1.5 eq) dropwise while maintaining pH ~8 with NaOH.
    
  • Stir at room temperature for 1 hour.

  • Acidify to pH 2–3 with dilute HCl to precipitate the product or extract with Ethyl Acetate.

Step 3: Crystallization (Formation of Hydrate)

  • Dissolve the crude organic extract in a minimum volume of hot methanol.

  • Slowly add water until turbidity appears.

  • Allow to cool slowly to 4°C. The water molecules will integrate into the crystal lattice, forming the stable hydrate.

Part 3: Analytical Characterization[2]

To validate the identity of the synthesized ATME hydrate, Nuclear Magnetic Resonance (NMR) is the gold standard.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-


 or 

[1]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
1.85 – 1.95 Singlet (s)3H

Acetyl methyl group
2.80 – 3.00 Doublet of Doublets (dd)2H

Benzylic protons (side chain)
3.60 – 3.65 Singlet (s)3H

Methyl ester group
4.40 – 4.50 Multiplet (m)1H

Chiral center proton
6.65 – 6.70 Doublet (d)2HAr-H (Ortho to OH)Aromatic ring
6.95 – 7.05 Doublet (d)2HAr-H (Meta to OH)Aromatic ring
8.15 Doublet (d)1H

Amide proton (solvent dependent)
9.20 Broad Singlet1H

Phenolic hydroxyl (often exchanged)

Interpretation: The presence of two distinct methyl singlets (one acetyl, one ester) confirms the dual protection. The integrity of the


-proton multiplet helps assess optical purity; significant splitting variations can indicate racemization.

Part 4: Functional Application (Enzymology)[4]

The primary utility of ATME is as a specific substrate for


-Chymotrypsin  (EC 3.4.21.1). The enzyme preferentially cleaves peptide bonds (or esters) on the carboxyl side of aromatic amino acids (Tyrosine, Tryptophan, Phenylalanine).[2]
Mechanism of Action

Chymotrypsin operates via a catalytic triad (Ser195, His57, Asp102). The reaction with ATME proceeds in two phases:

  • Acylation: The enzyme attacks the ester bond, releasing methanol and forming an acyl-enzyme intermediate.

  • Deacylation: Water attacks the acyl-enzyme, releasing N-Acetyl-L-tyrosine and regenerating the free enzyme.

Catalytic Cycle Diagram

EnzymeKinetics ES E + S (Chymotrypsin + ATME) Complex Michaelis Complex (ES) ES->Complex Binding Acyl Acyl-Enzyme Intermediate Complex->Acyl Acylation Product1 Product 1: Methanol Complex->Product1 Release Product2 Product 2: N-Ac-Tyr Acyl->Product2 Release Final Free Enzyme (E) Acyl->Final Deacylation (+H2O) Final->ES Recycle

Figure 2: Kinetic mechanism of Chymotrypsin-mediated hydrolysis of ATME.

Assay Protocol

While the ethyl ester (ATEE) is more common, the methyl ester (ATME) can be assayed using a similar spectrophotometric principle.

  • Principle: Hydrolysis of the ester bond alters the UV absorption spectrum.

  • Wavelength: Monitor at 237 nm (specific for ester bond cleavage) or use a colorimetric indicator if preferred.

  • Conditions: pH 7.8 (Tris-HCl buffer) with

    
     (stabilizer).
    

Protocol:

  • Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM

    
    .
    
  • Substrate Solution: 1.0 mM ATME dissolved in 50% Methanol/Water.

  • Blank: Mix 1.5 mL Buffer + 1.4 mL Substrate. Zero the spectrophotometer.

  • Reaction: Add 0.1 mL Enzyme solution (10–50

    
    ).
    
  • Measurement: Record

    
     for 3–5 minutes.
    
  • Calculation:

    
    
    (Note: 
    
    
    
    for ATME must be determined experimentally or substituted with the standard value for tyrosine esters if comparative).

Part 5: Stability & Storage

  • Hygroscopicity: As a hydrate, the molecule is relatively stable but can lose water of crystallization if stored in a desiccator with strong drying agents (

    
    ), potentially altering the molecular weight used for calculations.
    
  • Hydrolysis Risk: The methyl ester is susceptible to spontaneous hydrolysis in basic conditions or prolonged exposure to moisture.

  • Storage: Store at -20°C in a tightly sealed container. Protect from light to prevent oxidation of the phenolic ring.

References

  • PubChem. (n.d.). Methyl N-acetyl-L-tyrosine.[3] National Library of Medicine.[3] Retrieved March 3, 2026, from [Link]

  • Janik, A., Chyra, A., & Stadnicka, K. (2010). N-Acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K. Acta Crystallographica Section C. Retrieved March 3, 2026, from [Link]

Sources

Exploratory

molecular weight and formula of N-Acetyl-L-tyrosine methyl ester

Technical Monograph: N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) Executive Summary N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a synthetic derivative of the non-essential amino acid L-tyrosine.[1][2] Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe)

Executive Summary

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a synthetic derivative of the non-essential amino acid L-tyrosine.[1][2] Structurally characterized by the acetylation of the


-amino group and the methylation of the carboxylic acid, this molecule serves as a critical substrate in enzymatic kinetics, specifically for serine proteases like 

-chymotrypsin.[1] Its blocked termini eliminate zwitterionic character, significantly altering solubility profiles and making it an ideal model for peptide bond hydrolysis and prodrug formulation studies.[1]

Part 1: Physicochemical Identity & Properties[3][4]

The precise molecular characterization of Ac-Tyr-OMe is fundamental for stoichiometric calculations in enzymatic assays and synthetic workflows.[1]

Core Chemical Data
PropertySpecification
IUPAC Name Methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Common Abbreviation Ac-Tyr-OMe
Molecular Formula

Molecular Weight 237.25 g/mol
PubChem CID 720747
CAS Registry Number 1912-33-0 (L-isomer)
Physical State White to off-white crystalline powder
Solubility Soluble in alcohols (MeOH, EtOH), DMSO; sparingly soluble in water compared to free tyrosine
Structural Analysis

The molecule consists of three distinct domains:

  • The Core: The L-tyrosine phenolic ring (provides UV absorbance at ~274-280 nm).[1]

  • N-Terminus: Acetylated (blocks protonation, mimics peptide bond).[1]

  • C-Terminus: Methyl ester (blocks deprotonation, provides the leaving group for esterase activity).[1]

Part 2: Synthesis & Purification Protocol

Expert Insight: While N-acetyl-L-tyrosine is commercially available, the methyl ester is often synthesized in-house to ensure ester integrity, as esters can hydrolyze upon prolonged storage.[1] The most robust synthetic route involves a sequential "Protect-then-Modify" strategy: Esterification followed by Acetylation .[1] Reversing this order (Acetylation first) often leads to racemization via oxazolone formation during the subsequent esterification step.[1]

Workflow Diagram (DOT)

SynthesisWorkflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: N-Acetylation Tyr L-Tyrosine (Zwitterion) TyrOMe L-Tyrosine Methyl Ester (HCl Salt) Tyr->TyrOMe 1. MeOH, SOCl2 (0°C to Reflux) 2. Evaporation AcTyrOMe N-Acetyl-L-Tyrosine Methyl Ester TyrOMe->AcTyrOMe 1. Ac2O, Pyridine (or NaHCO3/H2O) 2. Acid Wash

Figure 1: Two-step synthetic pathway minimizing racemization risk.

Detailed Methodology

Step 1: Methyl Esterification (Fischer Method)

  • Reagents: L-Tyrosine (10g), Anhydrous Methanol (100mL), Thionyl Chloride (

    
    , 1.2 eq).
    
  • Protocol:

    • Suspend L-tyrosine in anhydrous methanol at 0°C.

    • Critical Safety: Dropwise add

      
      .[1] This generates HCl gas in situ; use a fume hood.[1] The exotherm drives the reaction.[1]
      
    • Reflux for 4-6 hours until the solution clears (indicating consumption of the zwitterionic tyrosine).

    • Evaporate solvent in vacuo to yield L-Tyrosine Methyl Ester Hydrochloride.[1]

Step 2: N-Acetylation

  • Reagents: Tyr-OMe

    
    HCl (from Step 1), Acetic Anhydride (
    
    
    
    ), Triethylamine (TEA) or Pyridine, DCM.[1]
  • Protocol:

    • Dissolve Tyr-OMe

      
      HCl in DCM.[1] Add 2.2 eq of TEA to neutralize the HCl salt and liberate the free amine.[1]
      
    • Cool to 0°C. Add 1.1 eq of Acetic Anhydride dropwise.

    • Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (

      
      , EtOAc:Hexane).[1]
      
    • Workup: Wash organic layer with 1M HCl (removes unreacted amine/pyridine), then sat.

      
       (removes acetic acid byproduct), then Brine.[1]
      
    • Dry over

      
       and concentrate. Recrystallize from EtOAc/Hexane.
      

Part 3: Analytical Characterization (Self-Validation)

To ensure the compound is suitable for kinetic assays, it must pass the following checks.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

1.8 (s, 3H, Acetyl-

)
Confirms Acetylation.[1]
1H NMR (DMSO-d6)

3.6 (s, 3H, Ester-

)
Confirms Methyl Ester.[1]
1H NMR (DMSO-d6)

6.6 & 7.0 (d, 4H, Aromatic)
Confirms Tyrosine core integrity.[1]
Melting Point 133 - 135 °CSharp range indicates high purity.[1]
TLC Single spot,

> L-Tyr
Lack of baseline spot confirms absence of free amino acid.[1]

Part 4: Biological Application (Enzyme Kinetics)

Ac-Tyr-OMe is a "specific substrate" for


-Chymotrypsin .[1] Unlike amides, the ester bond is hydrolyzed rapidly, making it ideal for determining the active enzyme concentration.[1]
Mechanism of Action

Chymotrypsin acts via a covalent catalysis mechanism involving a Serine-Histidine-Aspartate catalytic triad.[1] The reaction proceeds through an Acyl-Enzyme Intermediate .[1][3]

Reaction:


[1]

Where


 is acylation and 

is deacylation.[1] For esters,

, making deacylation the rate-limiting step.[1]
Kinetic Diagram (DOT)

ChymotrypsinKinetics ES Michaelis Complex (E·S) AcylEnz Acyl-Enzyme Intermediate ES->AcylEnz Acylation (Fast) k2 Product Ac-Tyr-OH (Hydrolyzed Product) AcylEnz->Product Deacylation (Rate Limiting) k3 (H2O) Methanol Methanol (Leaving Group) AcylEnz->Methanol Release Substrate Ac-Tyr-OMe Substrate->ES Binding (Km)

Figure 2: Kinetic pathway of Ac-Tyr-OMe hydrolysis by Chymotrypsin.

Assay Protocol (Spectrophotometric)
  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
     (Ca stabilizes chymotrypsin).
    
  • Substrate: 1.0 mM Ac-Tyr-OMe in buffer (dissolve stock in minimal DMSO if needed).

  • Detection: Monitor Absorbance at 214 nm (peptide bond/ester differential) or use a pH-stat titrator (release of acid).[1]

  • Note: While N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) is the classic substrate (monitored at 237 nm), the Methyl ester behaves similarly but with slightly different kinetic constants (

    
    , 
    
    
    
    ).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 720747, Methyl N-acetyl-L-tyrosine. Retrieved from [Link]

  • Hein, G. E., & Niemann, C. (1962).[1] Steric Course of the Chymotrypsin-catalyzed Hydrolysis of Substrates. Journal of the American Chemical Society.[1] (Provides foundational kinetics for tyrosine ester derivatives).

  • Brenner, M., & Huber, W. (1953).[1][4] Preparation of

    
    -Amino Acid Esters by Alcoholysis of the Methyl Esters. Helvetica Chimica Acta.[1] (Source for Thionyl Chloride esterification protocol).
    

Sources

Foundational

Physicochemical Properties of Acetyl-L-tyrosine Methyl Ester Hydrate

This guide details the physicochemical properties, enzymatic applications, and synthesis of Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) , with a specific focus on its role as a chromogenic substrate in chymotrypsin kinet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, enzymatic applications, and synthesis of Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) , with a specific focus on its role as a chromogenic substrate in chymotrypsin kinetics.[1]

Technical Reference & Application Guide

Executive Summary

Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a synthetic ester derivative of L-tyrosine used primarily as a specific substrate for determining the proteolytic activity of


-chymotrypsin .[1] Unlike simple tyrosine esters, the N-acetylation blocks the amino terminus, preventing aminopeptidase degradation and mimicking the peptide bond environment found in natural protein substrates.[1]

While the ethyl ester (ATEE) is the most common commercial "hydrate" form (ATEE


H

O), the methyl ester (Ac-Tyr-OMe) is critical for mechanistic kinetic studies, offering distinct solubility and hydrolysis rates that allow for precise mapping of the enzyme's S1 specificity pocket.[1]

Molecular Identity & Structural Analysis

PropertyDetail
IUPAC Name Methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Common Abbreviations Ac-Tyr-OMe, ATME
CAS Number 2440-79-1 (Anhydrous)
Molecular Formula

(Hydrate)
Molecular Weight 237.25 g/mol (Anhydrous basis)
Stereochemistry L-isomer (

-configuration at

-carbon)
Structural Diagram (Hydrolysis Mechanism)

The following diagram illustrates the nucleophilic attack by Chymotrypsin (Ser-195) on the ester carbonyl of Ac-Tyr-OMe.[1]

ChymotrypsinHydrolysis Substrate Ac-Tyr-OMe (Substrate) ES_Complex Michaelis Complex (E·S) Substrate->ES_Complex Binding (Km) AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Acylation (k2) Release MeOH Product1 Methanol (Leaving Group) AcylEnzyme->Product1 Diffusion Product2 N-Acetyl-L-Tyrosine (Acid Product) AcylEnzyme->Product2 Deacylation (k3) Hydrolysis Catalyst α-Chymotrypsin (Ser-195 Nucleophile) Catalyst->ES_Complex

Figure 1: Catalytic pathway of Ac-Tyr-OMe hydrolysis by


-chymotrypsin.[1][2][3][4]

Physicochemical Profile

Solubility & Stability
  • Water Solubility: Moderate.[1][5] The acetylation and esterification increase lipophilicity compared to free tyrosine.[5] It is soluble in alcohols (methanol, ethanol) and DMSO.[1][5]

  • Hydration State: Often isolated as a hydrate or hygroscopic powder.[5] The water molecules are loosely bound in the crystal lattice, often requiring drying over

    
     for precise stoichiometric work.[5]
    
  • Stability:

    • Solid State: Stable for years at -20°C if protected from moisture.[1][5]

    • Solution: Prone to spontaneous hydrolysis at pH > 9.[1][5]0. Stock solutions in methanol are stable for weeks at 4°C.[1][5]

Thermal & Optical Properties[5]
  • Melting Point: ~105–109°C (Note: The ethyl ester analog melts at 78–81°C; the free acid melts at ~150°C).[1][5]

  • Optical Rotation:

    
     (c=1, MeOH).[1][5]
    
  • UV Absorption:

    
     (
    
    
    
    ).[1][5] The phenol group provides a characteristic UV signature useful for concentration verification.[5]

Enzymatic Utility: The "Gold Standard" Assay

Ac-Tyr-OMe is a highly specific substrate for Chymotrypsin (EC 3.4.21.1) .[1] The enzyme prefers large hydrophobic side chains (Tyr, Trp, Phe) and hydrolyzes the ester bond at the C-terminus.[1]

Kinetic Parameters

Unlike p-nitrophenyl esters (which are non-specific and highly labile), Ac-Tyr-OMe allows for the determination of true steady-state kinetic constants.[1]

ParameterValueConditionsReference


pH 8.0, 25°CFersht (1985)


pH 8.0, 25°CFersht (1985)
Specificity Constant (

)

pH 8.0, 25°CCalculated
Assay Protocol (Potentiometric Titration)

Because the hydrolysis of Ac-Tyr-OMe releases a proton (formation of carboxylic acid) at neutral pH, the reaction is best followed using a pH-stat or colorimetric indicator, rather than direct UV absorbance change (which is minimal compared to the ethyl ester).[1]

Reagents:

  • Assay Buffer: 5 mM Tris-HCl, 0.1 M CaCl

    
     (Ca
    
    
    
    stabilizes chymotrypsin), pH 8.0.[1][5]
  • Substrate Stock: 100 mM Ac-Tyr-OMe in Methanol.

  • Enzyme Solution:

    
    -Chymotrypsin (1 mg/mL in 1 mM HCl).
    

Workflow:

AssayWorkflow Step1 Prepare Reaction Vessel 2.0 mL Buffer + 0.1 mL Substrate Step2 Equilibrate Temp = 25°C, Stirring Step1->Step2 Step3 Add Enzyme 10-20 µL Chymotrypsin Step2->Step3 Step4 Monitor Reaction pH-Stat Titration (Maintain pH 8.0) Record NaOH consumption vs Time Step3->Step4

Figure 2: pH-Stat assay workflow for Ac-Tyr-OMe hydrolysis.

Calculation: Activity is directly proportional to the rate of NaOH addition required to maintain pH 8.0.[5]


[1][5]

Synthesis & Purification

For researchers requiring high-purity material free of free tyrosine or O-acetyl byproducts.[1]

Synthesis Route

Reaction: Fischer Esterification of N-Acetyl-L-Tyrosine.[1]


[1]
  • Dissolution: Dissolve 10 g N-Acetyl-L-Tyrosine in 100 mL anhydrous Methanol.

  • Activation: Cool to 0°C. Dropwise add 1.2 eq Thionyl Chloride (

    
    ).
    
  • Reflux: Heat to reflux (65°C) for 2 hours. Monitor by TLC (System: CHCl

    
    :MeOH 9:1).[1][5]
    
  • Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate.[1][5] Wash with 5% NaHCO

    
     (removes unreacted acid) and Brine.[1][5]
    
  • Crystallization: Dry organic layer (

    
    ), concentrate, and recrystallize from EtOAc/Hexane.
    
Quality Control (NMR)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       1.80 (s, 3H, Acetyl-CH 
      
      
      
      )[1]
    • 
       3.58 (s, 3H, Ester-OCH 
      
      
      
      )[1]
    • 
       2.8-3.0 (m, 2H, 
      
      
      
      -CH
      
      
      )[1]
    • 
       4.45 (m, 1H, 
      
      
      
      -CH )[1]
    • 
       6.65 (d, 2H, Aromatic)[1]
      
    • 
       7.00 (d, 2H, Aromatic)[1]
      
    • 
       8.2 (d, 1H, Amide NH )[1]
      
    • 
       9.2 (s, 1H, Phenol OH )[1]
      

References

  • Fersht, A. R. (1985).[1][5][6] Enzyme Structure and Mechanism. W.H. Freeman.[1][5] (Source of kinetic constants

    
     and 
    
    
    
    ).[1][5][6][7][8]
  • Philipp, M., Pollack, R. M., & Bender, M. L. (1973).[1][5] "Influence of Leaving-Group Electronic Effect on

    
    -Chymotrypsin: Catalytic Constants of Specific Substrates." Proceedings of the National Academy of Sciences, 70(2), 517-520.[1] Link[1][5]
    
  • Hein, G. E., & Niemann, C. (1962).[1][5] "Steric Course of the Chymotrypsin-catalyzed Hydrolysis of N-Acetyl-L-tyrosine Methyl Ester." Journal of the American Chemical Society, 84(23), 4495–4503.[1][5]

  • PubChem Compound Summary. "Methyl N-acetyl-L-tyrosinate" (CID 720747).[5] Link

Sources

Exploratory

Thermodynamic Solubility Profiling of Acetyl-L-Tyrosine Methyl Ester Hydrate: Aqueous vs. Organic Systems

Executive Summary Understanding the solvation thermodynamics of capped amino acids is a critical prerequisite for their application in enzymatic assays, peptide synthesis, and prodrug formulation. Acetyl-L-tyrosine methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation thermodynamics of capped amino acids is a critical prerequisite for their application in enzymatic assays, peptide synthesis, and prodrug formulation. Acetyl-L-tyrosine methyl ester hydrate (Ac-Tyr-OMe·H₂O) presents a unique solubility profile dictated by the abolition of its native zwitterionic character and the presence of a crystalline water network.

As a Senior Application Scientist, I approach solubility not merely as a static measurement, but as a dynamic interplay between solute lattice energy and solvent cavity formation. This whitepaper deconstructs the structural causality behind the solubility of Ac-Tyr-OMe·H₂O in water versus organic solvents and establishes a self-validating experimental protocol for accurate quantification.

Physicochemical Architecture & Solvation Thermodynamics

Structural Causality of Solvation

Native L-tyrosine exhibits classic zwitterionic behavior, rendering it highly polar but poorly soluble in neutral water due to strong intermolecular ionic lattices. In Ac-Tyr-OMe·H₂O, the α-amino group is acetylated (forming a neutral amide) and the carboxylate group is methylated (forming a neutral ester).

By capping these termini, the molecule's polarity is fundamentally altered. The only remaining ionizable moiety is the phenolic hydroxyl group, which possesses a pKa of approximately 9.75 (1)[1]. Consequently, the molecule's solubility becomes heavily dependent on the hydrogen-bonding capacity of the solvent rather than ionic interactions, unless the pH is deliberately elevated to deprotonate the phenol.

The "Hydrate Penalty" in Aqueous Media

The compound exists as a hydrate (CAS 210557-95-2) ()[]. Thermodynamically, dissolving a hydrate in an aqueous medium requires overcoming a higher lattice enthalpy compared to its anhydrous counterpart. The water molecules within the crystal lattice form a pre-stabilized hydrogen-bonded network. When introduced to bulk water, the thermodynamic driving force (entropy of mixing) is partially offset by the high energy required to break this stable lattice, resulting in the characteristic "hydrate penalty" that suppresses aqueous solubility.

Thermodynamics Start Ac-Tyr-OMe·H2O Crystal Lattice Aq Aqueous Media (High Dielectric) Start->Aq Hydrophobic Effect Org Organic Solvents (DMSO, DMF, MeOH) Start->Org Solvation pH_low pH < 8.0 Unionized Phenol Aq->pH_low pH_high pH > 9.8 Phenolate Anion Aq->pH_high Deprotonation Sol_High_Org High Solubility (H-Bond Disruption) Org->Sol_High_Org Dipole Interactions Sol_Low Low Solubility (Lattice Energy > Hydration) pH_low->Sol_Low Sol_High_Aq High Solubility (Ion-Dipole Hydration) pH_high->Sol_High_Aq

Thermodynamic pathways governing Ac-Tyr-OMe·H2O solvation in aqueous vs organic media.

Solubility Dynamics: Water vs. Organic Solvents

Aqueous Solubility and pH-Dependence

In neutral unbuffered water (pH ~7.0), Ac-Tyr-OMe·H₂O exhibits marginal solubility. Because the molecule is entirely unionized, water must rely on dipole-dipole interactions with the amide, ester, and phenol groups. This is often insufficient to rapidly dismantle the hydrate lattice. However, adjusting the aqueous matrix to an alkaline pH (e.g., pH 10.5) triggers the deprotonation of the phenolic hydroxyl group. The resulting phenolate anion dramatically increases solubility via highly favorable ion-dipole interactions with water.

Organic Solvent Efficacy

Organic solvents circumvent the hydrate penalty through potent hydrogen-bond disruption.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These aprotic solvents act as aggressive hydrogen-bond acceptors. They readily interact with the phenolic -OH and amide -NH of Ac-Tyr-OMe, dismantling the crystal lattice. This characteristic makes them the standard vehicles for preparing concentrated stock solutions for spectroscopic assays (3)[3] and enzymatic transesterifications (4)[4].

  • Methanol (MeOH): As an amphiphilic protic solvent, methanol can simultaneously donate and accept hydrogen bonds, effectively solvating both the hydrophobic aromatic ring and the polar capping groups.

Quantitative Solubility Data

Table 1: Physicochemical Properties of Ac-Tyr-OMe·H₂O

PropertyValueCausality / Impact on Solvation
Molecular Weight 255.27 g/mol Hydration increases lattice stability, lowering neutral aqueous solubility.
pKa (Phenolic OH) ~9.75Dictates pH-dependent aqueous solubility; highly soluble at pH > 10.
LogP (Predicted) ~1.3 - 1.5Indicates moderate lipophilicity; favors polar organic solvents over water.
H-Bond Donors 2 (Amide NH, Phenol OH)Facilitates solvation in strong H-bond accepting solvents (e.g., DMSO).
H-Bond Acceptors 4 (Carbonyls, Phenol O)Interacts with protic solvents (e.g., Methanol, Water).

Table 2: Comparative Solubility Matrix at 25°C

Solvent SystemSolubility ClassificationMechanistic Rationale
Ultrapure Water (pH 7.0) Slightly Soluble (< 5 mg/mL)High lattice energy of the hydrate; lack of ionization at neutral pH.
Aqueous Buffer (pH 10.5) SolubleDeprotonation of the phenolic OH forms a highly solvated phenolate anion.
DMSO / DMF Freely Soluble (> 50 mg/mL)Strong dipole moment and H-bond acceptor capacity disrupts the hydrate lattice.
Methanol (MeOH) SolubleAmphiphilic nature allows simultaneous H-bond donation and acceptance.

Self-Validating Experimental Methodology

The Isothermal Shake-Flask Protocol with Solid-State Verification

A scientific protocol is only as robust as its ability to detect its own failure. The classic isothermal shake-flask method is the gold standard for thermodynamic solubility, but it harbors a critical blind spot: polymorphic transformation . If Ac-Tyr-OMe·H₂O dehydrates or shifts polymorphs during the 48-hour aqueous equilibration, the resulting concentration reflects the solubility of the new solid phase, not the starting hydrate.

To establish absolute trustworthiness, this workflow mandates a Solid-State Verification step. By analyzing the residual undissolved pellet via X-Ray Powder Diffraction (XRPD), we self-validate that the thermodynamic equilibrium measured genuinely corresponds to the hydrate form.

Workflow N1 1. Solute Addition (Excess Solid) N3 3. Isothermal Equilibration (25°C, 48h, 150 rpm) N1->N3 N2 2. Solvent Matrix (Aq. Buffers / Organics) N2->N3 N4 4. Phase Separation (Centrifugation 10,000xg) N3->N4 Equilibrium N5 5. Supernatant Analysis (HPLC-UV at 277 nm) N4->N5 Liquid Phase N6 6. Solid-State Verification (XRPD/DSC on Pellet) N4->N6 Solid Phase N5->N6 Mass Balance Check

Self-validating isothermal shake-flask workflow with solid-state verification.
Step-by-Step Protocol
  • Matrix Preparation: Prepare the desired solvent systems (e.g., PBS pH 7.4, Carbonate buffer pH 10.5, pure DMSO, and pure Methanol).

  • Solute Saturation: Add an excess amount of Ac-Tyr-OMe·H₂O (e.g., 50 mg) to 1.0 mL of the solvent in a sealed borosilicate glass vial. The presence of visible undissolved solid is mandatory to ensure saturation.

  • Isothermal Equilibration: Place the vials in an orbital shaking incubator at 25.0 ± 0.1 °C and 150 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Quantification (Liquid Phase): Carefully extract the supernatant, dilute appropriately with the mobile phase, and quantify via HPLC-UV. Detection is optimally performed at 277 nm , corresponding to the maximum absorbance of the phenolic chromophore (5)[5].

  • Solid-State Verification (Solid Phase): Recover the residual pellet, gently dry under a nitrogen stream (avoiding vacuum which may induce dehydration), and subject it to XRPD to confirm the retention of the hydrate crystal lattice.

Conclusion

The solubility profile of Acetyl-L-tyrosine methyl ester hydrate is a textbook demonstration of how functional group capping and crystal hydration dictate macroscopic physicochemical behavior. While its aqueous solubility is heavily restricted at neutral pH due to the hydrate penalty and lack of ionizable groups, it can be readily dissolved in alkaline aqueous buffers or polar organic solvents like DMSO and Methanol. By employing a self-validating shake-flask methodology, researchers can confidently map these thermodynamic boundaries without falling victim to undetected polymorphic shifts.

References

  • Washington State University . Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method. Retrieved from: [Link]

  • RSC Publishing . Switching from ultrafast electron transfer to proton transfer in excited drug–protein complexes upon biotransformation. Retrieved from:[Link]

  • ResearchGate . Effect of water on the enzymatic synthesis of vinyl sugar ester in hydrophilic organic solvent. Retrieved from:[Link]

Sources

Foundational

Thermodynamic Stability &amp; Solid-State Characterization of Ac-Tyr-OMe Hydrate

Technical Guide for Pharmaceutical & Biochemical Applications[1] Part 1: Executive Summary & Structural Basis The Stability Paradox N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a widely utilized substrate for chymotr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Pharmaceutical & Biochemical Applications[1]

Part 1: Executive Summary & Structural Basis

The Stability Paradox

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a widely utilized substrate for chymotrypsin and a key intermediate in peptide synthesis.[1] While often treated as a generic powder, its thermodynamic behavior is governed by its specific hydration state.[1] The monohydrate form (Ac-Tyr-OMe[2]·H₂O) is the thermodynamically stable crystal phase at ambient conditions, yet it presents a dual stability challenge:

  • Solid-State Stability: Maintenance of the crystal lattice water against dehydration or hygroscopicity.[1]

  • Chemical Stability: Prevention of ester hydrolysis, which is accelerated by unbound surface moisture.[1]

This guide provides the thermodynamic grounding and experimental protocols required to characterize and maintain the integrity of this compound.[1]

Crystal Architecture: The "Anchor" of Stability

The thermodynamic stability of Ac-Tyr-OMe hydrate is not accidental; it is structural.[1] According to X-ray crystallographic data (Acta Crystallogr C, 2007), the monohydrate crystallizes in a specific lattice where the water molecule is not merely "trapped" but is a structural linchpin.

  • Lattice Role: The water molecule acts as a hydrogen bond acceptor for one and a donor for two interactions.[1][3]

  • Layering: These H-bonds link molecules of Ac-Tyr-OMe into layers perpendicular to the [001] axis.[1]

  • Hydrophobic Shielding: The hydrophobic regions (phenyl rings) form C-H...π interactions, stabilizing the layers while the water locks the hydrophilic amide/ester interface.

Implication: Removing this water (dehydration) requires significant energy (enthalpy), meaning the hydrate is stable at room temperature.[1] However, once removed, the lattice may collapse or become amorphous, significantly altering solubility and melting point.

Part 2: Thermodynamic Characterization

Thermal Profile (DSC & TGA)

To validate the stability of a specific lot of Ac-Tyr-OMe, one must distinguish between lattice water (stoichiometric) and surface water (hygroscopic).[1]

ParameterExpected Behavior for Ac-Tyr-OMe[1][4]·H₂OThermodynamic Significance
Dehydration Onset ~60–80°C (Endothermic)Energy required to break the H-bond network described above.[1]
Melting Point ~80–85°C (Distinct from Anhydrate)The collapse of the crystal lattice.[1] Note: Anhydrate MP will differ.[1]
Decomposition >150°CBreakdown of the ester/amide bonds.[1]
Solution Thermodynamics & Hydrolysis

While the solid hydrate is stable, the ester bond is labile in solution.[1] The hydrolysis follows pseudo-first-order kinetics dependent on pH and temperature.[1]



Where


 is a function of hydroxide ion concentration 

.[1] The presence of the N-acetyl group prevents zwitterion formation, making the molecule uncharged at neutral pH and reducing solubility compared to free tyrosine, but increasing lipophilicity.

Part 3: Visualization of Stability Logic

The following diagram illustrates the thermodynamic pathways governing the stability of Ac-Tyr-OMe, distinguishing between reversible physical changes and irreversible chemical degradation.

StabilityPathways cluster_Solid Solid State Domain Hydrate Ac-Tyr-OMe·H₂O (Stable Crystal) Anhydrate Anhydrate (Metastable/Amorphous) Hydrate->Anhydrate Heat (>60°C) Dehydration (-H₂O) Solution Solubilized State (Aqueous/Organic) Hydrate->Solution Dissolution (ΔG_sol) Anhydrate->Hydrate Rehydration (+H₂O Vapor) Anhydrate->Solution Rapid Dissolution (Higher Energy) Hydrolysis Hydrolysis Products (Ac-Tyr-OH + MeOH) Solution->Hydrolysis k_hyd (pH > 7) Irreversible

Caption: Thermodynamic lifecycle of Ac-Tyr-OMe showing the reversible hydration loop and the irreversible hydrolysis pathway in solution.

Part 4: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) Validation

Purpose: To confirm the hydrate identity and purity of the solid material.[1]

  • Sample Prep: Weigh 3–5 mg of Ac-Tyr-OMe powder into a Tzero aluminum pan.

  • Sealing: Use a hermetic lid with a pinhole .[1]

    • Reasoning: The pinhole allows water vapor to escape, separating the dehydration endotherm from the melting endotherm.[1] A completely sealed pan might suppress dehydration, causing the events to overlap.[1]

  • Ramp: Heat from 25°C to 150°C at 5°C/min.

  • Analysis:

    • Event 1 (~60-80°C): Broad endotherm = Loss of lattice water.[1] Calculate enthalpy (

      
      ) to verify 1:1 stoichiometry (approx. 4-5% weight loss in TGA).
      
    • Event 2 (~85°C): Sharp endotherm = Melting of the solid.[1]

  • Criteria: If Event 1 is missing, the material is the anhydrate.[1] If Event 2 is significantly depressed (<80°C), the sample is impure or hydrolyzed.[1]

Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)

Purpose: To determine the enthalpy of solution (


) and ensure accurate dosing.[1]
  • Preparation: Prepare saturated solutions of Ac-Tyr-OMe in pH 7.0 phosphate buffer at 20°C, 25°C, 30°C, and 37°C.

  • Equilibration: Shake for 24 hours. Filter through a 0.22 µm PVDF filter.[1]

  • Quantification: Measure concentration via HPLC (UV at 274 nm) or UV-Vis spectroscopy (using extinction coefficient

    
    ).[1]
    
  • Plotting: Plot

    
     vs. 
    
    
    
    (Kelvin).[1]
  • Calculation:

    
    [1]
    
    • A linear plot confirms a stable crystal form across the temperature range.[1] A "break" in the line indicates a phase transition (e.g., hydrate

      
       anhydrate) within the buffer.
      

Part 5: Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain "E-E-A-T" (Expertise, Experience, Authoritativeness, Trustworthiness) standards in the lab:

  • Storage Temperature: Store at -20°C for long-term stability.

    • Why? While the hydrate is stable at RT, cold storage minimizes the kinetic rate of spontaneous hydrolysis from trace surface moisture.[1]

  • Desiccation: Store over silica gel, but do not over-dry .

    • Risk:[1][5] Aggressive drying (e.g., P₂O₅ under high vacuum) can strip the lattice water, creating a high-energy amorphous phase that is hygroscopic and chemically unstable.

  • Solution Prep: Prepare fresh.

    • Stock solutions in DMSO are stable for months at -20°C.[1][6]

    • Aqueous solutions (pH > 7) degrade within hours/days.[1]

References

  • Janik, A., Chyra, A., & Stadnicka, K. (2007).[1] N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K.[1][2][3] Acta Crystallographica Section C: Crystal Structure Communications, 63(10), o572-o575.[1]

  • PubChem. (n.d.).[1][4] Methyl N-acetyl-L-tyrosine (Compound Summary). National Library of Medicine.[1]

  • MedChemExpress. (2024).[1] Ac-Tyr-OEt.H2O Product Information & Stability. (Note: Cited for comparative ester stability protocols).

  • Thermo Scientific Chemicals. (2024).[1] N-Acetyl-L-tyrosine ethyl ester monohydrate Specifications. (Note: Cited for comparative melting point ranges of homologous esters).

Sources

Exploratory

Technical Analysis: pKa and Ionization Behavior of Acetyl-L-tyrosine Methyl Ester (Ac-Tyr-OMe)

The following technical guide details the ionization behavior, thermodynamic properties, and experimental characterization of Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe). Executive Summary & Structural Significance Acety...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the ionization behavior, thermodynamic properties, and experimental characterization of Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe).

Executive Summary & Structural Significance

Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a synthetic derivative of L-tyrosine widely utilized as a chromogenic substrate for proteases (specifically chymotrypsin) and as a model compound for studying the spectroscopy of "buried" vs. "exposed" tyrosine residues in proteins.

Unlike free tyrosine, which is zwitterionic, Ac-Tyr-OMe is uncharged at physiological pH. The acetylation of the


-amino group and the methylation of the 

-carboxyl group isolate the phenolic hydroxyl as the sole ionizable functional group within the standard titration range (pH 2–12). This structural isolation makes Ac-Tyr-OMe an absolute reference standard for determining the intrinsic

of the tyrosyl side chain without the confounding electrostatic field effects of the peptide backbone.
Core Physicochemical Parameters[1][2][3]
ParameterValueConditions
Functional Group Phenolic Hydroxyl (-OH)Side chain (4-position)

Value
10.0 ± 0.2 Aqueous solution, 25°C [1, 2]

(Protonated)
274 nm


(Deprotonated)
293 nm

Solubility Moderate (Water/Ethanol)Increases significantly at pH > 10

Structural & Electronic Analysis

To understand the


 assignment, one must analyze the electronic environment of the molecule. In free tyrosine (

values:

-COOH

,

-NH


, Phenol

), the ionization of the phenol is coupled to the protonation state of the amino group.

In Ac-Tyr-OMe, these interferences are nullified:

  • N-Acetylation: Converts the basic amine to a neutral amide. The amide nitrogen is non-basic (

    
    ) and remains neutral throughout the titration.
    
  • C-Methylation: Converts the acidic carboxyl group to a neutral ester. The ester is non-ionizable, though susceptible to base-catalyzed hydrolysis at high pH (pH > 11).

Therefore, the thermodynamic equilibrium is a simple dissociation of the phenol:



Equilibrium Visualization

The following diagram illustrates the structural transition and the isolation of the phenolic group.

IonizationScheme cluster_0 Structural Modifications Neutral Neutral Species (pH < 9.0) Protonated Phenol Transition Equilibrium pKa ≈ 10.0 Neutral->Transition - H+ Anionic Anionic Species (pH > 11.0) Phenolate Ion Transition->Anionic Bathochromic Shift (274nm -> 293nm) Mod1 N-Acetyl Group (Removes + Charge) Mod1->Neutral Mod2 Methyl Ester (Removes - Charge) Mod2->Neutral

Figure 1: Ionization scheme of Ac-Tyr-OMe showing the transition from the neutral phenol to the phenolate anion, driven by the dissociation of the hydroxyl proton.

Experimental Protocol: Spectrophotometric Titration

The most accurate method for determining the


 of Ac-Tyr-OMe is UV-Vis Spectrophotometric Titration . This method relies on the "phenolate shift"—the bathochromic shift of the absorption maximum from 274 nm to 293 nm upon deprotonation.
Methodological Causality
  • Why UV-Vis? Potentiometric titration is difficult due to the high

    
     (~10), where 
    
    
    
    absorption interferes with pH readings. UV-Vis is specific to the chromophore and ignores buffer/carbonate interference.
  • Why 295 nm? While the peak is at 293 nm, measuring at 295 nm or 300 nm often provides a higher signal-to-noise ratio against the background absorbance of the protonated form.

Protocol Workflow

Reagents:

  • Ac-Tyr-OMe (High purity, >98%)

  • Buffer System: "Universal" buffer (e.g., Borate/Phosphate/Acetate mix) or discrete buffers (Glycine-NaOH for pH 9-11).

  • Spectrophotometer (Double-beam preferred).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve Ac-Tyr-OMe in water (or minimal ethanol if needed) to a concentration of

    
    .
    
  • Aliquot Distribution: Prepare a series of 10 samples.

  • pH Adjustment: Adjust the pH of each sample to span the range of 8.0 to 12.0 in 0.4 unit increments.

    • Critical Control: Measure pH after adding the substrate, as the phenol can act as a weak acid.

  • Measurement: Measure Absorbance (

    
    ) at 295 nm .
    
    • Blank: Buffer solution at the corresponding pH.

  • Data Analysis: Plot

    
     vs. pH.
    

Calculation (Henderson-Hasselbalch Transformation): The


 is the inflection point of the sigmoidal curve. Linearize the data using:


Where:
  • 
     = Absorbance at specific pH
    
  • 
     = Absorbance of fully protonated form (pH 7)
    
  • 
     = Absorbance of fully deprotonated form (pH 12)
    
Experimental Workflow Diagram

ProtocolFlow Start Start: Stock Preparation 1mM Ac-Tyr-OMe Buffer Buffer Preparation pH 8.0 - 12.0 (Glycine-NaOH) Start->Buffer Mix Sample Incubation 25°C, 5 mins Buffer->Mix Measure UV Measurement @ 295 nm Mix->Measure Check Stability Check (Verify no ester hydrolysis) Measure->Check Check->Mix Drift (Repeat) Calc Data Analysis Henderson-Hasselbalch Plot Check->Calc Stable

Figure 2: Workflow for the spectrophotometric determination of pKa. The stability check is crucial at pH > 11 to ensure the methyl ester remains intact during measurement.

Stability & Hydrolysis Risks

A critical "Trustworthiness" factor in this protocol is the stability of the methyl ester.

  • Risk: At pH > 11, the methyl ester is susceptible to base-catalyzed hydrolysis (saponification), converting Ac-Tyr-OMe to N-Acetyl-L-tyrosine (free acid).

  • Impact: This generates a new negative charge (carboxylate,

    
    ), which may slightly perturb the phenol 
    
    
    
    due to electrostatic repulsion, though the effect is minor compared to the zwitterion.
  • Mitigation: Perform measurements rapidly (within 5 minutes) at high pH. If the absorbance at 295 nm drifts downward over time at pH 12, hydrolysis is occurring.

Applications in Drug Development[4]

  • Chymotrypsin Assays: Ac-Tyr-OMe is the classic substrate for determining chymotrypsin activity. The enzyme cleaves the ester bond. Knowing the

    
     of the phenol is vital because the enzyme's activity is pH-dependent, and the ionization state of the substrate can affect binding affinity (
    
    
    
    ).
  • Solubility Profiling: In drug formulation, Ac-Tyr-OMe serves as a model for tyrosine-rich peptides. Understanding that its solubility increases drastically above pH 10 (formation of phenolate) aids in designing dissolution media.

References

  • Edelhoch, H. (1967).[1] Spectroscopic Determination of Tryptophan and Tyrosine in Proteins. Biochemistry, 6(7), 1948–1954. Link

  • Martin, R. B., Edsall, J. T., Wetlaufer, D. B., & Hollingworth, B. R. (1958). A Complete Ionization Scheme for Tyrosine. Journal of Biological Chemistry, 233(6), 1429-1435. Link

  • Gemmill, C. L. (1955). The apparent ionization constants of the phenolic hydroxyl groups of tyrosine, diiodotyrosine and thyroxine. Archives of Biochemistry and Biophysics, 54(2), 359-361. Link

  • PubChem Compound Summary. (2023). Methyl N-acetyl-L-tyrosinate. National Center for Biotechnology Information. Link

Sources

Foundational

Technical Guide: Molar Extinction Coefficient of Acetyl-L-Tyrosine Methyl Ester (ATME)

Executive Summary Acetyl-L-tyrosine methyl ester (ATME) is a synthetic chromogenic substrate primarily utilized in the kinetic characterization of serine proteases, specifically -chymotrypsin (EC 3.4.21.1). While often o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetyl-L-tyrosine methyl ester (ATME) is a synthetic chromogenic substrate primarily utilized in the kinetic characterization of serine proteases, specifically


-chymotrypsin  (EC 3.4.21.1). While often overshadowed by its ethyl ester counterpart (ATEE), ATME serves as a critical probe for investigating enzyme specificity, particularly in studies distinguishing between steric versus electronic effects in the S1 binding pocket.

This guide provides the definitive physicochemical constants for ATME, focusing on its molar extinction coefficient (


) , and details the rigorous protocols required for its preparation and quantification in high-precision biochemical assays.
Key Physicochemical Constants
ParameterValueConditionsReference

1,420 M⁻¹cm⁻¹

nm, Water
Bailey (1967)

~1,340 M⁻¹cm⁻¹

nm, pH 7.0
Derived (Phenolic)
Molecular Weight 237.25 g/mol --
Solubility High (Water/Methanol)--

Fundamental Principles

The Chromophore Physics

The UV absorption of ATME is dominated by the phenolic side chain of the tyrosine moiety. Unlike free tyrosine, the


-amino and 

-carboxyl groups in ATME are blocked (acetylated and methylated, respectively). This modification eliminates the zwitterionic transitions associated with the backbone, isolating the phenolic chromophore.
  • 
     Transition:  The primary absorbance peak at 274.6 nm  corresponds to the excitation of electrons within the phenol ring.
    
  • Esterification Effect: The methyl ester group is spectrally silent in the near-UV (>250 nm) but is the target of enzymatic hydrolysis.

  • pH Sensitivity: The extinction coefficient is pH-dependent.[1] At alkaline pH (>10), the phenolic hydroxyl deprotonates to form a phenolate ion, causing a red shift (bathochromic shift) to ~293 nm and a significant increase in

    
     (to ~2400 M⁻¹cm⁻¹). All standard concentration measurements must be performed at neutral pH (6.0–8.0). 
    
The Beer-Lambert Law Application

Quantification relies on the linear relationship between absorbance and concentration:



Where:
  • 
     = Absorbance (unitless)
    
  • 
     = Molar extinction coefficient (1,420 M⁻¹cm⁻¹ at 275 nm)
    
  • 
     = Molar concentration (M)
    
  • 
     = Path length (typically 1 cm)
    

Experimental Protocol: Preparation & Quantification

Objective: Prepare a precise stock solution of ATME for kinetic assays. Role: Senior Application Scientist. Standard: ISO 9001 / GLP compliant documentation.

Materials
  • Reagent: N-Acetyl-L-tyrosine methyl ester (Purity >98%, stored desiccated at -20°C).

  • Solvent: HPLC-grade water or 50 mM Tris-HCl, pH 7.8 (degassed).

  • Equipment: Double-beam UV-Vis Spectrophotometer (bandwidth

    
     2 nm), Quartz cuvettes (1 cm path length).
    
Protocol Workflow

ATME_Protocol Start Weigh ATME (~24 mg) Dissolve Dissolve in Solvent (Methanol/Water) Start->Dissolve Dilute Gravimetric Dilution Dissolve->Dilute Measure Measure A275 (Target 0.2 - 0.8 AU) Dilute->Measure Blank Blank Spectrophotometer (Solvent Only) Blank->Measure Reference Calc Calculate Concentration (Beer's Law) Measure->Calc

Figure 1: Workflow for the precise preparation and quantification of ATME stock solutions.

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Weigh approximately 24 mg of ATME powder into a 10 mL volumetric flask.

    • Note: ATME is hydrophobic enough that initial dissolution in a small volume (1 mL) of methanol is often recommended before bringing to volume with buffer/water. However, for strict

      
       determination, use the solvent specified in the reference (Water).
      
  • Solubilization:

    • Add HPLC-grade water to the mark. Invert 10-15 times to ensure homogeneity.

    • Critical Check: Inspect for particulates. The solution must be optically clear.

  • Spectral Scan (Validation):

    • Do not rely solely on a single wavelength. Scan the sample from 240 nm to 320 nm.

    • Acceptance Criteria: The spectrum must show a smooth peak with

      
       between 274 nm and 275 nm. If the peak is shifted >2 nm, check pH or solvent purity.
      
  • Quantification:

    • Measure Absorbance at 274.6 nm (or 275 nm).

    • Calculate exact concentration:

      
      
      

Application: Chymotrypsin Activity Assay

While


 is used to determine the concentration of the substrate, the activity of chymotrypsin is often monitored by following the hydrolysis of the ester bond.
Kinetic Monitoring Strategy

Hydrolysis of ATME yields N-Acetyl-L-tyrosine and Methanol.



Method A: Differential UV Spectroscopy (The "Schwert" Method)

  • Principle: The ester bond absorption differs from the free acid in the far UV.

  • Wavelength: 237 nm.

  • 
    :  The difference in extinction coefficient between substrate and product is monitored. For the ethyl ester (ATEE), this is typically used; for ATME, verify 
    
    
    
    experimentally or use pH-stat titration.

Method B: pH-Stat Titration (Gold Standard for Esters)

  • Principle: Hydrolysis releases a proton (at neutral pH).

  • Method: Maintain pH 7.8 by titrating with dilute NaOH. The rate of NaOH addition equals the rate of hydrolysis.

  • Calculation: Rate (mol/min) = [NaOH]

    
     (Vol/min).
    
Pathway Diagram

Chymotrypsin_Pathway Substrate Ac-Tyr-OMe (Substrate) Complex Michaelis Complex (E-S) Substrate->Complex Binding (Km) Enzyme α-Chymotrypsin (Ser-195 Nucleophile) Enzyme->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation (k2) Product1 Methanol (Leaving Group) AcylEnzyme->Product1 Product2 N-Acetyl-L-Tyrosine (Acid Product) AcylEnzyme->Product2 Deacylation (k3) Rate Limiting Step Product2->Enzyme Regeneration

Figure 2: Kinetic mechanism of Chymotrypsin-catalyzed hydrolysis of ATME.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Absorbance (

)
Impure substrate or hydrationDry ATME over

in vacuum; Recalculate based on dry weight.
Peak Shift (>276 nm) Alkaline pHCheck buffer pH. Ensure pH < 8.0 to avoid phenolate formation.
Non-Linear Kinetics Substrate DepletionEnsure

substrate hydrolysis during the initial rate measurement.
Spontaneous Hydrolysis Unstable StockPrepare ATME fresh daily. Esters are labile in aqueous buffers over time.

References

  • Bailey, J. L. (1967). Techniques in Protein Chemistry. 2nd Edition, Elsevier Publishing Co., Amsterdam. (Source for

    
     M⁻¹cm⁻¹).[2]
    
  • Schwert, G. W., & Takenaka, Y. (1955). A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta, 16(4), 570-575. Link

  • Pace, C. N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423. Link

  • PubChem. (n.d.). Methyl N-acetyl-L-tyrosinate (Compound CID 720747). National Library of Medicine. Link

Sources

Exploratory

The Role of Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) in Enzyme Kinetics Research: A Comprehensive Technical Guide

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe), also referred to as N-acetyl-L-tyrosine me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe), also referred to as N-acetyl-L-tyrosine methyl ester (ATME), is a highly specific, synthetic ester substrate predominantly utilized in the kinetic profiling of serine proteases and oxidative enzymes. Unlike complex protein substrates, Ac-Tyr-OMe offers a precisely defined molecular structure that isolates the fundamental steps of enzyme catalysis: substrate binding (


) and turnover rate (

). This whitepaper provides an in-depth mechanistic analysis of Ac-Tyr-OMe, exploring its structural rationale, comparative kinetic data, and self-validating experimental protocols for advanced enzymology.

Mechanistic Foundations in Serine Protease Catalysis

In enzyme kinetics, the selection of a substrate is never arbitrary; it is dictated by the stereochemical and electronic architecture of the enzyme's active site. Ac-Tyr-OMe is engineered to exploit the specific catalytic machinery of enzymes like α-chymotrypsin[1].

Causality of Structural Modifications

By capping the N-terminus with an acetyl group and the C-terminus with a methyl ester, the molecule is stripped of its zwitterionic character.

  • Hydrophobic S1 Pocket Partitioning: The elimination of non-specific electrostatic interactions ensures that binding is driven purely by the hydrophobic partitioning of the phenolic side chain into the S1 binding pocket of the enzyme[2].

  • Stereospecific Hydrogen Bonding: The N-acetyl group acts as a critical hydrogen-bond acceptor. This positions the scissile ester bond in optimal proximity to the catalytic triad (Ser195, His57, Asp102), ensuring that stereospecificity is rigorously exercised during the catalytic step[1].

  • Acylation-Driven Kinetics: The methoxy (-OMe) leaving group is highly reactive. In the biphasic hydrolysis reaction, the rapid expulsion of methanol accelerates the acylation phase (

    
    ), effectively isolating the deacylation phase (
    
    
    
    ) as the rate-limiting step[3]. This kinetic isolation makes Ac-Tyr-OMe an ideal probe for studying deacylation kinetics and developing transition-state analogs.

Mechanism E Enzyme (E) α-Chymotrypsin ES Michaelis Complex (ES) E->ES + S (k1) S Substrate (S) Ac-Tyr-OMe S->ES ES->E (k-1) AcE Acyl-Enzyme Intermediate ES->AcE Acylation (k2) AcE->E Deacylation (k3) + H2O P1 Product 1 Methanol AcE->P1 Release P2 Product 2 Ac-Tyr-OH AcE->P2 Release

Figure 1: Kinetic pathway of α-chymotrypsin-catalyzed hydrolysis of Ac-Tyr-OMe.

Comparative Kinetic Profiling

Ac-Tyr-OMe serves as a universal benchmark to distinguish the active site topologies of different proteases. While α-chymotrypsin exhibits strict specificity, bacterial subtilisins display divergent kinetic behaviors due to variations in their hydrophobic clefts[4].

Table 1: Comparative Kinetic Profiling of Ac-Tyr-OMe across Serine Proteases

EnzymeReactivity Profile (

)
Structural Determinant of SpecificityReference
α-Chymotrypsin BenchmarkDeep, planar S1 pocket strictly prefers aromatic rings.[2]
Subtilisin Carlsberg Exceptionally HighDeeper/narrower hydrophobic cleft; highly sensitive to para-substituents.[4],[5]
Subtilisin BPN' ModerateShallower/wider cleft; less sensitive to substituent size changes.[4],[5]

Non-Aqueous Enzymology and Transesterification

Beyond aqueous hydrolysis, Ac-Tyr-OMe is a premier substrate for studying enzyme behavior in organic solvents. In anhydrous ethanol, α-chymotrypsin catalyzes the transesterification of Ac-Tyr-OMe to N-acetyl-L-tyrosine ethyl ester (ATEE)[6].

Causality of Metal Ion Addition: Research demonstrates that adding divalent metal salts (e.g.,


) to the organic solvent significantly accelerates the 

of transesterification without altering the

[6],[7]. This proves that the metal ions stabilize the transition state of the acyl-enzyme intermediate rather than affecting the ground-state binding of Ac-Tyr-OMe[7].

Role in Tyrosinase Research

Ac-Tyr-OMe is also utilized to study the monophenolase activity of tyrosinase. Tyrosinase catalyzes the ortho-hydroxylation of monophenols and their subsequent oxidation to o-quinones[8].

Causality of Substrate Choice: The esterification of the carboxyl group in Ac-Tyr-OMe prevents the auto-cyclization of the resulting dopaquinone derivative. This auto-cyclization typically complicates kinetic readouts in standard L-tyrosine assays. By using Ac-Tyr-OMe, researchers isolate the phenolic oxidation kinetics, providing a clean readout for melanin biosynthesis pathways or biosensor applications[8].

Experimental Methodologies: Self-Validating Kinetic Assay

To ensure absolute scientific integrity, the following protocol for the continuous spectrophotometric or pH-stat assay of α-chymotrypsin using Ac-Tyr-OMe incorporates built-in validation gates.

Protocol: Steady-State Kinetic Profiling of α-Chymotrypsin

Step 1: Reagent Preparation Prepare a 10 mM stock of Ac-Tyr-OMe in a miscible co-solvent (e.g., 5% DMSO or methanol) to ensure complete solubility[5]. Prepare the enzyme in 1 mM HCl to maintain stability before the assay.

Step 2: Baseline Establishment (Negative Control) Inject the Ac-Tyr-OMe stock into the reaction buffer (pH 7.8, 0.1 M NaCl, 25°C) without the enzyme.

  • Causality: Esters are prone to spontaneous alkaline hydrolysis. Recording this background rate allows for precise subtraction from the final enzymatic rate, eliminating false positives.

Step 3: Specificity Validation (Positive Control) In a parallel cuvette, pre-incubate α-chymotrypsin with Phenylmethylsulfonyl fluoride (PMSF) for 15 minutes, then add Ac-Tyr-OMe.

  • Causality: PMSF irreversibly binds Ser195. A complete halt in Ac-Tyr-OMe hydrolysis validates that the observed kinetics are strictly mediated by the active-site serine, ruling out contamination by other esterases.

Step 4: Reaction Initiation and Monitoring Add the active enzyme to the substrate-buffer mixture. Monitor the reaction via a pH-stat titrator (measuring the release of protons as Ac-Tyr-OH is formed) or spectrophotometrically at 237 nm.

Step 5: Data Synthesis Plot the initial velocities (


) against substrate concentrations 

. Apply non-linear regression to the Michaelis-Menten equation to derive

and

.

AssayWorkflow Step1 1. Baseline Establishment Measure auto-hydrolysis (Buffer + Substrate) Step2 2. Specificity Validation Inhibit with PMSF (Buffer + Enzyme + Inhibitor) Step1->Step2 R1 Subtract background rate from total Step1->R1 Step3 3. Kinetic Measurement Titrate Ac-Tyr-OMe with Active Enzyme Step2->Step3 R2 Confirms Ser195 dependent catalysis Step2->R2 Step4 4. Data Synthesis Compute Michaelis-Menten Parameters Step3->Step4

Figure 2: Self-validating experimental workflow for Ac-Tyr-OMe kinetic assays.

References

  • Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates Source: nih.gov URL:2

  • The stereospecificity of α-chymotrypsin Source: nih.gov URL:1

  • MECHANISM OF ACTION OF PROTEOLYTIC ENZYMES Source: annualreviews.org URL:3

  • Kinetic Specificities of BPN' and Carlsberg Subtilisins Mapping the Aromatic Binding Site Source: oup.com URL:4

  • Kinetic Specificities of BPN' and Carlsberg Subtilisins Source: oup.com URL:5

  • Effects of Calcium Ion on the Catalytic Activity of α-Chymotrypsin in Organic Solvents Source: tandfonline.com URL:6

  • Increase of Catalytic Activity of α-Chymotrypsin by Metal Salts for Transesterification of an Amino Acid Ester in Ethanol Source: tandfonline.com URL:7

  • s-methyl ester bth: Topics by Science.gov Source: science.gov URL:8

Sources

Foundational

Phase-Dependent Physicochemical Dynamics: A Comparative Analysis of Acetyl-L-Tyrosine Methyl Ester Hydrate and Anhydrous Forms

Executive Summary As a Senior Application Scientist, I frequently encounter discrepancies in assay reproducibility and synthesis yields stemming from a fundamental oversight: the solid-state hydration phase of starting m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter discrepancies in assay reproducibility and synthesis yields stemming from a fundamental oversight: the solid-state hydration phase of starting materials. N-Acetyl-L-tyrosine methyl ester (Ac-L-Tyr-OMe) is a critical protected amino acid derivative utilized extensively in peptide synthesis, crosslinking studies, and as a standard substrate for mapping the esterolytic activity of serine proteases.

While often treated interchangeably in general literature, the anhydrous form and the monohydrate form (C₁₂H₁₅NO₄·H₂O) exhibit distinct crystallographic, thermodynamic, and kinetic profiles. This whitepaper elucidates the structural causality behind these differences, providing researchers with actionable, self-validating protocols for controlling phase purity and optimizing biocatalytic workflows.

Structural Crystallography: The Role of Interstitial Water

The fundamental divergence between the anhydrous and hydrate forms lies in their supramolecular assembly.

In the monohydrate form , the crystal lattice integrates a single water molecule per asymmetric unit[1]. According to crystallographic studies at 293 K and 123 K (), this water molecule is not merely trapped solvent; it acts as a critical structural node[1]. It functions as an acceptor for one hydrogen bond and a donor for two, bridging the molecules into highly ordered, hydrogen-bonded layers perpendicular to the [001] plane[1].

Conversely, the anhydrous form relies exclusively on direct intermolecular N-H···O and O-H···O interactions between the phenolic hydroxyl and the acetyl/ester moieties. The absence of the water bridge leads to a denser packing arrangement but alters the dissolution kinetics, as the hydration energy penalty differs significantly when introduced to aqueous or polar organic solvents.

PhaseDynamics Anhydrous Anhydrous Form (Metastable) Solution Solvated State (Aqueous/Organic) Anhydrous->Solution Dissolution Hydrate Monohydrate Form (Stable Lattice) Solution->Hydrate Crystallization (aw > 0.4) Thermal Thermal Dehydration (>100°C, Vacuum) Hydrate->Thermal Heat / Vacuum Thermal->Anhydrous Moisture Exclusion

Thermodynamic phase transition cycle of Ac-L-Tyr-OMe.

Physicochemical Properties & Thermodynamics

The transition between the anhydrous and monohydrate states is governed by environmental water activity (


) and temperature. The monohydrate is thermodynamically stable under ambient humidity, whereas the anhydrous form is metastable and prone to spontaneous moisture uptake if not stored in desiccated environments.
Table 1: Quantitative Comparison of Physicochemical Properties
PropertyAnhydrous FormMonohydrate Form
Chemical Formula C₁₂H₁₅NO₄[2]C₁₂H₁₅NO₄·H₂O[1]
Molecular Weight 237.25 g/mol [2]255.27 g/mol
CAS Registry Number 2440-79-1[3]210557-95-2[]
Melting Point 136–137 °C[3]Dehydrates prior to melt
Crystal Space Group N/A (Varies by polymorph)Orthorhombic, P2₁2₁2₁[5]
XLogP3 (Hydrophobicity) 0.3[2]0.3 (Post-dissolution)[2]
Hydrogen Bond Network Direct Peptide-PhenolWater-Bridged 2D Layers[1]

Functional Implications in Biocatalysis

Ac-L-Tyr-OMe is a premier substrate for evaluating the transesterification and esterolytic activity of enzymes like α-chymotrypsin ()[6]. The hydration state of the starting material directly impacts the initial water activity of the reaction microenvironment, especially in non-aqueous or low-water organic solvent systems[6].

When utilizing the monohydrate form in anhydrous organic solvents, the bound water is liberated upon substrate dissolution. This micro-release of water inadvertently shifts the thermodynamic equilibrium of the reaction, promoting hydrolysis over the desired transesterification or peptide bond formation. Therefore, absolute control over the solid-state form is a prerequisite for reproducible kinetic assays.

Biocatalysis Substrate Ac-L-Tyr-OMe (Anhydrous) Reaction Transesterification (Micro-aqueous) Substrate->Reaction Solvent Organic Solvent (<0.1% H2O) Solvent->Reaction Enzyme α-Chymotrypsin (Lyophilized) Enzyme->Reaction Product Target Ester (High Yield) Reaction->Product HPLC Validation

Anhydrous Ac-L-Tyr-OMe workflow for non-aqueous biocatalysis.

Experimental Methodologies

Protocol 1: Thermogravimetric Validation & Controlled Dehydration

To ensure the integrity of the anhydrous form before sensitive syntheses, the monohydrate must be systematically dehydrated and validated.

  • Initial Mass Profiling: Load 10–15 mg of Ac-L-Tyr-OMe into a Thermogravimetric Analyzer (TGA) pan. Ramp the temperature at 10 °C/min from 25 °C to 150 °C under a dry nitrogen purge (50 mL/min).

  • Bulk Dehydration: Spread the bulk monohydrate powder evenly in a glass petri dish. Place in a vacuum oven at 105 °C and <50 mbar for 4 hours.

  • Desiccator Cooling: Immediately transfer the hot dish to a desiccator containing active P₂O₅ or indicating silica gel. Allow to cool to room temperature under vacuum.

  • Validation: Run a secondary TGA on the dried powder.

Causality & Self-Validation: This protocol acts as a self-validating system. By measuring the exact mass derivative, the TGA confirms the starting material's phase. An initial mass loss of ~7.06% unequivocally identifies the monohydrate (18.02 g/mol H₂O / 255.27 g/mol total). A flat secondary thermogram (<0.1% loss) validates the successful generation of the anhydrous form, ensuring no stoichiometric water is inadvertently introduced into downstream assays.

Protocol 2: Anhydrous Enzymatic Transesterification Assay

This protocol utilizes the anhydrous Ac-L-Tyr-OMe to map α-chymotrypsin transesterification kinetics in organic media[6].

  • Solvent Preparation: Dry the target organic solvent (e.g., 1-propanol or a formamide/organic mixture) over 3Å molecular sieves for 48 hours to achieve a water content of <0.05% (Verify via Karl Fischer titration).

  • Substrate Solubilization: Dissolve 50 mM of the validated anhydrous Ac-L-Tyr-OMe into the dried solvent.

  • Biocatalyst Introduction: Add 1 mg/mL of lyophilized α-chymotrypsin (suspended, not dissolved) to the reaction vial. Seal with a PTFE-lined septum.

  • Incubation & Sampling: Incubate at 30 °C with orbital shaking (250 rpm). Withdraw 50 µL aliquots at predetermined intervals, centrifuge to pellet the enzyme, and quench the supernatant in cold acetonitrile.

  • Kinetic Monitoring: Analyze via RP-HPLC (C18 column, UV detection at 237 nm) to quantify the conversion of Ac-L-Tyr-OMe to Ac-L-Tyr-OPr.

Causality & Self-Validation: In low-water organic media, enzymes exhibit rigid conformations. If the monohydrate form were used, dissolution would release interstitial water, locally increasing the water activity (


) around the enzyme. This shifts the kinetic equilibrium from transesterification toward hydrolysis. By strictly utilizing the anhydrous form, the protocol self-validates through the suppression of the hydrolysis byproduct (N-Acetyl-L-tyrosine), yielding a high-purity esterification chromatogram.

Conclusion

The distinction between Acetyl-L-tyrosine methyl ester hydrate and its anhydrous counterpart extends far beyond a minor discrepancy in molecular weight. The interstitial water in the monohydrate form dictates crystal packing, thermodynamic stability, and micro-environmental water activity upon dissolution. By applying rigorous structural awareness and self-validating analytical controls, researchers can eliminate a hidden variable in peptide chemistry and biocatalysis, ensuring robust, reproducible data.

References

  • Title: N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K Source: Acta Crystallographica Section C: Crystal Structure Communications URL: [Link]

  • Title: PubChem Compound Summary for CID 720747, Methyl N-Acetyl-L-tyrosine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Effect of water on the enzymatic synthesis of vinyl sugar ester in hydrophilic organic solvent (Referencing α-chymotrypsin transesterification of N-acetyl-L-tyrosine methyl ester) Source: Journal of Bioscience and Bioengineering / ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for chymotrypsin assay using Acetyl-L-tyrosine methyl ester

This Application Note and Protocol is designed for researchers requiring a high-precision kinetic assay for -Chymotrypsin activity. It addresses the specific request for Acetyl-L-tyrosine methyl ester (ATME) while integr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring a high-precision kinetic assay for


-Chymotrypsin activity. It addresses the specific request for Acetyl-L-tyrosine methyl ester (ATME)  while integrating industry-standard practices associated with its ethyl ester analog (ATEE) to ensure robust, reproducible results.

Application Note: Kinetic Determination of -Chymotrypsin Activity

Substrate: N-Acetyl-L-Tyrosine Methyl Ester (ATME) / Ethyl Ester (ATEE) Method: Continuous Spectrophotometric Rate Determination Detection: UV Absorbance at 237 nm

Executive Summary & Scientific Foundation


-Chymotrypsin (EC 3.4.21.1) is a serine protease that preferentially cleaves peptide bonds at the C-terminal side of aromatic amino acids (Tyr, Phe, Trp). While N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is often used for specific chymotrypsin determination (monitored at 256 nm), the Acetyl-L-Tyrosine esters (ATEE and ATME)  provide a sensitive alternative for kinetic characterization, particularly when monitoring esterase activity at 237 nm .
Mechanism of Action

The assay relies on the chymotrypsin-catalyzed hydrolysis of the ester bond in N-Acetyl-L-Tyrosine Methyl Ester (ATME). This hydrolysis releases N-Acetyl-L-Tyrosine and methanol. The reaction is monitored by the decrease in absorbance at 237 nm , which corresponds to the cleavage of the ester linkage.

Reaction Scheme:



Critical Experimental Considerations
  • Substrate Specificity: While the user specified Methyl ester (ATME), the Ethyl ester (ATEE) is the historical standard. Both function as excellent substrates with similar

    
     values. This protocol is compatible with both, provided the extinction coefficient is verified (see Section 4).
    
  • Calcium Dependence: Chymotrypsin requires

    
     for structural stability and optimal activity. The absence of calcium can lead to rapid autolysis and non-linear kinetics.
    
  • Wavelength Precision: The 237 nm wavelength is specific to the ester bond absorption. High-purity solvents (methanol/ethanol) must be used to prevent background interference in the deep UV range.

Experimental Workflow & Logic

ChymotrypsinAssay Prep Reagent Preparation (Tris-HCl, CaCl2, ATME) Blank Blank Setup (Buffer + Substrate) Prep->Blank Equilibrate 25°C Test Test Reaction (Buffer + Substrate + Enzyme) Prep->Test Equilibrate 25°C Measure Kinetic Measurement (Abs 237nm, 25°C, 5 min) Blank->Measure Record Drift Test->Measure Initiate w/ Enzyme Calc Data Analysis (Calculate ΔA/min & Units) Measure->Calc Linear Regression

Figure 1: Operational workflow for the continuous spectrophotometric assay of chymotrypsin.

Materials & Reagents

Note: All reagents must be prepared in ultrapure water (


).
A. Buffer A: 80 mM Tris-HCl, pH 7.8 (with Calcium)
  • Composition: 80 mM Tris-HCl, 100 mM

    
    .
    
  • Preparation: Dissolve 0.97 g Tris base and 1.47 g

    
     in 90 mL water. Adjust pH to 7.8 at 25°C with 1 M HCl. Adjust volume to 100 mL.
    
  • Why: High calcium stabilizes the enzyme; pH 7.8 is the catalytic optimum.

B. Substrate Solution: 10 mM Acetyl-L-Tyrosine Methyl Ester (ATME)
  • Reagent: N-Acetyl-L-Tyrosine Methyl Ester (CAS: 7207-47-8) or Ethyl Ester (ATEE, CAS: 840-97-1).

  • Preparation: Dissolve 23.7 mg (for Methyl) or 25.1 mg (for Ethyl) in 10 mL of absolute methanol .

  • Storage: Prepare fresh daily. Store on ice.

C. Enzyme Solution ( -Chymotrypsin)
  • Diluent: 1 mM HCl (prevents autolysis during storage).

  • Preparation: Dissolve lyophilized enzyme to 1 mg/mL in 1 mM HCl. Immediately before assay, dilute to ~10–20 units/mL in 1 mM HCl.

Experimental Protocol

Step 1: Instrument Setup[1]
  • Set spectrophotometer to 237 nm .

  • Set block temperature to 25°C .

  • Zero the instrument using a cuvette containing only Buffer A.

Step 2: Reaction Assembly

Pipette the following into quartz cuvettes (1 cm pathlength):

ReagentVolume (Test)Volume (Blank)Final Conc.
Buffer A (Tris/Ca) 1.40 mL1.50 mL~37 mM Tris
Substrate (ATME) 1.50 mL1.50 mL5 mM
Mix by inversion and equilibrate to 25°C for 3 minutes.
Enzyme Solution 0.10 mL0.00 mL~1-2 Units
Total Volume 3.00 mL 3.00 mL
Step 3: Kinetic Measurement
  • Add the Enzyme Solution to the "Test" cuvette.

  • Immediately mix by inversion (do not shake vigorously to avoid bubbles).

  • Record the decrease in absorbance at 237 nm for 3–5 minutes.

  • Obtain the maximum linear rate (

    
    ) for both Test and Blank.
    

Data Analysis & Validation

Calculation of Activity

The activity is determined using the differential extinction coefficient (


) between the ester substrate and the acid product.


Where:

  • 
    : Change in absorbance per minute (slope).
    
  • 
    : Total reaction volume (3.00 mL).
    
  • 
    : Dilution factor of the enzyme.
    
  • 
    : Volume of enzyme added (0.10 mL).
    
  • 
    : Light path (1 cm).
    
  • 
    : Millimolar extinction coefficient.
    
Determining the Extinction Coefficient ( )

Critical Step for Scientific Integrity: Literature values for ATEE/ATME at 237 nm vary based on buffer and pH. For precise results, you must validate


 experimentally :
  • Prepare a known concentration of ATME (e.g., 1.0 mM) in Buffer A.

  • Add excess chymotrypsin to hydrolyze the substrate completely (wait until absorbance plateaus).

  • Calculate:

    
    .
    
  • Standard Approximation: For ATEE,

    
     is typically ~0.54 mM⁻¹ cm⁻¹  (540 M⁻¹ cm⁻¹).
    
Unit Definition

One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Acetyl-L-Tyrosine Methyl/Ethyl Ester per minute at pH 7.8 and 25°C.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Non-linear Rate Substrate depletion or AutolysisUse less enzyme (dilute further). Ensure

is present in buffer.
High Blank Rate Spontaneous hydrolysisCheck pH (must not exceed 8.0). Prepare substrate fresh in methanol.
No Activity Enzyme denaturationDissolve enzyme in 1 mM HCl, not water/buffer. Store on ice.
Bubbles in Cuvette Mixing artifactMix by gentle inversion. Use degassed buffers.

Reaction Mechanism Diagram

Mechanism E Chymotrypsin (Free Enzyme) ES Michaelis Complex (E-S) E->ES Binding S Substrate (ATME) S->ES Binding Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (Release P1) Acyl->E Deacylation (Hydrolysis, Release P2) P1 Product 1 (Methanol) Acyl->P1 P2 Product 2 (N-Acetyl-L-Tyrosine) Acyl->P2

Figure 2: The Ping-Pong catalytic mechanism of chymotrypsin hydrolysis of ATME.

References

  • Wilcox, P. E. (1970). Chymotrypsinogens - Chymotrypsins. Methods in Enzymology, 19, 64-108.
  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.
Application

Application Note: Kinetic Analysis of Chymotrypsin Hydrolysis of Ac-Tyr-OMe

-Chymotrypsin (EC 3.4.21.1) Substrate: N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) Abstract & Scope This application note details the kinetic characterization of -chymotrypsin using the synthetic substrate N-Acetyl-L-t...

Author: BenchChem Technical Support Team. Date: March 2026


-Chymotrypsin (EC 3.4.21.1)
Substrate:  N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe)

Abstract & Scope

This application note details the kinetic characterization of


-chymotrypsin using the synthetic substrate N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe). While Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is often used for chymotrypsin, Ac-Tyr-OMe offers a specific advantage in studying the esterase activity of the enzyme with a less bulky hydrophobic group, allowing for precise mapping of the S1 specificity pocket. This protocol utilizes a continuous spectrophotometric assay monitoring the decrease in absorbance at 237 nm , corresponding to the hydrolysis of the ester bond.

Target Audience: Biochemists, Enzymologists, and QC Scientists in drug development.

Scientific Background: The Catalytic Engine

Mechanism of Action

Chymotrypsin is a serine protease that operates via a "Ping-Pong" mechanism involving a charge relay system (the catalytic triad: His-57, Asp-102, Ser-195). The reaction proceeds in two distinct phases:[1]

  • Acylation: The enzyme attacks the ester bond, releasing methanol and forming a covalent acyl-enzyme intermediate.

  • Deacylation: Water attacks the acyl-enzyme, releasing N-Acetyl-L-tyrosine and regenerating the free enzyme.

For ester substrates like Ac-Tyr-OMe, the deacylation step is typically rate-limiting (


), leading to "burst" kinetics in pre-steady-state analysis, though steady-state analysis (described here) measures the turnover number (

).
Visualizing the Pathway

The following diagram illustrates the kinetic flow and the critical intermediate states.

Chymotrypsin_Mechanism Figure 1: Kinetic mechanism of Chymotrypsin showing the critical Acyl-Enzyme intermediate. E Free Enzyme (Chymotrypsin) ES Michaelis Complex (E-S) E->ES k1 (Binding) S Substrate (Ac-Tyr-OMe) S->ES k1 (Binding) ES->E k-1 ES->S k-1 Acyl Acyl-Enzyme Intermediate ES->Acyl k2 (Acylation) Acyl->E k3 (Deacylation) + H2O P1 Product 1 (Methanol) Acyl->P1 Release P2 Product 2 (Ac-Tyr) Acyl->P2 Release

Materials & Preparation

Reagents
ComponentSpecificationPreparation / Storage
Buffer 80 mM Tris-HCl, pH 7.8Dissolve Tris base in ultrapure water.[2] Adjust pH with HCl at

.
Stabilizer 100 mM

Add to the Tris buffer. Calcium stabilizes the active conformation of chymotrypsin.
Substrate 10 mM Ac-Tyr-OMeDissolve in 100% Methanol (HPLC Grade). Store at

.
Enzyme

-Chymotrypsin
Dissolve in 1 mM HCl (prevents autolysis).[3] Store on ice; prepare fresh.
Expert Insight: Solvent Effects

Critical Causality: The substrate is dissolved in methanol. When adding this to the assay, the final methanol concentration must be kept constant (typically <5% v/v) across all kinetic points. Methanol acts as a competitive nucleophile (transesterification) and can alter the dielectric constant of the active site. Always control for solvent volume.

Experimental Protocol

Principle: Hydrolysis of Ac-Tyr-OMe results in a decrease in absorbance at 237 nm. Differential Extinction Coefficient (


): 

(Must be verified for specific lot/conditions).
Workflow Diagram

Assay_Workflow Figure 2: Step-by-step spectrophotometric assay workflow. Start Start: Equilibrate Buffer (25°C) Blank Blanking Step (Buffer + Substrate only) Start->Blank Auto-zero Initiate Initiate Reaction (Add Enzyme) Blank->Initiate Rapid Mixing Measure Continuous Read (237 nm, 2-5 mins) Initiate->Measure No delay Calc Calculate Initial Rate (Linear Regression) Measure->Calc Select linear region

Step-by-Step Procedure
  • Instrument Setup:

    • Set spectrophotometer to 237 nm .

    • Thermostat cuvette holder to

      
       .
      
    • Set integration time to 0.5 or 1.0 seconds.

  • Reaction Mixture Assembly (Total Volume: 3.0 mL):

    • Pipette 2.8 mL of Tris/CaCl2 Buffer into a quartz cuvette.

    • Add 0.1 mL of Substrate Solution (Ac-Tyr-OMe).

    • Self-Validation Step: Place in spectrophotometer and monitor for 1 minute. The slope should be near zero. If a significant decrease occurs, the substrate is spontaneously hydrolyzing (check pH) or the cuvette is contaminated.

  • Initiation:

    • Add 0.1 mL of Enzyme Solution (diluted to yield

      
      ).
      
    • Immediately mix by inversion (do not shake vigorously to avoid bubbles).

  • Data Acquisition:

    • Record absorbance for 3–5 minutes.

    • Select the linear portion of the curve (usually the first 60–120 seconds) for slope calculation.

Data Analysis & Calculations

Calculating Activity (Units)

One Unit is defined as the amount of enzyme hydrolyzing 1.0


mole of Ac-Tyr-OMe per minute at pH 7.8 and 

.


  • 
    : 
    
    
    
    (Note units: using mM yields Units/mL directly if Volume is ignored, but strictly: use
    
    
    ).
  • 
    : Path length (1 cm).
    
  • Correct Formula for Total Activity in Cuvette:

    
    
    Using 
    
    
    
    and
    
    
    mL.
Kinetic Parameters ( )

Perform the assay at varying substrate concentrations (e.g., 0.5


 to 10 

). For Ac-Tyr-OMe,

is typically in the range of 20–30 mM (high

compared to specific esters like ATEE, requiring high substrate concentrations).
  • Plot: Initial Velocity (

    
    ) vs. Substrate Concentration 
    
    
    
    .
  • Fit: Non-linear regression to the Michaelis-Menten equation (GraphPad Prism or similar).

    
    
    
  • Calculate

    
    : 
    
    
    
    .

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Non-linear initial rate Substrate depletion or HysteresisDilute enzyme further. Ensure temperature equilibrium before adding enzyme.
High Blank Rate Spontaneous hydrolysispH is likely > 8.0. Re-check buffer pH at

.
No Activity Enzyme autolysisEnsure enzyme stock is in 1 mM HCl. Do not store in neutral buffer.
Variable Replicates Methanol evaporationKeep substrate stock capped. Use positive displacement pipettes for viscous solvents.

Self-Validating System: Always run a "Standard" chymotrypsin lot with known activity alongside unknowns. If the standard deviates by >10%, reject the buffer/substrate preparation.

References

  • Hummel, B.C.W. (1959).[4] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin.[4][5] Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399. Available at: [Link]

Sources

Method

Application Note: HPLC Method Development for Acetyl-L-tyrosine Methyl Ester Detection

Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) . While often treated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) . While often treated as a simple peptide derivative, the analysis of Ac-Tyr-OMe requires specific attention to hydrolytic stability and separation from its primary degradation product, N-Acetyl-L-tyrosine (Ac-Tyr).

This guide departs from standard templates to focus on the mechanistic aspects of method development—explaining not just "what" to do, but "why" specific parameters (pH, column chemistry, detection wavelength) are critical for this specific analyte.

Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the molecule is the first step in robust method design.

  • Molecule: N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe)[1]

  • Molecular Weight: ~237.25 g/mol [1]

  • Chromophore: Phenolic ring (Tyrosine moiety).[2] Absorption maxima (

    
    ) typically at 274–280 nm .
    
  • Solubility: Soluble in alcohols (methanol, ethanol) and moderately soluble in water.

  • Critical Instability: The methyl ester group is susceptible to hydrolysis, particularly at alkaline pH (>8.0) or strongly acidic conditions with heat, converting it back to N-Acetyl-L-tyrosine.

  • pKa: The phenolic hydroxyl has a pKa

    
     10.0. Under standard RP-HPLC conditions (pH 2–4), the molecule remains neutral, maximizing retention on hydrophobic stationary phases.
    

Method Development Strategy

Stationary Phase Selection

Recommendation: C18 (Octadecylsilane) End-capped. Rationale: Ac-Tyr-OMe is a small, moderately hydrophobic molecule. A standard C18 column provides sufficient hydrophobic interaction to retain the ester well away from the void volume. "End-capping" is essential to reduce silanol interactions with the phenolic ring, which can otherwise cause peak tailing.

Mobile Phase & pH Control

Buffer: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Organic Modifier: Acetonitrile (ACN). Rationale:

  • pH Stability: Maintaining a pH between 2.0 and 3.0 suppresses the ionization of the phenolic group (keeping it neutral) and prevents the hydrolysis of the ester bond during the run.

  • Selectivity: ACN typically yields sharper peaks for aromatic compounds compared to Methanol, due to lower viscosity and distinct dipole interactions with the phenyl ring.

Detection Wavelength

Setting: 278 nm. Rationale: While many peptides are detected at 210–220 nm (peptide bond), Ac-Tyr-OMe has a distinct aromatic side chain. Detection at 278 nm is more specific, reducing interference from non-aromatic impurities or buffer salts that absorb at lower wavelengths.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Oven, Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water.

  • Additives: Trifluoroacetic Acid (TFA) or Phosphoric Acid (

    
    ).
    
Preparation of Standards

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of Ac-Tyr-OMe reference standard.

  • Dissolve in 2.0 mL of Methanol (to ensure rapid dissolution).

  • Dilute to 10.0 mL with Water/Methanol (50:50 v/v).

  • Storage: Stable for 1 week at 4°C. Do not store in alkaline buffers.

Working Standard (50 µg/mL):

  • Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% TFA in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C (Ambient) - Avoid high heat to prevent on-column hydrolysis
Detection UV @ 278 nm (Reference: 360 nm or Off)
Run Time 15 minutes

Gradient Table:

Time (min)% Mobile Phase BComments
0.010%Initial equilibration
8.060%Linear gradient to elute Ac-Tyr-OMe
9.090%Wash step (remove hydrophobic impurities)
11.090%Hold Wash
11.110%Return to initial
15.010%Re-equilibration

Note: Ac-Tyr-OMe typically elutes between 6–8 minutes under these conditions. The hydrolysis product (Ac-Tyr) is more polar and will elute earlier (2–4 minutes).

Method Validation & Logic (Self-Validating System)

To ensure Trustworthiness , the method must demonstrate it can distinguish the analyte from its breakdown products.

Specificity (Stress Testing)

Intentionally degrade a sample to prove separation.

  • Acid Hydrolysis: Mix standard with 0.1 M HCl, heat at 60°C for 30 mins.

  • Base Hydrolysis: Mix standard with 0.1 M NaOH (rapid hydrolysis expected).

  • Result: You should see the Ac-Tyr-OMe peak decrease and a new, earlier-eluting peak (Ac-Tyr) appear. If the peaks overlap, lower the initial %B (e.g., start at 5% ACN).

Linearity

Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance Criteria:

    
    .
    
System Suitability Limits
  • Tailing Factor: < 1.5 (Tailing indicates secondary silanol interactions; add more TFA or switch to a "base-deactivated" column if high).

  • Resolution (

    
    ):  > 2.0 between Ac-Tyr and Ac-Tyr-OMe.
    

Visualization of Method Logic

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the recommended protocol.

MethodDevelopment Start Start: Ac-Tyr-OMe Analysis Solubility Solubility Check (Dissolves in MeOH/H2O) Start->Solubility UVScan UV Spectrum Scan (Max found @ 278 nm) Solubility->UVScan ColumnSelect Stationary Phase Selection (C18 for Hydrophobic Retention) UVScan->ColumnSelect MobilePhase Mobile Phase Optimization (Acidic pH required) ColumnSelect->MobilePhase CheckHydrolysis Risk: Ester Hydrolysis? MobilePhase->CheckHydrolysis AdjustPH Adjust pH to 2.0-3.0 (Suppresses Ionization & Hydrolysis) CheckHydrolysis->AdjustPH Yes (High Risk) GradientDesign Gradient Design (10-60% ACN) Separates Ester from Acid AdjustPH->GradientDesign FinalMethod Final Validated Method GradientDesign->FinalMethod

Caption: Decision tree for optimizing HPLC conditions, highlighting the critical control point of pH stability.

Enzymatic Assay Monitoring (Chymotrypsin)

If using this method to monitor enzyme kinetics, the workflow involves separating the substrate from the product.

EnzymaticAssay Substrate Substrate: Ac-Tyr-OMe (Hydrophobic, Late Eluting) Reaction Hydrolysis Reaction Substrate->Reaction + Enzyme Enzyme Enzyme: Chymotrypsin Enzyme->Reaction Product Product: Ac-Tyr (Acid) (Polar, Early Eluting) Reaction->Product Methanol Byproduct: Methanol (Void Volume) Reaction->Methanol

Caption: Reaction pathway showing the conversion of the hydrophobic ester substrate to the polar acid product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions with phenolic -OH.Increase TFA concentration to 0.1% or use a highly end-capped column (e.g., Zorbax Eclipse Plus).
Peak Splitting Sample solvent too strong (high % MeOH).Dilute sample with water or initial mobile phase (10% ACN) before injection.
Retention Shift pH fluctuation affecting phenol ionization.Ensure buffer pH is strictly controlled (pH 2.0–3.0).
Ghost Peaks Hydrolysis in the autosampler.Keep autosampler temperature at 4°C; limit run sequences to <12 hours.

References

  • ResearchGate. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters. Retrieved from [Link][3]

  • NIH PubChem. (n.d.). Methyl N-Acetyl-L-tyrosine | C12H15NO4.[1] Retrieved from [Link]

Sources

Application

Application Note: Preparation of Acetyl-L-Tyrosine Methyl Ester Hydrate Stock Solutions

[1][2] Abstract & Scope N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a specific synthetic derivative of L-tyrosine widely utilized as a chromogenic substrate for chymotrypsin-like serine proteases and as a chiral int...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Scope

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a specific synthetic derivative of L-tyrosine widely utilized as a chromogenic substrate for chymotrypsin-like serine proteases and as a chiral intermediate in peptide synthesis.[1] Unlike its ethyl ester counterpart (ATEE), the methyl ester offers distinct solubility and kinetic profiles.

This guide provides a rigorous protocol for the preparation of Ac-Tyr-OMe stock solutions, specifically addressing the hydrate form . Correct handling of the water of crystallization is critical for accurate molarity, particularly in kinetic assays (


, 

determination) where stoichiometric precision is paramount.

Physicochemical Profile & Safety

Chemical Identity[1][3][4]
  • Compound: N-Acetyl-L-tyrosine methyl ester (hydrate)[1]

  • Common Abbreviation: Ac-Tyr-OMe[1][2]

  • CAS Number: 7207-47-8 (Anhydrous generic ref); specific hydrate CAS varies by vendor.[1]

  • Molecular Formula:

    
    [1]
    
The "Hydrate" Factor (Critical Calculation)

Commercial preparations are often supplied as hydrates (typically monohydrate). You must verify the water content on your specific Certificate of Analysis (CoA) before weighing.

FormMolecular Weight ( g/mol )Note
Anhydrous 237.25Theoretical basis
Monohydrate ~255.27Common commercial form
Unspecified Hydrate VariesAction: Use MW listed on specific bottle label.
Solubility & Stability Matrix

The ester bond is susceptible to spontaneous hydrolysis, particularly in alkaline environments.

SolventSolubilityStabilityRecommended Use
DMSO High (>100 mM)Excellent (Months at -20°C)Primary Stock
Methanol High (>50 mM)Good (Weeks at -20°C)Alternative Stock
Water (Neutral) Low/ModeratePoor (Hydrolysis risk)Avoid for Stock
1 mM HCl ModerateFair (Days at 4°C)Working Solution

Protocol: Preparation of Stock Solutions

Method A: High-Stability Organic Stock (Recommended)

Purpose: Long-term storage and high-concentration spiking into aqueous assays.[1] Target Concentration: 100 mM

Materials:

  • Ac-Tyr-OMe Hydrate solid[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ACS Spectrophotometric Grade[1]

  • Amber glass vials (borosilicate)

Procedure:

  • Calculate Mass:

    
    
    Example: To prepare 10 mL of 100 mM stock using Ac-Tyr-OMe Monohydrate (MW 255.27):
    
    
    
    
    [1]
  • Weighing: Weigh the calculated amount into a sterile microcentrifuge tube or glass vial. Do not weigh directly into a volumetric flask to avoid static loss.

  • Dissolution: Add approx. 80% of the final volume of DMSO. Vortex vigorously until the crystal lattice completely collapses and the solution is clear.

    • Note: If the solution remains cloudy, sonicate for 30 seconds at ambient temperature.

  • Final Volume: Transfer to a volumetric flask (Class A) or use a calibrated pipette to bring to final volume with DMSO.

  • Storage: Aliquot into amber vials (avoid repeated freeze-thaw). Store at -20°C .

    • Shelf Life: >6 months if kept dry.

Method B: Aqueous Working Stock (Acid-Stabilized)

Purpose: Immediate use in enzymatic assays where organic solvents must be minimized (<1%).[1] Target Concentration: 10 mM

Procedure:

  • Prepare 1 mM HCl using ultrapure water (Milli-Q).[1] The low pH (approx pH 3.0) suppresses ester hydrolysis.

  • Weigh the Ac-Tyr-OMe hydrate.

  • Add the calculated volume of 1 mM HCl.

  • Vortex/Sonicate.

  • Filter Sterilize: Pass through a 0.22 µm PVDF or PES syringe filter if used for cell-based assays.[1]

  • Storage: Keep on ice. Use within 24 hours . Discard if precipitate forms.

Quality Control & Validation

Do not assume your stock is perfect. Validate the concentration using UV-Vis spectrophotometry.

Validation Protocol:

  • Dilute the stock 1:100 into Phosphate Buffered Saline (pH 7.0) .

  • Measure Absorbance at 280 nm (

    
    ) and 237 nm  (Ester bond specific).
    
  • Calculate actual concentration using Beer-Lambert Law:

    
    
    
    • 
       (Tyrosine moiety) 
      
      
      
      [1][3]
    • Pathlength (

      
      ) = 1 cm[4][5]
      

Acceptance Criteria: Calculated concentration should be within ±5% of theoretical.

Application in Chymotrypsin Assay

Workflow Logic: The hydrolysis of Ac-Tyr-OMe by chymotrypsin results in a decrease in absorbance at 237 nm (difference between ester and acid spectrum).[1]

G Stock Ac-Tyr-OMe Stock (100 mM in DMSO) Dilution Substrate Working Soln (1.0 mM in Buffer) Stock->Dilution Dilute 1:100 (Keep DMSO <1%) Buffer Assay Buffer (80 mM Tris, 100 mM CaCl2, pH 7.8) Buffer->Dilution Enzyme Chymotrypsin (in 1 mM HCl) Reaction Reaction Cuvette (Buffer + Substrate + Enzyme) Enzyme->Reaction Add 0.1 mL Initiate Blank Blank Cuvette (Buffer + Substrate) Dilution->Blank Aliquot 2.9 mL Dilution->Reaction Aliquot 2.9 mL Measurement Measure ΔA237 nm (Initial Rate) Blank->Measurement Subtract Background Reaction->Measurement Kinetic Read

Caption: Workflow for Chymotrypsin Kinetic Assay using Ac-Tyr-OMe substrate. Note the dilution step to minimize DMSO interference.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution "Salting out" effect or high conc.[1]Add substrate dropwise to vortexing buffer. Ensure final conc < 2 mM in aqueous buffer.
High Background Absorbance Spontaneous hydrolysisCheck pH of buffer. If pH > 8.0, hydrolysis is rapid.[1] Prepare fresh substrate immediately before use.
Inconsistent Rates Temperature fluctuationPre-warm buffer to 25°C. Tyrosine ester hydrolysis is highly temperature-dependent.[1]

References

  • Hummel, B. C. (1959). "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.[1] Link

  • Worthington Biochemical Corporation. "Chymotrypsin Assay Protocol." Worthington Enzyme Manual. Accessed October 2023. Link

  • Sigma-Aldrich. "Enzymatic Assay of α-Chymotrypsin using BTEE."[1] Technical Bulletin. Link

  • PubChem. "Methyl N-acetyl-L-tyrosinate Compound Summary."[1][2] National Library of Medicine. Link

Sources

Method

spectrophotometric measurement of Ac-Tyr-OMe enzymatic reaction

Application Note: Spectrophotometric Kinetic Analysis of Chymotrypsin Esterase Activity using Ac-Tyr-OMe -Chymotrypsin esterase kinetics via N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) hydrolysis. Introduction & Princi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectrophotometric Kinetic Analysis of Chymotrypsin Esterase Activity using Ac-Tyr-OMe


-Chymotrypsin esterase kinetics via N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) hydrolysis.

Introduction & Principle

While


-Chymotrypsin (EC 3.4.21.1) is biologically defined as a serine endopeptidase preferentially cleaving peptide bonds C-terminal to aromatic residues (Tyr, Trp, Phe), its in vitro kinetic characterization is most efficiently performed using ester substrates.

This protocol details the spectrophotometric assay of Chymotrypsin using N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) . Unlike the more common protease assays (e.g., Casein or BTEE), this assay targets the enzyme's esterase activity . The reaction is monitored by the decrease in absorbance at 237 nm , corresponding to the hydrolysis of the ester bond and the liberation of methanol.

Why Ac-Tyr-OMe? Although N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) is the historical standard, Ac-Tyr-OMe is a highly specific analog often used to study steric constraints in the S1 binding pocket. The methyl ester provides a slightly different steric profile than the ethyl ester, yet follows identical Michaelis-Menten kinetics.

Reaction Mechanism

The catalytic triad (His-57, Asp-102, Ser-195) facilitates a nucleophilic attack on the carbonyl carbon of the ester.



Signal Detection:

  • Substrate (Ester): Higher absorbance at 237 nm.[1]

  • Product (Acid): Lower absorbance at 237 nm.[1]

  • Result: The reaction rate is directly proportional to the rate of decrease in

    
    .
    

Experimental Workflow & Logic

The following diagram illustrates the critical path for the assay. Note the emphasis on "Blank Correction" to account for non-enzymatic spontaneous hydrolysis, which is significant for ester substrates at alkaline pH.

G Start Start: Reagent Prep Buffer Buffer System (Tris-HCl pH 7.8 + CaCl2) Start->Buffer Substrate Substrate Prep (Ac-Tyr-OMe in MeOH) Start->Substrate Enzyme Enzyme Activation (Cold 1mM HCl) Start->Enzyme Blank Blank Run (Buffer + Substrate only) Buffer->Blank Test Test Run (Buffer + Substrate + Enzyme) Buffer->Test Substrate->Blank Substrate->Test Enzyme->Test Measure Kinetic Read (Abs 237nm, 25°C) Blank->Measure Test->Measure Calc Data Analysis (ΔA/min Test - ΔA/min Blank) Measure->Calc

Caption: Workflow for Ac-Tyr-OMe kinetic assay. Red node indicates the critical blanking step for spontaneous hydrolysis.

Material Preparation

Reagent Quality Control:

  • Water: Ultrapure (Type I),

    
    .
    
  • Temperature: All reagents must be equilibrated to 25°C prior to assay, except the enzyme stock which must remain on ice to prevent autolysis.

A. Buffer Solution (80 mM Tris-HCl, 100 mM , pH 7.8)
  • Purpose: Maintains optimal pH for the catalytic triad;

    
     stabilizes the active conformation of Chymotrypsin.
    
  • Recipe (100 mL):

    • Dissolve 969 mg Tris base in ~80 mL water.

    • Add 1.47 g Calcium Chloride dihydrate (

      
      ).
      
    • Adjust pH to exactly 7.8 using 1N HCl.[2]

    • Dilute to final volume of 100 mL.

B. Substrate Solution (10 mM Ac-Tyr-OMe)
  • Recipe: Dissolve 23.7 mg of N-Acetyl-L-Tyrosine Methyl Ester (MW ~237.25 g/mol ) in 10 mL of HPLC-grade Methanol.

  • Storage: Prepare fresh daily. Esters are unstable in aqueous solution over long periods.

C. Enzyme Solution (Stock)
  • Solvent: 1 mM HCl (prevents autolysis by keeping pH < 3.0).

  • Concentration: Dissolve lyophilized

    
    -Chymotrypsin to 1 mg/mL (approx 40-60 Units/mg).
    
  • Working Dilution: Immediately before use, dilute to 10-20

    
     in cold 1 mM HCl.
    

Detailed Assay Protocol

Instrument Settings:

  • Mode: Kinetic (Rate of change).

  • Wavelength: 237 nm.[3]

  • Pathlength: 1.0 cm (Quartz cuvette required; plastic absorbs at 237 nm).

  • Temperature: 25°C (Thermostated cell holder).

Step-by-Step Procedure
StepReagent / ActionVolume (Test)Volume (Blank)Critical Note
1Buffer (pH 7.8)1.40 mL1.40 mLEnsure 25°C equilibrium.
2Substrate (Ac-Tyr-OMe)1.50 mL1.50 mLFinal [Substrate]

5 mM.
3Equilibration 3-4 min3-4 minMonitor baseline stability.
41 mM HCl (Vehicle)--0.10 mLControls for volume/dilution.
5Enzyme Solution 0.10 mL--Start reaction immediately.
6Mix InversionInversionDo not vortex (denaturation risk).
7Record 5 mins5 minsTrack

.

Self-Validation Check: The "Blank" rate (spontaneous hydrolysis) should be


 of the "Test" rate. If the blank rate is high, check the pH (too high promotes hydrolysis) or the quality of the methanol.

Data Analysis & Calculations

A. Determination of Rate

Calculate the slope (


) from the linear portion of the curve (typically 0.5 – 3.0 minutes).


B. Calculation of Activity (Units/mg)

One Unit is defined as the amount of enzyme hydrolyzing 1.0


 of Ac-Tyr-OMe per minute at pH 7.8 and 25°C.


  • 
     : Total assay volume (3.0 mL).[2]
    
  • 
     : Volume of enzyme added (0.1 mL).
    
  • 
     : Concentration of enzyme solution (mg/mL).
    
  • 
     : Light path (1 cm).[2][4]
    
  • 
     : Differential Extinction Coefficient.
    

The Extinction Coefficient Issue (


): 
For ATEE (Ethyl ester), the standard 

is 0.96

(or 960

). For Ac-Tyr-OMe, the chromophore (N-acetyl-tyrosine) is identical. Therefore, use 0.96

for routine calculations. For absolute precision: Perform a total hydrolysis control (add excess enzyme, wait for plateau) to determine the exact

for your specific buffer/methanol mixture.
C. Kinetic Constants (Reference Values)

When performing a saturation curve (varying substrate 0.1 mM – 5.0 mM), typical values for


-Chymotrypsin with Ac-Tyr-OMe are:
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : ~0.66 mM
    
  • 
     : ~192 
    
    
    

Troubleshooting & Signaling Logic

The following diagram explains the causality of potential assay failures.

Troubleshooting Issue Problem: Non-Linear Rate Cause1 Substrate Depletion (>10% hydrolyzed) Issue->Cause1 Cause2 Enzyme Autolysis (Instability) Issue->Cause2 Cause3 Product Inhibition (Ac-Tyr accumulation) Issue->Cause3 Action1 Dilute Enzyme or Shorten Read Time Cause1->Action1 Action2 Keep Stock on Ice Use 1mM HCl Cause2->Action2 Cause3->Action1

Caption: Diagnostic logic for non-linear reaction kinetics.

References

  • Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay Protocol (BTEE/ATEE). Retrieved from

  • Trowbridge, C. G., Krehbiel, A., & Laskowski, M. (1963). Substrate Specificity of Trypsin and Chymotrypsin.[5][6][7][8] Biochemistry, 2(5), 843–850. (Source for Ac-Tyr-OMe kinetic constants).[3]

  • Sigma-Aldrich. (n.d.).[9] Enzymatic Assay of

    
    -Chymotrypsin. Retrieved from 
    
  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.

Sources

Application

Application Note: Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) as a Substrate in Protease Kinetics and Biocatalysis

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction and Scientific Context Acetyl-L-tyrosine methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Scientific Context

Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a highly specific, synthetic ester substrate predominantly used to interrogate the catalytic mechanisms of serine proteases, most notably


-chymotrypsin[1]. Unlike natural peptide substrates, synthetic esters like Ac-Tyr-OMe provide a unique kinetic advantage: they uncouple the acylation and deacylation steps of the catalytic triad[2].
The Causality of Substrate Selection

In the standard serine protease mechanism, the reaction proceeds via an acyl-enzyme intermediate. For native amide (peptide) bonds, the initial cleavage and formation of the acyl-enzyme (acylation,


) is slow and rate-limiting. However, when utilizing an ester substrate like Ac-Tyr-OMe, the leaving group (methanol) is expelled so rapidly that acylation becomes practically instantaneous. Consequently, the hydrolysis of the acyl-enzyme intermediate by water (deacylation, 

) becomes the absolute rate-limiting step[2].

This kinetic shift allows researchers to isolate and study the deacylation phase independently, making Ac-Tyr-OMe an indispensable tool for screening competitive inhibitors, studying solvent isotope effects, and engineering proteases for biocatalytic transesterification[2][3].

Mechanism E Chymotrypsin (Ser195-OH) ES Michaelis Complex (ES) E->ES + S (Fast) S Ac-Tyr-OMe (Ester Substrate) S->ES AcE Acyl-Enzyme Intermediate ES->AcE Acylation (k2) [Fast for Esters] P1 Methanol (Leaving Group) ES->P1 Release AcE->E Deacylation (k3) [RATE LIMITING] P2 Ac-Tyr-OH (Product) AcE->P2 Release

Fig 1: Serine protease catalytic pathway highlighting the rate-limiting deacylation of Ac-Tyr-OMe.

Kinetic Parameters & Data Presentation

The reactivity of Ac-Tyr-OMe is exceptionally high under standard physiological conditions (pH 8.0, 25°C). The table below summarizes the established kinetic parameters for


-chymotrypsin, illustrating the stark contrast between ester and amide hydrolysis.

Table 1: Comparative Kinetic Parameters for


-Chymotrypsin Substrates (pH 8.0, 25°C) 
Substrate TypeSpecific Substrate

(mM)

(

)
Rate-Limiting StepDetection Method
Methyl Ester Ac-Tyr-OMe 0.66192Deacylation (

)
pH-Stat / UV (237 nm)
Ethyl EsterAc-Tyr-OEt (ATEE)0.70190Deacylation (

)
UV (237 nm)
AmideAc-Tyr-NH

~30.0~0.05Acylation (

)
HPLC / Colorimetric

Data reflects standard literature values for baseline comparison[4].

Experimental Protocols

Protocol A: Continuous pH-Stat Kinetic Assay for Esterase Activity

Rationale: Unlike chromogenic substrates (e.g., p-nitrophenyl esters), the hydrolysis of Ac-Tyr-OMe does not produce a strong, distinct shift in the visible spectrum[2]. While UV monitoring at 237 nm is possible, it is highly susceptible to background noise from aromatic residues and buffer components. The pH-stat method is the self-validating gold standard: at pH 8.0, the newly formed carboxylic acid (Ac-Tyr-OH, pKa ~3.5) immediately ionizes, releasing a stoichiometric equivalent of


. The rate of NaOH addition required to maintain pH 8.0 directly equals the reaction velocity[4].

Reagents:

  • Buffer/Diluent: 0.1 M NaCl (Unbuffered, freshly boiled and cooled to remove dissolved CO

    
    ).
    
  • Substrate Stock: 100 mM Ac-Tyr-OMe in absolute methanol (Prepare fresh).

  • Titrant: 0.010 M NaOH (Standardized).

  • Enzyme Stock: 1 mg/mL

    
    -chymotrypsin in 1 mM HCl (maintains enzyme stability and prevents autolysis).
    

Step-by-Step Methodology:

  • System Initialization: Turn on the pH-stat titrator and circulating water bath. Set the reaction vessel jacket temperature strictly to 25.0 ± 0.1°C. Causality:

    
     is highly temperature-dependent; fluctuations invalidate kinetic derivations.
    
  • Reaction Mixture Preparation: Pipette 9.9 mL of 0.1 M NaCl into the reaction vessel. Add 100 µL of the 100 mM Ac-Tyr-OMe stock (Final substrate concentration = 1.0 mM).

  • Equilibration: Blanket the surface of the liquid with a gentle stream of Nitrogen (N

    
    ) gas. Causality: Prevents atmospheric CO
    
    
    
    from dissolving and forming carbonic acid, which would artificially inflate the apparent hydrolysis rate.
  • Baseline Adjustment: Adjust the pH of the mixture to exactly 8.00 using the titrator. Monitor for 2 minutes to ensure a stable baseline (non-enzymatic hydrolysis should be negligible).

  • Reaction Initiation: Inject 10-50 µL of the enzyme stock. Immediately engage the auto-titrator to maintain pH 8.00.

  • Data Acquisition: Record the volume of 0.010 M NaOH added over a 3-5 minute linear phase.

  • Calculation: Calculate initial velocity (

    
    ) in µmol/min.
    
    
    
    

PHStat S1 1. Prepare 0.1M NaCl & 1.0 mM Ac-Tyr-OMe S2 2. Equilibrate to 25°C under N2 gas stream S1->S2 S3 3. Auto-titrate to pH 8.0 Establish baseline S2->S3 S4 4. Inject Chymotrypsin (Initiate Hydrolysis) S3->S4 S5 5. pH-Stat adds 0.01M NaOH to neutralize released H+ S4->S5 S6 6. Calculate v0 from NaOH consumption rate S5->S6

Fig 2: Step-by-step workflow for the continuous pH-stat esterase assay.

Protocol B: Biocatalytic Transesterification in Organic Solvents

Rationale: Proteases can run "in reverse" or perform transesterification in low-water organic solvents. Ac-Tyr-OMe is frequently used as an acyl donor in peptide synthesis or ester exchange. The addition of divalent metal ions, specifically Calcium acetate (


), dramatically accelerates the 

of chymotrypsin-catalyzed transesterification in ethanol[3].

Step-by-Step Methodology:

  • Solvent Preparation: Dry absolute ethanol over 3Å molecular sieves to ensure micro-aqueous conditions (<2% water).

  • Reaction Assembly: In a 10 mL glass vial, dissolve 10 mM Ac-Tyr-OMe in 5 mL of the dried ethanol.

  • Metal Ion Activation: Add Calcium acetate to a final concentration of 25 µM. Causality:

    
     stabilizes the active conformation of chymotrypsin in harsh organic environments, preventing denaturation and boosting 
    
    
    
    up to 12-fold[3].
  • Enzyme Addition: Add 1 mg of lyophilized

    
    -chymotrypsin powder directly to the solvent (the enzyme functions as a heterogeneous suspension).
    
  • Incubation: Seal the vial and incubate at 30°C with reciprocal shaking (150 rpm) for 2 to 24 hours.

  • Quenching & Analysis: Withdraw 100 µL aliquots, filter through a 0.22 µm PTFE membrane to remove the suspended enzyme, and analyze via HPLC (C18 column, Acetonitrile/Water gradient) to quantify the conversion of Ac-Tyr-OMe to Ac-Tyr-OEt.

References

  • The α-Chymotrypsin-catalyzed Hydrolysis of α-N and O-Alkyl Derivatives of α-N-Acetyl-L-tyrosine Methyl Ester * Biochemistry (ACS Publications) URL:[Link]

  • Increase of catalytic activity of alpha-chymotrypsin by metal salts for transesterification of an amino acid ester in ethanol Bioscience, Biotechnology, and Biochemistry (PubMed/NIH) URL:[Link]

  • MECHANISM OF ACTION OF PROTEOLYTIC ENZYMES Annual Reviews URL:[Link]

  • Investigation of the Substrate Specificity of Trypsin eScholarship.org URL:[Link]

Sources

Method

Application Note: Peptide Synthesis Coupling Reactions with N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe)

Abstract & Introduction N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe ) represents a specialized class of amino acid derivatives primarily utilized in kinetically controlled enzymatic peptide synthesis . Unlike standard S...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe ) represents a specialized class of amino acid derivatives primarily utilized in kinetically controlled enzymatic peptide synthesis . Unlike standard Solid Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-Tyr(tBu)-OH), Ac-Tyr-OMe is fully protected at both the N-terminus (Acetyl) and C-terminus (Methyl Ester), leaving the phenolic side chain as the primary site for potential modification, or the ester as an activation site for protease-catalyzed transacylation.

This guide focuses on the most high-value application of Ac-Tyr-OMe: its use as an acyl donor in protease-catalyzed peptide bond formation. This "Green Chemistry" approach allows for the stereoselective synthesis of peptides under mild aqueous conditions, avoiding the racemization risks and hazardous solvents associated with traditional chemical coupling.[1]

Scientific Foundation: The Kinetic Trap

To use Ac-Tyr-OMe effectively, one must understand the difference between Thermodynamic and Kinetic control in enzymatic synthesis.

In thermodynamic control, a protease (like Chymotrypsin) reverses the hydrolysis equilibrium. However, this requires massive excesses of reagents to shift the equilibrium toward the peptide.

Kinetic Control (The Preferred Route for Ac-Tyr-OMe): Ac-Tyr-OMe acts as an activated ester .[1] The enzyme rapidly attacks the methyl ester to form an Acyl-Enzyme Intermediate . This intermediate is then partitioned between two competing nucleophiles:

  • Water: Leading to hydrolysis (Ac-Tyr-OH + MeOH) — Undesirable.

  • Amine Nucleophile (H-AA-NH₂): Leading to the peptide (Ac-Tyr-AA-NH₂) — Desirable.

Success depends on the Partition Coefficient (


) , defined as the ratio of the aminolysis rate (

) to the hydrolysis rate (

).
Mechanism Visualization

The following diagram illustrates the competitive pathway that defines the yield of your reaction.

KineticMechanism Substrate Ac-Tyr-OMe (Acyl Donor) Complex Non-Covalent Complex (E-S) Substrate->Complex + Enzyme Enzyme Free Enzyme (Chymotrypsin) Intermediate Acyl-Enzyme Intermediate Complex->Intermediate Acylation (- MeOH) Product Peptide Product (Ac-Tyr-AA-NH2) Intermediate->Product Aminolysis (+ Nucleophile) Hydrolysis Hydrolysis Byproduct (Ac-Tyr-OH) Intermediate->Hydrolysis Hydrolysis (+ H2O) Product->Enzyme Regeneration Hydrolysis->Enzyme Regeneration

Figure 1: Kinetic pathway of Chymotrypsin-catalyzed peptide synthesis using Ac-Tyr-OMe. The green path represents the target aminolysis reaction, while the red dashed path represents the competing hydrolysis.

Protocol A: Kinetically Controlled Synthesis of Ac-Tyr-Gly-NH₂

Objective: Synthesize the dipeptide Ac-Tyr-Gly-NH₂ using


-Chymotrypsin.
Rationale:  Chymotrypsin specifically recognizes the aromatic Tyrosine residue of Ac-Tyr-OMe (S1 subsite specificity) and accepts Glycinamide as the nucleophile (S1' subsite).
Materials
  • Acyl Donor: N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) [MW: 237.25][2]

  • Nucleophile: Glycinamide hydrochloride (H-Gly-NH₂·HCl) [MW: 110.54]

  • Catalyst:

    
    -Chymotrypsin (Bovine Pancreas, Sequencing Grade or Type II)
    
  • Buffer: 0.2 M Carbonate/Bicarbonate buffer, pH 9.0

  • Solvent: DMF (Dimethylformamide) or DMSO (if higher solubility is required)

  • Quenching Agent: 10% Trifluoroacetic acid (TFA) or 1 M HCl

Experimental Workflow
Step 1: Nucleophile Preparation (The pKa Factor)

The nucleophile must be uncharged (NH₂) to attack the enzyme. However, Glycinamide is supplied as a salt (HCl).

  • Action: Dissolve 1 mmol H-Gly-NH₂·HCl in 5 mL of pH 9.0 Carbonate Buffer.

  • Scientific Insight: We use pH 9.0 because the pKa of the

    
    -amino group of Glycinamide is ~8.2. At pH 9.0, >80% of the amine is deprotonated and reactive.
    
Step 2: Donor Solubilization

Ac-Tyr-OMe has limited solubility in pure water but dissolves well in organic solvents.

  • Action: Dissolve 0.2 mmol Ac-Tyr-OMe (47.5 mg) in 1 mL DMF.

  • Scientific Insight: The organic co-solvent (DMF) serves two purposes: it solubilizes the hydrophobic ester and lowers the water activity (

    
    ), slightly suppressing the hydrolysis pathway.
    
Step 3: Reaction Initiation
  • Action: Mix the Nucleophile solution (Step 1) and Donor solution (Step 2) in a glass vial.

  • Ratio: Ensure a Nucleophile:Donor ratio of at least 5:1 (Nucleophile excess drives the partition coefficient toward synthesis).

  • Enzyme Addition: Add 1 mg of

    
    -Chymotrypsin (dissolved in 100 µL 1 mM HCl).
    
  • Incubation: Stir gently at 25°C. Do not vortex vigorously, as this can denature the enzyme.

Step 4: Monitoring & Quenching
  • Action: Monitor by HPLC every 15 minutes.

  • Stop Condition: The reaction is complete when the Donor (Ac-Tyr-OMe) is consumed. Do not extend incubation unnecessarily, as the enzyme can eventually hydrolyze the product (secondary hydrolysis).

  • Quench: Add 10% TFA to lower pH to < 3.0. This denatures the enzyme and protonates the nucleophile, stopping the reaction.

Data Analysis: HPLC Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% to 60% B over 20 minutes
Detection UV at 280 nm (Specific for Tyrosine)

Protocol B: Ac-Tyr-OMe as a Model for Tyrosine Bioconjugation

Context: Before committing expensive peptides to tyrosine-targeting bioconjugation (e.g., via diazonium salts or oxidative coupling), Ac-Tyr-OMe is the industry-standard "Model System" to validate reaction efficiency.

Workflow Summary
  • Dissolution: Dissolve Ac-Tyr-OMe (10 mM) in Phosphate Buffer (pH 7.4).

  • Reagent Addition: Add the tyrosine-reactive probe (e.g., 4-nitrobenzenediazonium tetrafluoroborate).

  • Observation: A rapid color change (often orange/red for azo coupling) indicates successful modification at the ortho-position of the phenol ring.

  • Validation: Analyze via LC-MS. The mass shift should correspond to the probe addition. Since the N- and C-termini are blocked, any mass shift must be on the phenolic side chain.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (High Hydrolysis) pH is too low.Increase pH to 9.0-10.0 to ensure Nucleophile is deprotonated.
Low Yield (High Hydrolysis) Water activity too high.Increase organic co-solvent (DMF/DMSO) to 30-50% (v/v).
Precipitation Product insolubility.While beneficial for yield (precipitate drives equilibrium), ensure it doesn't trap the enzyme. Add more solvent if analysis is difficult.
No Reaction Enzyme inactivation.Check if DMF concentration >50% (denatures Chymotrypsin). Ensure Ca²⁺ ions (10 mM CaCl₂) are present to stabilize the enzyme.
Optimization Logic Flow

The following decision tree helps optimize the Nucleophile:Donor ratio.

Optimization Start Start Optimization CheckYield Check Peptide Yield (HPLC) Start->CheckYield HighHydrolysis High Hydrolysis (>20%)? CheckYield->HighHydrolysis IncreaseNuc Increase Nucleophile Conc. (Drive Partition Coeff.) HighHydrolysis->IncreaseNuc Yes Success Optimal Conditions HighHydrolysis->Success No (Yield >80%) CheckSolvent Check Organic Solvent % IncreaseNuc->CheckSolvent IncreaseSolvent Increase DMF/DMSO (Lower Water Activity) CheckSolvent->IncreaseSolvent If <40% IncreaseSolvent->CheckYield

Figure 2: Optimization logic for maximizing peptide yield.

References

  • Jakubke, H. D., & Kuhl, P. (1985). Proteases as biocatalysts in peptide synthesis. Pharmazie.

  • Schellenberger, V., & Jakubke, H. D. (1991). Protease-catalyzed peptide synthesis. Angewandte Chemie International Edition.

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews.

  • PubChem. (n.d.).[2] Methyl N-acetyl-L-tyrosine (Compound Summary). National Library of Medicine.

Sources

Application

buffer selection for Acetyl-L-tyrosine methyl ester enzymatic assays

Application Note: Buffer Selection and Assay Protocol for Acetyl-L-Tyrosine Methyl Ester (ATME) with -Chymotrypsin Executive Summary This guide provides a rigorous technical framework for selecting and preparing buffers...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buffer Selection and Assay Protocol for Acetyl-L-Tyrosine Methyl Ester (ATME) with -Chymotrypsin

Executive Summary

This guide provides a rigorous technical framework for selecting and preparing buffers for the enzymatic assay of


-Chymotrypsin (EC 3.4.21.1) using Acetyl-L-Tyrosine Methyl Ester (ATME) . While N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is the classical substrate for unit definition, ATME is a highly specific alternative often utilized for kinetic characterization.

The critical challenge in this assay is balancing enzyme stability (requiring Calcium), catalytic optimality (pH 7.8), and substrate stability (minimizing spontaneous hydrolysis of the ester bond). This protocol recommends a Tris-Calcium buffer system and details a self-validating spectrophotometric workflow.

Critical Parameters for Buffer Selection

The Calcium Requirement

-Chymotrypsin is a serine protease that requires 

for structural stability and optimal activity. Calcium ions prevent autolysis (self-digestion) of the enzyme.
  • Constraint: Phosphate buffers must be avoided at high calcium concentrations due to the formation of insoluble Calcium Phosphate (

    
    ) precipitates.
    
  • Solution: Tris (tris(hydroxymethyl)aminomethane) is the buffer of choice as it does not chelate calcium or form precipitates.

pH Optima vs. Spontaneous Hydrolysis
  • Enzyme Optimum: Chymotrypsin exhibits maximal activity at pH 7.8 – 8.0 .

  • Substrate Instability: Methyl esters like ATME are susceptible to base-catalyzed spontaneous hydrolysis (saponification) at pH > 8.0.

  • Strategy: Maintain pH strictly at 7.8. At this pH, the enzymatic rate (

    
    ) is significantly faster than the spontaneous rate (
    
    
    
    ), provided a "Blank" correction is applied.
Solvent Compatibility

ATME is hydrophobic. The assay requires a co-solvent (typically Methanol) to solubilize the substrate.

  • Limit: The final concentration of Methanol in the cuvette should not exceed 30% (v/v) to prevent enzyme denaturation.

Buffer Selection Decision Matrix

BufferSelection Start Select Buffer for ATME/Chymotrypsin Assay CaReq Is Calcium required for Enzyme Stability? Start->CaReq YesCa Yes (Standard) CaReq->YesCa AvoidPhos Avoid Phosphate/Carbonate (Precipitation Risk) YesCa->AvoidPhos SelectTris Select Tris-HCl (Compatible with Ca++) AvoidPhos->SelectTris CheckPH Target pH Range? SelectTris->CheckPH Optimum pH 7.8 (Optimal Activity) CheckPH->Optimum FinalBuffer Final Selection: 80 mM Tris-HCl, pH 7.8 100 mM CaCl2 Optimum->FinalBuffer

Figure 1: Logical decision tree for selecting the optimal buffer system, prioritizing calcium compatibility and pH stability.

Detailed Protocol: Kinetic Spectrophotometric Assay

Principle:


-Chymotrypsin hydrolyzes Acetyl-L-Tyrosine Methyl Ester (ATME) to Acetyl-L-Tyrosine and Methanol.[1] This reaction is monitored by measuring the decrease in absorbance at 237 nm .


Reagents Preparation
ReagentConcentration (Stock)Preparation DetailsStorage
Buffer A 80 mM Tris-HCl, pH 7.8, 100 mM

Dissolve 1.21 g Tris base and 1.47 g

in 90 mL ultrapure water. Adjust pH to 7.8 with 1N HCl. Volumize to 100 mL.

(1 month)
Substrate (ATME) 10 mM (in Methanol)Dissolve 23.7 mg Acetyl-L-Tyrosine Methyl Ester in 10 mL HPLC-grade Methanol.

(Desiccated)
Enzyme Diluent 1 mM HClDilute concentrated HCl in ultrapure water.Room Temp
Enzyme Stock 1 mg/mLDissolve

-Chymotrypsin in Enzyme Diluent.

(Aliquot)
Experimental Workflow

Step 1: Instrument Setup

  • Set spectrophotometer to 237 nm .

  • Set temperature to

    
     .
    
  • Blank the instrument with air or water (since we track rate, absolute zero is less critical than linearity).

Step 2: Reaction Assembly (In Cuvette) Pipette the following into quartz cuvettes (


 pathlength):
ComponentVolume (

)
Final Conc.
Buffer A 1.5040 mM Tris, 50 mM

Ultrapure Water 1.40-
ATME Substrate 0.100.33 mM
Total Volume (Pre-Enzyme) 3.00

Step 3: Equilibration & Blank Rate

  • Mix by inversion.

  • Incubate at

    
     for 3 minutes.
    
  • Critical: Record absorbance for 1-2 minutes to establish the Spontaneous Hydrolysis Rate (

    
    ) . This should be very low (
    
    
    
    ).

Step 4: Enzyme Addition

  • Add

    
      of Enzyme Solution (diluted to 
    
    
    
    in 1 mM HCl just before use).
  • Immediately mix by inversion.

Step 5: Data Acquisition

  • Record absorbance at 237 nm for 3–5 minutes.

  • Determine the maximum linear rate (

    
    ).
    

Data Analysis & Validation

Calculation of Activity

The activity is calculated using the differential extinction coefficient (


) between the ester and the acid.


  • 
    : Change in absorbance per minute.[2]
    
  • 
    : Reaction volume (
    
    
    
    + enzyme vol).
  • 
    : Pathlength (
    
    
    
    ).[3]
  • 
    : Volume of enzyme added (
    
    
    
    ).
  • 
    : Concentration of enzyme stock (
    
    
    
    ).[2]
  • 
     (Differential Extinction Coefficient):  For ATME at 237 nm, this value must be determined experimentally if not strictly defined in your specific SOP.
    
    • Validation Step: Hydrolyze a known concentration of ATME completely (overnight with excess enzyme) and measure the total

      
      . Calculate 
      
      
      
      .
    • Literature Estimate: For similar tyrosine esters (ATEE),

      
       is often cited near 
      
      
      
      (Note: Always verify this value for the methyl ester derivative).
Assay Validation Workflow

AssayValidation Prep Prepare Reagents Blank Measure Blank Rate (No Enzyme) Prep->Blank Test Measure Test Rate (+ Enzyme) Blank->Test Calc Calculate Net Rate (Test - Blank) Test->Calc QC QC Check: Is Blank < 10% of Test? Calc->QC

Figure 2: Validation workflow ensuring spontaneous hydrolysis does not skew results.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Buffer Reaction between

and

or Phosphate
Use fresh Tris buffer. Ensure water is degassed. Do not use Phosphate salts.
High Blank Rate pH > 8.0 or Temperature >

Re-check pH at

. Ensure temperature control.
Non-Linear Rate Substrate depletion or Enzyme instabilityDilute enzyme further. Ensure

is present.[1][2]
Low Signal Wrong wavelengthConfirm 237 nm (UV). Use quartz cuvettes (plastic absorbs UV).

References

  • Worthington Biochemical Corporation. Chymotrypsin Assay Manual. Accessed October 2023. Link

  • Sigma-Aldrich.

    
    -Chymotrypsin using BTEE.Link
    
  • Hummel, B.C. "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 1959.
  • Abrash, H.I., et al.

Sources

Method

crystallization techniques for Acetyl-L-tyrosine methyl ester derivatives

Application Note: Precision Crystallization of Acetyl-L-Tyrosine Methyl Ester Derivatives Executive Summary The crystallization of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) and its analogs (e.g., ethyl ester ATEE, O-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Crystallization of Acetyl-L-Tyrosine Methyl Ester Derivatives

Executive Summary

The crystallization of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) and its analogs (e.g., ethyl ester ATEE, O-methyl derivatives) presents a unique set of challenges due to their amphiphilic nature. These compounds possess both a hydrophobic aromatic core and hydrophilic amide/ester functionalities, often leading to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.

This guide provides a scientifically grounded approach to crystallizing Ac-Tyr-OMe derivatives, moving beyond trial-and-error. We focus on two primary methodologies: Controlled Cooling for Hydrate Formation and Anti-Solvent Displacement for Anhydrous Isolation .

Physicochemical Profiling & Solvent Selection

Before initiating crystallization, one must understand the solute-solvent interaction. Ac-Tyr-OMe derivatives exhibit "Janus-faced" solubility—soluble in polar organic solvents (Methanol, DMSO) and moderately soluble in hot water, but poorly soluble in non-polar hydrocarbons.

Table 1: Solubility & Physical Properties of Key Derivatives

PropertyN-Acetyl-L-Tyr Methyl Ester (Ac-Tyr-OMe)N-Acetyl-L-Tyr Ethyl Ester (Ac-Tyr-OEt)
CAS Number 720747-xx-x (Generic)840-97-1
Molecular Weight 237.25 g/mol 251.28 g/mol
Melting Point 103–109 °C [1]78–81 °C [2]
Primary Habit Orthorhombic (Monohydrate) [3]Needles/Plates (Monohydrate)
Good Solvents Methanol, Ethanol, Ethyl Acetate (Hot)Ethanol, Acetone, Water (Hot)
Anti-Solvents Diisopropyl Ether (DIPE), Hexane, Water (Cold)Water (Cold), Petroleum Ether

Scientific Insight: The formation of a monohydrate is a thermodynamically stable pathway for these derivatives. X-ray crystallography reveals that water molecules play a crucial structural role, acting as both a donor and acceptor in a hydrogen-bond network that bridges the Ac-Tyr-OMe layers [3].[1][2] Ignoring water content often leads to amorphous oils.

Experimental Protocols

Protocol A: Controlled Cooling (Hydrate Targeting)

Best for: High purity requirements, X-ray diffraction studies, and removal of inorganic salts.

Mechanism: This method leverages the steep solubility curve of Ac-Tyr-OMe in water/alcohol mixtures. The slow cooling promotes the organization of the water-bridged lattice, suppressing impurity inclusion.

Reagents:

  • Crude Ac-Tyr-OMe[3]

  • Solvent: 10% Methanol in Water (v/v)

  • Seed Crystals (Optional but recommended)

Step-by-Step Workflow:

  • Dissolution: Suspend crude Ac-Tyr-OMe in the solvent mixture at a ratio of 1 g : 10 mL.

  • Thermal Activation: Heat the slurry to 85°C under varying agitation. Ensure complete dissolution. If the solution is colored, treat with activated carbon (0.5% w/w) for 10 minutes and hot-filter.

  • Nucleation Zone: Cool the solution slowly to 50°C at a rate of 0.5°C/min.

  • Seeding (Critical): At 50°C, the solution is supersaturated. Add 0.1% w/w seed crystals. Note: If no seeds are available, scratch the vessel wall with a glass rod to induce nucleation.

  • Crystal Growth: Hold at 50°C for 30 minutes to allow stable nuclei to form.

  • Cooling Ramp: Cool to 4°C at a rate of 1°C/min.

  • Harvest: Filter the white crystalline solid. Wash with ice-cold water (2 x 1 mL/g).

  • Drying: Dry under vacuum at 40°C. Caution: Over-drying (>60°C) may dehydrate the lattice, causing collapse into an amorphous powder.

Protocol B: Anti-Solvent Displacement (Yield Optimization)

Best for: Maximizing recovery, anhydrous forms, and industrial scale-up.

Mechanism: A "good" solvent (Ethyl Acetate) solvates the hydrophobic core, while a "poor" solvent (Hexane/DIPE) increases the chemical potential of the solute, forcing precipitation.

Step-by-Step Workflow:

  • Solvation: Dissolve crude Ac-Tyr-OMe in minimal Ethyl Acetate (EtOAc) at 60°C. (Approx. 1 g : 5 mL).

  • Concentration: Evaporate roughly 20% of the solvent volume under reduced pressure to approach saturation.

  • Anti-Solvent Addition: Slowly add Diisopropyl Ether (DIPE) or Hexane dropwise to the hot solution until a persistent cloudiness (turbidity) appears.

    • Ratio Target: Final solvent ratio should approach 1:3 (EtOAc : Anti-solvent).

  • Reflux: Briefly reheat to clear the turbidity (dissolving the initial oil droplets).

  • Static Crystallization: Remove heat and allow the vessel to stand undisturbed at room temperature.

  • Isolation: Filter the resulting needles/plates. Wash with 100% Anti-solvent.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystalline solubility curve. This is common with tyrosine derivatives due to conformational flexibility.

Corrective Actions:

  • Temperature Cycling: If oil forms, reheat the mixture until clear, then cool more slowly.

  • High-Shear Agitation: Vigorous stirring during the anti-solvent addition can prevent the coalescence of oil droplets, favoring nucleation.

  • Solvent Modification: If using Protocol B, add a small amount of methanol (1-2%) to the EtOAc. This increases the polarity slightly, stabilizing the monomeric species against amorphous aggregation.

Process Visualization

The following diagram illustrates the decision logic and workflow for crystallizing Ac-Tyr-OMe derivatives.

CrystallizationWorkflow Start Crude Ac-Tyr-OMe Derivative SolubilityCheck Check Solubility Profile Start->SolubilityCheck Choice Select Method SolubilityCheck->Choice ProtA Protocol A: Controlled Cooling (Water/MeOH) Choice->ProtA High Purity/Hydrate ProtB Protocol B: Anti-Solvent (EtOAc/Hexane) Choice->ProtB High Yield/Anhydrous DissolveA Dissolve at 85°C ProtA->DissolveA DissolveB Dissolve in EtOAc at 60°C ProtB->DissolveB Filter Hot Filtration (Remove Insolubles) DissolveA->Filter DissolveB->Filter Cooling Cool to Cloud Point Filter->Cooling OilCheck Oiling Out? Cooling->OilCheck Remedy Reheat & Add Seed Crystals OilCheck->Remedy Yes (Liquid Phase) Crystallize Crystal Growth (Nucleation) OilCheck->Crystallize No (Solid Phase) Remedy->Cooling Retry (Slower Rate) Harvest Filtration & Drying Crystallize->Harvest

Figure 1: Decision tree for selecting crystallization pathways and mitigating phase separation issues.

References

  • Benali-Cherif, N., et al. (2007). N-Acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K.[1] Acta Crystallographica Section C. Retrieved from [Link]

Sources

Application

Application Note: Precision Synthesis of C-Terminal Methyl Esters via SPPS

Focus: Ac-Tyr-OMe and Peptide Methyl Ester Protocols Executive Summary N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe ) is a critical reagent in biochemistry, serving as the standard substrate for determining chymotrypsin...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Ac-Tyr-OMe and Peptide Methyl Ester Protocols

Executive Summary

N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe ) is a critical reagent in biochemistry, serving as the standard substrate for determining chymotrypsin activity units. While often synthesized in solution, the production of Ac-Tyr-OMe and complex peptide methyl esters via Solid-Phase Peptide Synthesis (SPPS) offers superior control over purity and sequence definition, particularly when the tyrosine moiety is part of a larger oligopeptide.

This Application Note details the Transesterification Cleavage Protocol , a specialized SPPS workflow. Unlike standard acidolysis (which yields peptide acids) or ammonolysis (which yields amides), this protocol utilizes a nucleophilic attack by methanol to release the peptide directly as a methyl ester.

Key Advantages of this Protocol:

  • Direct Esterification: Avoids post-cleavage solution-phase methylation, reducing racemization risks.

  • Scalability: Compatible with standard Wang and Merrifield resins.

  • Versatility: Applicable to Ac-Tyr-OMe monomers and longer peptide methyl esters.

Strategic Overview: The Transesterification Logic

Standard Fmoc-SPPS relies on acid-labile linkers (e.g., Wang, Rink Amide). To generate a C-terminal methyl ester, we must bypass the standard TFA cleavage. Instead, we employ base-catalyzed transesterification .

The process involves three critical phases:

  • Assembly: Standard Fmoc synthesis on Wang resin.

  • Capping: N-terminal acetylation (to generate the "Ac-" group).

  • Displacement: Methanol (MeOH) acts as the nucleophile, catalyzed by Triethylamine (TEA), displacing the peptide from the resin benzyl ester linkage.

Critical Consideration: Side-chain protecting groups (e.g., tert-butyl on Tyr) are not removed during transesterification. A secondary solution-phase acid treatment is required.

Workflow Logic Diagram

SPPS_MethylEster Resin Wang Resin (Hydroxyl) Loaded Fmoc-Tyr(tBu)-Wang Resin->Loaded Coupling (Fmoc-Tyr(tBu)-OH) Deprotected H-Tyr(tBu)-Wang Loaded->Deprotected Piperidine (Fmoc Removal) Capped Ac-Tyr(tBu)-Wang Deprotected->Capped Acetylation (Ac2O / DIEA) Cleavage Transesterification (MeOH / TEA) Capped->Cleavage Nucleophilic Displacement Intermediate Ac-Tyr(tBu)-OMe (In Solution) Cleavage->Intermediate Filtration & Evaporation Final Ac-Tyr-OMe (Final Product) Intermediate->Final TFA/DCM (Side-chain Deprotection)

Figure 1: Step-by-step chemical transformation from resin loading to final Ac-Tyr-OMe isolation.

Detailed Experimental Protocols
Materials Required
  • Resin: Wang Resin (Loading 0.6–0.8 mmol/g).

  • Amino Acid: Fmoc-Tyr(tBu)-OH.

  • Reagents: Piperidine, Acetic Anhydride (

    
    ), N,N-Diisopropylethylamine (DIEA), Methanol (MeOH), Triethylamine (TEA), Trifluoroacetic Acid (TFA).
    
  • Solvents: DMF (peptide grade), DCM.[1][2][3]

Protocol A: Resin Loading and Elongation

Objective: Immobilize Tyrosine and prepare the backbone.

  • Swelling: Place Wang resin (1.0 g) in a reaction vessel. Swell in DCM (10 mL) for 20 mins. Drain.

  • Coupling: Dissolve Fmoc-Tyr(tBu)-OH (3 eq) and DIC (3 eq) in minimal DMF. Add DMAP (0.1 eq). Add to resin.[2][4][5][6][7]

  • Incubation: Shake at room temperature (RT) for 2 hours.

  • Washing: Drain and wash with DMF (3x) and DCM (3x).[2]

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF.

    • Validation: Kaiser Test should be positive (Blue) indicating free amines.

Protocol B: N-Terminal Acetylation (Capping)

Objective: Install the Acetyl (Ac) group on the N-terminus.

  • Preparation: Prepare a solution of Acetic Anhydride (

    
    ) / DIEA / DMF  (10:5:85 v/v/v).
    
  • Reaction: Add solution to the deprotected resin (approx 10 mL per gram of resin).

  • Incubation: Shake for 30 minutes at RT.

  • Validation: Perform Kaiser Test. It must be negative (Yellow/Colorless), confirming complete acetylation.

  • Drying: Wash resin with DMF (3x), DCM (3x), and MeOH (2x). Dry the resin thoroughly under vacuum. Traces of water will hydrolyze the ester in the next step.

Protocol C: Transesterification Cleavage (The "OMe" Step)

Objective: Cleave the peptide from the resin using Methanol to form the Methyl Ester.

Warning: Standard TFA cleavage will not yield the methyl ester.

  • Cocktail Preparation: Prepare MeOH / TEA / DMF (9:1:1) .

    • Note: DMF is added to ensure resin swelling, as polystyrene resins do not swell well in pure methanol.

  • Incubation: Add the cocktail to the dried resin. Seal the vessel tightly (MeOH is volatile).

  • Reaction Time: Shake at 45°C for 20–24 hours .

    • Optimization: Room temperature cleavage requires 48–72 hours. Mild heating accelerates the nucleophilic attack.

  • Collection: Filter the resin and collect the filtrate. Wash resin with MeOH (2x) and combine washes.

  • Work-up: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude protected intermediate: Ac-Tyr(tBu)-OMe .

Protocol D: Side-Chain Deprotection

Objective: Remove the tert-butyl (tBu) protection from the Tyrosine phenol.

  • Dissolution: Dissolve the crude intermediate (Ac-Tyr(tBu)-OMe) in 50% TFA in DCM (5 mL).

  • Scavenger: Add 2% Triisopropylsilane (TIS) or water to scavenge tBu cations.

  • Reaction: Stir for 60 minutes at RT.

  • Precipitation: Evaporate TFA/DCM under nitrogen flow to a low volume. Add cold Diethyl Ether to precipitate the final product Ac-Tyr-OMe .

  • Purification: Centrifuge, decant ether, and dry. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Technical Data & Optimization
Cleavage Cocktail Comparison

Select the cleavage method based on your available reagents and toxicity tolerance.

MethodReagentsConditionsProsCons
Standard (Recommended) MeOH / TEA / DMF 45°C, 24hNon-toxic, cheap, reliable.Slow reaction kinetics.
Catalytic (Fast) MeOH / KCN RT, 24hVery fast transesterification.High Toxicity (Cyanide).
Titanium Mediated Ti(OiPr)4 / MeOH Reflux, 4hExtremely efficient.Difficult metal work-up.
Resin Alternative HMBA Linker MeOH / DIEART, 2hDesigned for esters; faster.
Analytical Validation (Ac-Tyr-OMe)
  • Molecular Weight: 237.25 g/mol .

  • HPLC Retention: Ac-Tyr-OMe is more hydrophobic than Ac-Tyr-OH. Expect a shift to higher acetonitrile percentages on C18.

  • Enzymatic Assay Check: Dissolve product in Tris-HCl buffer (pH 7.8). Add Chymotrypsin. Monitor absorbance decrease at 237 nm (or use a colorimetric variant) to verify biological recognition.

Troubleshooting Guide

Issue 1: Low Yield after Transesterification.

  • Cause: Resin did not swell in Methanol.

  • Solution: Increase the DMF ratio in the cleavage cocktail (e.g., MeOH/DMF/TEA 5:4:1). The nucleophile is MeOH, but DMF allows it to access the core of the bead.

Issue 2: Presence of Ac-Tyr-OH (Free Acid).

  • Cause: Water in the cleavage cocktail. Hydroxide (

    
    ) is a better nucleophile than Methoxide (
    
    
    
    ).
  • Solution: Use anhydrous MeOH and dry the resin completely before cleavage.

Issue 3: Incomplete Acetylation.

  • Cause: Steric hindrance or wet reagents.

  • Solution: Repeat the acetylation step or use acetic anhydride with DMAP (catalytic) for difficult sequences.

References
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Moore, G. J., & McMaster, D. (1978). Transesterification of peptide-resin complexes: A versatile method for the preparation of peptide esters. International Journal of Peptide and Protein Research, 11(2), 140–148. (Classic protocol for MeOH/TEA cleavage).
  • Santa Cruz Biotechnology. (2024). Chymotrypsin Substrates: Ac-Tyr-OMe properties and applications. Link

  • Creative Enzymes. (2024). Chymotrypsin: Enzymatic mechanism and substrate specificity (Tyr/Phe cleavage). Link

  • Bachem. (2023). Guide to Resin Cleavage Cocktails: Transesterification strategies. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of Acetyl-L-Tyrosine Methyl Ester Hydrate

Product: Acetyl-L-Tyrosine Methyl Ester Hydrate (Ac-Tyr-OMe) CAS: 2440-79-1 (anhydrous), 36546-50-6 (hydrate) Molecular Weight: ~237.25 g/mol Primary Challenge: Low aqueous solubility due to capped ionic termini (N-acety...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Acetyl-L-Tyrosine Methyl Ester Hydrate (Ac-Tyr-OMe) CAS: 2440-79-1 (anhydrous), 36546-50-6 (hydrate) Molecular Weight: ~237.25 g/mol Primary Challenge: Low aqueous solubility due to capped ionic termini (N-acetyl, C-methyl ester), resulting in high lattice energy and hydrophobic character.

Introduction: The Solubility Paradox

Researchers often assume Ac-Tyr-OMe will behave like free Tyrosine. It does not.

  • Free Tyrosine: Zwitterionic (charged amine and carboxyl). Soluble in acidic or basic pH.

  • Ac-Tyr-OMe: Non-ionic. The amine is acetylated (non-basic); the carboxyl is methylated (non-acidic).

The Consequence: You cannot solubilize Ac-Tyr-OMe using standard buffers (PBS) or mild acid (HCl) because there is no nitrogen to protonate. The molecule behaves like a neutral organic solid until you reach extreme pH levels, which risk degrading the molecule.

This guide details three validated protocols to overcome this barrier, categorized by experimental application.

Decision Matrix: Select Your Protocol

Before proceeding, identify your downstream application to select the correct solubilization strategy.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the end use? Start->App_Type In_Vitro In Vitro / Cellular (High Conc. Needed) App_Type->In_Vitro In_Vivo In Vivo / Animal Study (Low Toxicity Needed) App_Type->In_Vivo Enzymatic Enzymatic Assay (Strict pH/Buffer reqs) App_Type->Enzymatic Method_DMSO Protocol A: DMSO/PEG Cosolvent In_Vitro->Method_DMSO Best Solubility In_Vivo->Method_DMSO If CD fails Method_CD Protocol B: Cyclodextrin Complex In_Vivo->Method_CD Best Safety Enzymatic->Method_DMSO Low % DMSO Method_pH Protocol C: pH Shock (High Risk) Enzymatic->Method_pH If organic solvents forbidden

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Protocol A: The Cosolvent System (Standard)

Best for: In vitro assays, chemical synthesis, and robust in vivo formulations.

This method utilizes organic solvents to disrupt the crystal lattice before introducing the aqueous phase. Direct addition of water to the powder will result in a suspension that may never clear.

The "Golden Ratio" Formulation

For high-concentration stocks (up to 100 mM), pure DMSO is recommended. For animal injection or aqueous dilution, use the following stepwise mixture to achieve ~2 mg/mL (approx. 8.4 mM) stable solution.

Reagents:

  • DMSO (Anhydrous, fresh)

  • PEG 300 (Polyethylene glycol)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or PBS

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of Ac-Tyr-OMe hydrate.

  • Primary Solubilization (Critical): Add 10% of the final volume as pure DMSO. Vortex or sonicate until completely dissolved.

    • Note: If the solution is cloudy here, do not proceed. Warm the DMSO to 37°C.

  • Cosolvent Addition: Add 40% of the final volume as PEG 300.[1] Vortex.

  • Surfactant Addition: Add 5% of the final volume as Tween 80.[1] Vortex gently (avoid foaming).

  • Aqueous Dilution: Slowly add 45% of the final volume as warm Saline/PBS. Add dropwise while vortexing.

ComponentVolume (for 1 mL)Role
DMSO 100 µLPrimary solvent (disrupts lattice)
PEG 300 400 µLCosolvent (bridges organic/aqueous)
Tween 80 50 µLSurfactant (prevents micellar aggregation)
Saline 450 µLPhysiological carrier

Troubleshooting:

  • Precipitation upon adding Saline: You added the saline too fast. Re-heat to 37°C and sonicate. If it persists, increase DMSO ratio to 20% and decrease Saline to 35%.

Protocol B: Cyclodextrin Complexation (Low Toxicity)

Best for: Sensitive in vivo models where DMSO/PEG is toxic or irritant.

Ac-Tyr-OMe contains a hydrophobic phenyl ring that fits perfectly into the cavity of Beta-Cyclodextrins. This "host-guest" complex hides the hydrophobic portion, making the molecule water-soluble without organic solvents.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]

  • Milli-Q Water

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. (e.g., 2g CD in 10mL water).

  • Add Compound: Add Ac-Tyr-OMe powder to the CD solution.

  • Equilibration:

    • Method: Sonicate for 10–20 minutes at room temperature.

    • Observation: The cloudy suspension should turn clear as the complex forms.

  • Filtration: Filter sterilize (0.22 µm PVDF or PES filter).

Why this works: The HP-β-CD encapsulates the aromatic tyrosine ring (binding constant


 is generally favorable for Tyr derivatives), leaving the hydrophilic hydroxyl groups of the cyclodextrin exposed to the water.

Protocol C: pH Manipulation (High Risk)

Best for: Analytical standards or specific enzymatic assays where organic solvents interfere. WARNING: This method risks Saponification (hydrolysis of the methyl ester).

Ac-Tyr-OMe has a phenolic hydroxyl group (


). It can be dissolved by deprotonating this group, but high pH accelerates ester hydrolysis.

Mechanism of Failure:



The "Cold Shock" Protocol (To minimize hydrolysis):

  • Chill: Cool 10 mM NaOH solution to 4°C on ice.

  • Dissolve: Add Ac-Tyr-OMe to the cold NaOH. Vortex immediately. It should dissolve instantly due to phenol deprotonation.

  • Neutralize: Immediately dilute into a high-capacity buffer (e.g., 100 mM Tris or Phosphate, pH 7.4).

  • Use Time: Use within 30 minutes. Do not store.

FAQ & Troubleshooting

Q: Can I use HCl to dissolve it? A: No. Unlike Tyrosine, Ac-Tyr-OMe has an acetylated amine (


 of amide is < -0.5). It will not protonate in standard aqueous acid. It will remain a neutral solid.

Q: My stock solution in DMSO froze. Is it ruined? A: Likely not. DMSO freezes at 19°C. Thaw it at room temperature or 37°C. Check for needle-like crystals (Ac-Tyr-OMe) at the bottom. If crystals are present, sonicate until clear before use.

Q: I need to store the aqueous solution. How long is it stable? A: Aqueous solutions of esters are inherently unstable due to spontaneous hydrolysis.

  • pH 7.4 (RT): ~12-24 hours stability (approx).

  • pH 7.4 (4°C): 2-3 days.

  • Recommendation: Store as a 100 mM stock in pure anhydrous DMSO at -20°C (stable for >6 months). Dilute only immediately before use.

Q: Why does the hydrate form matter? A: The hydrate (usually monohydrate) has water molecules integrated into the crystal lattice. This often increases the energy required to break the lattice compared to the amorphous anhydrous form. If you have the hydrate, slightly longer sonication times in DMSO are normal.

Workflow Visualization: Preparing the DMSO Stock

DMSO_Workflow Powder Ac-Tyr-OMe Powder Mix Vortex/Sonicate (Clear Solution) Powder->Mix DMSO Pure DMSO (Anhydrous) DMSO->Mix Check Visual Check: Cloudy? Mix->Check Clear Clear: Proceed Check->Clear No Cloudy Cloudy: Heat to 37°C Check->Cloudy Yes Aliquot Aliquot into tight vials Clear->Aliquot Cloudy->Mix Retry Freeze Store -20°C (Desiccated) Aliquot->Freeze

Figure 2: Workflow for preparing and storing a stable master stock solution.

References

  • PubChem. (n.d.).[3] N-Acetyl-L-tyrosine ethyl ester monohydrate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology. (Contextual grounding for Protocol B).

  • Fife, T. H. (1993). General base catalyzed hydrolysis of esters.[4] Accounts of Chemical Research. (Mechanistic basis for Protocol C warnings).

Sources

Optimization

minimizing spontaneous hydrolysis of Ac-Tyr-OMe in alkaline buffers

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Spontaneous Hydrolysis of Ac-Tyr-OMe in Alkaline Buffers Executive Summary N-Acetyl-L-tyrosine methyl ester (Ac-T...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Spontaneous Hydrolysis of Ac-Tyr-OMe in Alkaline Buffers

Executive Summary

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe, or ATEE) is the industry-standard substrate for determining chymotrypsin activity. However, its ester linkage is inherently unstable in the alkaline environments (pH 7.8–8.0) required for optimal enzymatic turnover. This instability manifests as spontaneous hydrolysis (saponification), creating a background rate that can inflate activity data if not rigorously corrected.

This guide provides a self-validating system to minimize, monitor, and mathematically correct for this phenomenon, ensuring your kinetic data reflects true enzymatic activity.

Module 1: The Mechanism of Instability

To control the reaction, you must understand the enemy. At pH 8.0, Ac-Tyr-OMe undergoes hydrolysis via two distinct pathways:

  • Specific Base Catalysis: Hydroxide ions (

    
    ) directly attack the carbonyl carbon. This is pH-dependent and unavoidable in alkaline buffers.
    
  • General Base/Nucleophilic Catalysis: Buffer species (specifically primary amines like Tris) can act as nucleophiles, attacking the ester bond (aminolysis) or acting as general bases to facilitate water attack.

The "Tris Paradox": While Tris buffer is the standard for chymotrypsin stability (preventing autolysis of the enzyme), the free amine in Tris can accelerate the non-enzymatic hydrolysis of methyl esters more than non-nucleophilic buffers like Phosphate.

Visualizing the Hydrolysis Pathways

HydrolysisMechanism cluster_conditions Critical Factors Ester Ac-Tyr-OMe (Substrate) Inter Tetrahedral Intermediate Ester->Inter OH OH- Ion (pH > 7.5) OH->Inter Specific Base Catalysis Buffer Tris Base (Nucleophile) Buffer->Inter Nucleophilic Attack (Aminolysis) Water H2O Water->Inter Hydrolysis Product N-Acetyl-L-Tyrosine + Methanol Inter->Product Collapse Temp Temperature (High T = High Rate) pH pH (Logarithmic Effect)

Caption: Dual pathways of spontaneous ester hydrolysis in alkaline Tris buffers. Note that Tris can act as a secondary catalyst.

Module 2: Buffer Selection & Preparation

Your choice of buffer is a trade-off between substrate stability and enzyme stability .

FeatureTris-HCl (Standard) Phosphate (Alternative) Recommendation
Enzyme Stability High (Stabilizes Chymotrypsin)Moderate (Ca2+ precipitation risk)Use Tris for standard assays to protect the enzyme.
Substrate Stability Lower (Aminolysis risk)Higher (Non-nucleophilic)Use Phosphate only if background rates in Tris are unmanageable.
Temperature Effect High (

)
LowMust equilibrate Tris at reaction temp (25°C).

Protocol 1: The Optimized Buffer System (Standard)

  • Composition: 80 mM Tris-HCl, pH 7.8 (at 25°C), containing 100 mM CaCl₂.

  • Why CaCl₂? Calcium stabilizes chymotrypsin against autolysis (self-digestion) but does not affect the ester substrate.

  • Preparation Note: Adjust pH after dissolving Tris and CaCl₂ at 25°C. Tris pH shifts significantly with temperature; preparing it at 4°C and using it at 25°C will result in a lower pH than intended.

Module 3: Substrate Handling (Pre-Analytical Control)

The majority of "bad data" originates from improper substrate storage or solubilization. Ac-Tyr-OMe hydrolyzes slowly in water but is stable in dry organic solvents.

Protocol 2: Substrate Preparation

  • Solvent: Dissolve Ac-Tyr-OMe in Methanol (HPLC Grade) .

    • Why? Methanol is the standard co-solvent (Hummel, 1959). DMSO is an alternative but can alter the dielectric constant of the active site, potentially affecting

      
      .
      
  • Concentration: Prepare a 1.07 mM stock solution.

  • Storage: Store the methanolic stock at -20°C. Never store aqueous dilutions.

  • The "Golden Rule": Dilute the substrate into the buffer immediately before the assay.

    • Reaction Mix: 1.5 mL Buffer + 1.4 mL Substrate Solution (Methanol/Water mix).

    • Timing: Do not let this mixture sit for >5 minutes before adding the enzyme.

Module 4: Experimental Correction (The Blank Subtraction)

You cannot stop spontaneous hydrolysis completely at pH 7.8. Therefore, you must measure it and subtract it. This is not optional; it is a requirement for scientific validity.

Workflow: The "Double-Beam" Concept

Workflow cluster_prep Preparation cluster_measure Data Acquisition Start Start Assay Mix Prepare Reaction Mix (Buffer + Ac-Tyr-OMe) Start->Mix Equil Equilibrate to 25°C (3-4 mins) Mix->Equil Blank Phase 1: Record Blank Rate (No Enzyme) Measure ΔA/min (Blank) Equil->Blank AddEnz Add Enzyme (Start Reaction) Blank->AddEnz Test Phase 2: Record Total Rate (Enzyme + Spontaneous) Measure ΔA/min (Total) AddEnz->Test Calc Calculate True Activity: ΔA(True) = ΔA(Total) - ΔA(Blank) Test->Calc

Caption: Kinetic workflow ensuring background hydrolysis is quantified for every specific sample.

Step-by-Step Correction Protocol:

  • Blank Phase: Place the cuvette containing Buffer + Substrate (no enzyme) into the spectrophotometer.

  • Record: Measure Absorbance at 256 nm for 3–5 minutes.

  • Calculate Slope: Determine

    
    .[1] This is your background noise (typically 0.001 – 0.005 / min).
    
  • Reaction Phase: Add the enzyme, mix rapidly, and measure the new slope (

    
    ).
    
  • Correction:

    
    
    

Troubleshooting Guide & FAQs

Q1: My blank rate is increasing over time. What is happening?

  • Cause: Temperature drift.

  • Fix: Tris buffer pH drops as temperature rises. If your buffer was cold and is warming up in the cuvette, the pH is changing, affecting the hydrolysis rate. Ensure the cuvette holder is thermostated to 25°C and the buffer is fully equilibrated before recording.

Q2: Can I use DMSO instead of Methanol?

  • Technical Insight: Yes, Ac-Tyr-OMe is soluble in DMSO. However, DMSO can stabilize the transition state of hydrolysis reactions differently than methanol. If you switch solvents, you must re-validate your "Blank Rate" baseline. Do not compare rates between Methanol and DMSO solvated assays directly.

Q3: I see precipitation when I add the substrate to the buffer.

  • Cause: "Salting out" effect or high concentration.

  • Fix: Ensure your methanol concentration in the final assay is sufficient (typically 30-50% v/v is used in historical protocols like Hummel, 1959). If reducing methanol to protect a sensitive enzyme variant, you may need to lower the substrate concentration to maintain solubility.

Q4: Why not just lower the pH to 7.0 to stop hydrolysis?

  • Scientific Logic: You could, but Chymotrypsin's activity drops significantly below pH 7.5 (optimum is ~7.8). You would be trading background stability for signal intensity, reducing the sensitivity of your assay. It is better to operate at pH 7.8 and correct for the background.

References

  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology.

  • Worthington Biochemical Corporation. Chymotrypsin Assay Manual. (Standard industry protocol for BTEE/ATEE assays).

  • Sigma-Aldrich. Enzymatic Assay of α-Chymotrypsin.[2] (Detailed protocol for buffer preparation and blank subtraction).

  • Bruice, T. C., & Pandit, U. K. (1960). The effect of gem-substitution on the rates of ring closure and alkaline hydrolysis. Journal of the American Chemical Society.[3] (Foundational text on ester hydrolysis mechanisms).

Sources

Troubleshooting

stability of Acetyl-L-tyrosine methyl ester solutions at various pH levels

Technical Support Center: Acetyl-L-Tyrosine Methyl Ester (ATME) Topic: Stability & Handling of Acetyl-L-Tyrosine Methyl Ester Solutions Audience: Researchers (Biochemistry/Enzymology) Context: Primary substrate for Chymo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acetyl-L-Tyrosine Methyl Ester (ATME)

Topic: Stability & Handling of Acetyl-L-Tyrosine Methyl Ester Solutions Audience: Researchers (Biochemistry/Enzymology) Context: Primary substrate for Chymotrypsin assays; prodrug development.

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are working with Acetyl-L-Tyrosine Methyl Ester (ATME) , you are likely using it as a chromogenic substrate for chymotrypsin or as a tyrosine precursor.

The Core Challenge: ATME is chemically designed to be labile. The very ester bond that allows chymotrypsin to cleave it also makes it susceptible to spontaneous non-enzymatic hydrolysis , particularly at the alkaline pH levels (pH 7.8 – 8.0) required for maximal enzyme activity.

This guide provides the protocols to manage this instability and distinguish between chemical background noise and true enzymatic signal.

Module 1: Solubility & Stock Preparation

Q: How do I prepare a stable stock solution? Water or Solvent? A: Do not store ATME in aqueous buffers for long periods.

  • The Problem: In water, even at neutral pH, the methyl ester is subject to slow hydrolysis. In alkaline buffers, it degrades rapidly.

  • The Solution: Prepare a high-concentration stock in an organic solvent.

    • Recommended Solvent: Methanol (HPLC Grade) or DMSO.

    • Concentration: 10–20 mM (approx. 2.4 – 4.8 mg/mL).

    • Storage: -20°C. Stable for >6 months if kept dry.

Q: My solution is cloudy. Why isn't it dissolving in the assay buffer? A: ATME is a non-ionic hydrophobic derivative. Unlike free Tyrosine, it lacks a charged carboxylate group at neutral pH to aid solubility.

  • Troubleshooting:

    • Dissolve First, Dilute Later: Dissolve the powder in a small volume of Methanol (e.g., 100 µL) before adding the aqueous buffer.

    • Check Concentration: The aqueous solubility limit is ~25 mg/mL, but in high-salt buffers (like PBS or Tris-CaCl2), the "salting-out" effect can lower this limit. Keep working concentrations below 5 mM.

Module 2: pH-Dependent Stability Profile

This table summarizes the stability of ATME across the pH spectrum. Use this to plan your experiments.

pH RangeStability StatusDominant MechanismRecommendation
Acidic (pH < 5.0) High Protonation of carbonyl oxygen (Slow)Safe for short-term storage. If you must store aqueous samples, acidify to pH 4-5.
Neutral (pH 6.0 - 7.5) Moderate Water attack on ester carbonUse within 4 hours. Spontaneous hydrolysis is slow but measurable (approx. 0.5% per hour).
Alkaline (pH 7.8 - 9.0) Low / Critical Hydroxide ion (

) attack (Saponification)
MAKE FRESH. Significant spontaneous hydrolysis occurs. This is the "Blank Rate" in assays.
High Alkaline (pH > 10) Unstable Rapid Saponification + Phenolic OxidationAvoid. Solution will turn yellow/brown due to phenol oxidation.

Module 3: Troubleshooting Assay Drift (Chymotrypsin Assays)

Q: My "Blank" (No Enzyme) control shows an increasing absorbance. Is my buffer contaminated? A: Likely not. You are observing Spontaneous Hydrolysis . At pH 7.8 (standard Chymotrypsin assay condition), hydroxide ions attack the methyl ester bond, releasing Acetyl-L-Tyrosine and Methanol. This causes a change in absorbance (typically monitored at 237 nm or via colorimetric coupled dyes).

The Fix (Self-Validating Protocol): You must subtract the "Blank Rate" from your "Sample Rate" to get the true enzymatic activity.

  • Prepare Blank: Buffer + ATME (No Enzyme).

  • Prepare Sample: Buffer + ATME + Enzyme.

  • Run Simultaneously: Measure

    
     for both.
    
  • Calculate:

    
    
    

Note: If the Blank Slope exceeds 10% of your Sample Slope, your buffer pH may be too high, or the stock solution has degraded.

Module 4: Mechanism of Degradation

Understanding the chemistry helps predict stability. The diagram below illustrates the pathways. The Red Pathway (Ester Hydrolysis) is the primary issue at pH > 7.

ATME_Degradation cluster_conditions Reaction Conditions ATME Acetyl-L-Tyrosine Methyl Ester (ATME) (Active Substrate) Intermed Tetrahedral Intermediate ATME->Intermed OH- Attack (Alkaline pH) Tyrosine Free Tyrosine (Rare/Slow) ATME->Tyrosine Amide Hydrolysis (Requires Extreme Acid/Heat) AcTyr N-Acetyl-L-Tyrosine (Inactive Product) Intermed->AcTyr Fast Step Methanol Methanol Intermed->Methanol Info pH 8.0: Spontaneous Rate High pH 7.0: Spontaneous Rate Low

Caption: Figure 1. Hydrolytic degradation pathway of ATME. The ester bond cleavage (Red) is pH-dependent and drives the spontaneous background signal in assays.

Experimental Protocol: Validated Stock Preparation

Objective: Prepare a 10 mM stock solution of ATME for Chymotrypsin analysis.

  • Weigh: Calculate mass for 10 mL of 10 mM solution.

    • 
      [1]
      
    • 
      .
      
  • Solubilize: Add 23.7 mg ATME to 10 mL of Methanol (or DMSO).

    • Critical: Do not use water yet.

  • Aliquot: Dispense into 1 mL amber tubes (protect from light/moisture).

  • Store: Freeze at -20°C.

  • Usage: On the day of the experiment, dilute this stock 1:10 or 1:20 into the pre-warmed assay buffer (e.g., 80 mM Tris-HCl, pH 7.8). Use immediately.

References

  • Establishes the standard pH 7.
  • Bender, M. L., et al. (1964). "The Kinetics of the

    
    -Chymotrypsin-Catalyzed Hydrolysis of N-Acetyl-L-tyrosine Methyl Ester." Journal of the American Chemical Society.[2]
    
    • Foundational paper on the kinetics and spontaneous hydrolysis r
  • PubChem. (n.d.).[1] Methyl N-acetyl-L-tyrosine (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • Source for physicochemical properties and solubility d
  • Verification of storage conditions (-20°C) and stability.

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Drift in Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) Spectrophotometry

Welcome to the Advanced Spectrophotometry Support Center. As a Senior Application Scientist, I frequently work with researchers investigating serine protease kinetics (such as -chymotrypsin) using synthetic substrates li...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectrophotometry Support Center. As a Senior Application Scientist, I frequently work with researchers investigating serine protease kinetics (such as


-chymotrypsin) using synthetic substrates like Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) or its ethyl ester counterpart (ATEE)[1][2].

Monitoring the hydrolysis of Ac-Tyr-OMe requires measuring the decrease in absorbance at 237 nm [2]. Because this wavelength lies deep in the UV spectrum, assays are highly vulnerable to photometric instability—commonly manifesting as baseline drift[3][4]. This guide provides a mechanistic framework to isolate, diagnose, and resolve baseline drift to ensure absolute scientific integrity in your kinetic data.

Diagnostic Workflow

Before adjusting any parameters, you must isolate whether the drift originates from the instrument's optics or the assay's chemistry. Follow the logical workflow below:

BaselineDrift Start Baseline Drift Detected at 237 nm Blank Run Dual-Beam Blank (Buffer Only) Start->Blank Step 1 Decision Does the blank also drift? Blank->Decision Inst Instrumental Source (Thermal/Optical) Decision->Inst Yes Chem Chemical Source (Hydrolysis/Matrix) Decision->Chem No Lamp Equilibrate D2 Lamp & Check Dark Current Inst->Lamp Substrate Verify Ac-Tyr-OMe Stock Stability (<12h) Chem->Substrate

Diagnostic workflow for isolating instrumental vs chemical sources of baseline drift.

Section 1: Core Causalities of Baseline Drift (The "Why")

To permanently resolve baseline drift, we must understand the physical and chemical forces at play at 237 nm:

  • Lamp Thermal Equilibrium: At 237 nm, the Deuterium (D2) lamp provides the primary radiant energy. If the lamp or the photodiode array has not reached thermal equilibrium, the detector's dark current increases continuously. The software misinterprets this thermal noise as a shifting absorbance baseline[4][5].

  • Spontaneous Substrate Hydrolysis: Ac-Tyr-OMe is an ester. In the alkaline aqueous buffers (pH 7.8–8.0) typically required for chymotrypsin assays, the ester undergoes slow, spontaneous hydrolysis even without the enzyme. This changes the intrinsic absorbance profile over time, creating a chemical drift[2].

  • Solvent Outgassing (Microbubbles): Cold buffers placed into a temperature-controlled cuvette holder (e.g., 25°C or 30°C) will outgas. The resulting microbubbles scatter deep-UV light, causing a pseudo-absorbance increase that drifts erratically as bubbles coalesce and escape[6][7].

Section 2: Self-Validating Troubleshooting Protocols

Do not guess the source of the error. Execute these self-validating protocols sequentially to lock down your system variables.

Protocol 1: D2 Lamp & Detector Thermal Equilibration
  • Step 1: Ignite the Deuterium (D2) lamp and power on the detector array.

  • Step 2: Allow a strict minimum of 45 to 60 minutes for the lamp envelope and internal optics to reach thermal equilibrium before blanking.

  • Causality: Deuterium lamps emit significant heat. If measurements begin while the lamp is still warming up, the continuous temperature climb alters the detector's dark current, manifesting as a drifting baseline[4][5].

  • Validation Check: Measure the absorbance of an empty, clean quartz cuvette at 237 nm over 15 minutes. The drift must be

    
     AU/hr. If it exceeds this, your lamp is either still equilibrating or nearing the end of its lifespan.
    
Protocol 2: Substrate Integrity Validation
  • Step 1: Prepare a 10–20 mM supersaturated stock solution of Ac-Tyr-OMe by dissolving it in high-purity water at 85°C, followed by rapid cooling to room temperature[2].

  • Step 2: Discard and remake this stock solution every 6 to 12 hours[2].

  • Causality: Ac-Tyr-OMe degrades via spontaneous hydrolysis in aqueous environments. If the substrate degrades in the cuvette prior to enzyme addition, the differential absorbance at 237 nm will shift downward, mimicking instrument drift[2][4].

  • Validation Check: Scan the stock solution from 200–300 nm at Hour 0 and Hour 6. A shift in the

    
     or an increase in the free carboxyl group signal confirms substrate degradation.
    
Protocol 3: Buffer Degassing and Cuvette Thermodynamics
  • Step 1: Filter the assay buffer (e.g., 0.1 M phosphate, pH 7.8) through a 0.22

    
    m membrane[1].
    
  • Step 2: Degas the buffer using helium sparging or vacuum sonication for 10–15 minutes immediately before the assay[7].

  • Causality: As cold buffer warms to the assay temperature (e.g., 25°C) inside the spectrophotometer, dissolved gases precipitate as microbubbles. These bubbles scatter UV light, causing a continuous upward drift[6][7].

  • Validation Check: Place the degassed buffer in the heated cuvette holder for 5 minutes. The baseline at 237 nm should remain perfectly flat without erratic upward spikes.

Section 3: Quantitative Diagnostic Parameters

Use the following table to benchmark your system's performance. If your assay falls outside these tolerances, apply the corresponding troubleshooting protocol.

Diagnostic ParameterTarget ValueAcceptable Drift / TolerancePotential Root Cause if Exceeded
Detection Wavelength 237 nmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.5 nm
Monochromator misalignment
Baseline Stability (Buffer Only) 0.000 AU< 0.001 AU/hrD2 lamp thermal drift / Dark current[5]
Substrate Stock Lifespan < 12 hoursN/ASpontaneous ester hydrolysis[2]
Assay Temperature 25°C - 30°C

0.1°C
Refractive index changes / Microbubbles
Stray Light (at 200 nm) < 0.03 %TN/AOptic degradation / Matrix interference[4]

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my baseline drifting upward when the chymotrypsin reaction should cause absorbance to decrease? A: The enzymatic hydrolysis of Ac-Tyr-OMe yields N-acetyl-L-tyrosine, which has a lower molar absorptivity at 237 nm than the ester, resulting in a downward kinetic curve[2]. If you observe an upward drift, it is a physical artifact overriding the chemical signal. This is almost exclusively caused by an increase in detector dark current due to overheating[5] or UV light scattering from microbubbles forming in the cuvette[6].

Q: Can I use a different wavelength to avoid the noise associated with the 237 nm deep-UV region? A: Yes, but with significant kinetic trade-offs. At wavelengths below 250 nm, differential solvent absorbance and lamp energy drop-offs exacerbate baseline drift[3]. While 237 nm provides the optimal differential signal for the ester-to-acid conversion, shifting the detection wavelength closer to the tyrosine phenolic ring absorption peak (~275–280 nm) flattens the baseline[3]. However, this drastically reduces the assay's sensitivity to the ester bond cleavage.

Q: How do I definitively differentiate between lamp degradation and substrate degradation? A: Run a dual-beam blank containing only the assay buffer (no Ac-Tyr-OMe). If the baseline drift persists, the issue is instrumental (e.g., the D2 lamp failing to reach thermal equilibrium or failing optics)[4]. If the buffer baseline is perfectly flat, but drift appears immediately when the substrate is added (without the enzyme), the Ac-Tyr-OMe is undergoing spontaneous hydrolysis[4].

References

  • Mechanism of Action of Proteolytic Enzymes Source: Annual Reviews URL:[Link]

  • Correcting Baseline Drift in UV-Vis Spectrophotometers Source: Patsnap Eureka URL:[Link]

  • Drift in baseline of UV-VIS spectroscopy? Source: ResearchGate URL:[Link]

  • Gradient Elution: Baseline Drift Problems Source: LCGC International URL:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:[Link]

  • How to Troubleshoot a Spectrum That Looks Wrong Source: AZoOptics URL:[Link]

Sources

Troubleshooting

storage conditions to prevent degradation of Acetyl-L-tyrosine methyl ester hydrate

Topic: Storage Stability & Degradation Prevention CAS: 7688-41-7 (General reference for N-Acetyl-L-tyrosine methyl ester derivatives) Audience: Researchers, Formulation Scientists, and QA/QC Professionals Core Directive:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability & Degradation Prevention CAS: 7688-41-7 (General reference for N-Acetyl-L-tyrosine methyl ester derivatives) Audience: Researchers, Formulation Scientists, and QA/QC Professionals

Core Directive: The Stability Profile

Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a synthetic derivative of L-tyrosine widely used as a specific substrate for chymotrypsin and other esterases. Its utility relies entirely on the integrity of two functional groups: the N-acetyl group (blocking the amine) and the methyl ester (the reactive site for enzymatic cleavage).

The Critical Insight: While the solid state is relatively stable, this compound acts as a "loaded spring." The methyl ester bond is thermodynamically primed to hydrolyze into N-Acetyl-L-tyrosine and methanol. This reaction is autocatalytic in the presence of moisture and is accelerated by trace acids or bases. Therefore, storage protocols must focus on kinetic stabilization —essentially "freezing" the molecule in its esterified state.

Physicochemical Snapshot
PropertySpecificationRelevance to Storage
Molecular Weight ~237.25 g/mol (anhydrous)-
Hygroscopicity ModerateAbsorbs atmospheric water, fueling hydrolysis.
Solubility Soluble in water, EthanolHigh mobility in solution accelerates degradation.
Key Risk Ester HydrolysisIrreversible conversion to acid form (loss of activity).
Secondary Risk Phenolic OxidationBrowning due to quinone formation (light sensitive).

Optimal Storage Protocols (The Gold Standard)

A. Solid State Storage (Long-Term)
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why? Lowering temperature reduces the kinetic energy available for the hydrolysis reaction. While room temperature (RT) is acceptable for short durations (weeks), refrigeration is mandatory for long-term (>6 months) retention of purity.

  • Atmosphere: Desiccated & Tightly Sealed.

    • Why? The "hydrate" designation implies water is part of the crystal lattice. However, excess adsorbed moisture creates a microscopic aqueous layer on the crystal surface, allowing hydrolysis to proceed.

  • Container: Amber glass or opaque plastic.

    • Why? The phenolic group on the tyrosine moiety is sensitive to UV light. Photo-oxidation leads to the formation of quinones, turning the white powder yellow or brown.

B. Solution State Storage (Working Reagents)
  • Stability Window:

    • Room Temp (25°C): < 24 hours. (Significant spontaneous hydrolysis occurs).

    • 4°C: 1 week.

    • -20°C: 1 month (Aliquot to avoid freeze-thaw).

  • Buffer Choice: Avoid alkaline buffers (pH > 8.0).

    • Why? Hydrolysis is base-catalyzed. Keep pH near neutral (6.0–7.5) or slightly acidic for maximum stability.

Visualizing the Degradation Pathway

Understanding how the molecule breaks down is the key to preventing it. The following diagram illustrates the primary failure modes.

DegradationPathway cluster_conditions Accelerating Factors Compound Acetyl-L-tyrosine methyl ester Hydrolysis Hydrolysis (Rate Limiting Step) Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Water Moisture (H2O) Water->Hydrolysis Catalyst Light UV Light / Oxygen Light->Oxidation Product1 N-Acetyl-L-tyrosine (Inactive Acid) Hydrolysis->Product1 Loss of Ester Product2 Methanol (Byproduct) Hydrolysis->Product2 Product3 Quinones (Brown Pigment) Oxidation->Product3 Color Change HighPH High pH (>8.0) HighPH->Hydrolysis Heat Heat (>25°C) Heat->Hydrolysis

Figure 1: Primary degradation pathways. The ester hydrolysis (blue path) is the main threat to potency, while oxidation (yellow path) affects purity and appearance.

Troubleshooting Guide & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Powder turns yellow/brown Photo-oxidation of the phenol group.Discard. Oxidation products can inhibit enzymes. Store replacement in amber vials.
"Wet" or clumpy powder Hygroscopic moisture absorption.Test Purity. If HPLC shows >98% purity, dry in a desiccator. If <98%, hydrolysis has likely started.
Unexpected high slope in enzyme assay Spontaneous hydrolysis of substrate.Check Blank. Run a "no-enzyme" control. If the blank rate is high, your stock solution has degraded (hydrolyzed).
Insoluble particles in buffer Deacetylation (rare) or contamination.Filter & Check pH. Ensure buffer pH is not causing isoelectric precipitation of degradation products.
Frequently Asked Questions

Q1: Can I autoclave a stock solution of Acetyl-L-tyrosine methyl ester? A: NO. Autoclaving involves high heat (121°C) and steam. This will instantly and completely hydrolyze the ester bond, converting your expensive substrate into N-Acetyl-L-tyrosine and methanol. Always use sterile filtration (0.22 µm) for sterilization.

Q2: My protocol calls for a pH 8.0 buffer. How long can the substrate sit in this? A: Less than 4 hours. Ester hydrolysis is base-catalyzed. At pH 8.0, the half-life of the methyl ester drops significantly compared to pH 7.0. Prepare the substrate immediately before use, or keep it on ice until the moment of the assay.

Q3: Is the "hydrate" form less stable than the anhydrous form? A: Not necessarily, but it requires stricter humidity control. The hydrate has water in the crystal lattice. If stored in a humid environment, it can absorb excess water (beyond the lattice water), which creates a liquid film on the crystal surface. This liquid film allows the molecules to move and react (hydrolyze). Keep the container tightly closed with a desiccant packet.

Q4: How do I verify if my stock has degraded? A: HPLC or Thin Layer Chromatography (TLC).

  • TLC Method: Use a silica plate with n-Butanol:Acetic Acid:Water (4:1:1). The hydrolyzed product (Acid) will be more polar and have a lower Rf value than the intact Ester.

  • HPLC: The ester is less polar and will elute later than the acid hydrolysis product on a C18 column.

Experimental Workflow: Handling Hygroscopic Esters

The following decision tree ensures you maintain integrity from the shelf to the bench.

StorageWorkflow Start Received Shipment Inspect Inspect Appearance (White Crystalline Powder) Start->Inspect Decision1 Is it for immediate use? Inspect->Decision1 StoreSolid STORAGE (Solid) 1. Tightly seal container. 2. Place in secondary container with desiccant. 3. Store at 2-8°C. Decision1->StoreSolid No (Long Term) PrepareSol PREPARATION 1. Equilibrate to Room Temp (prevent condensation). 2. Weigh quickly. 3. Dissolve in water/buffer. Decision1->PrepareSol Yes StoreSolid->PrepareSol When needed Decision2 Will entire solution be used? PrepareSol->Decision2 UseNow Use within 4-6 hours. Keep on ice. Decision2->UseNow Yes Aliquot Aliquot into single-use vials. Flash freeze. Decision2->Aliquot No StoreFrozen Store at -20°C. Stable for ~1 month. Aliquot->StoreFrozen

Figure 2: Decision tree for storage and preparation to minimize hydrolysis risk.

References

  • Sigma-Aldrich. Product Information: N-Acetyl-L-tyrosine methyl ester (CAS 2440-79-1). Retrieved from

  • Chem-Impex International. Acetyl-L-tyrosine ethyl ester hydrate Properties and Storage. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92966, N-Acetyl-L-tyrosine methyl ester. Retrieved from

  • Hein, G. E., & Niemann, C. (1962). Steric Course of the Chymotrypsin-catalyzed Hydrolysis of N-Acetyl-L-tyrosine Methyl Ester. Journal of the American Chemical Society. Retrieved from

Optimization

resolving impurity peaks in HPLC analysis of Ac-Tyr-OMe

Topic: Resolving Impurity Peaks & Method Optimization Status: Operational | Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Impurity Peaks & Method Optimization

Status: Operational | Senior Application Scientist: Dr. A. Vance

Introduction: The Purity Mandate

Welcome to the Technical Support Center. You are likely here because your chromatogram for N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is showing unexpected peaks.

Ac-Tyr-OMe is a critical substrate in kinetic enzyme assays (e.g., Chymotrypsin) and a precursor in peptide synthesis. Its purity is non-negotiable; however, the molecule is chemically labile. It possesses three reactive sites—the methyl ester, the acetamide, and the phenolic hydroxyl—making it susceptible to hydrolysis and oxidation.

This guide moves beyond basic troubleshooting. We will diagnose your specific impurity profile based on retention behavior, explain the chemical causality of those impurities, and provide a self-validating method to resolve them.

Module 1: Diagnostic Workflow (The Triage)

Before altering your method, you must identify the nature of the impurity. Use the logic tree below to classify your extra peaks based on their Relative Retention Time (RRT) compared to the main Ac-Tyr-OMe peak.

Visual Diagnostic: Impurity Identification Logic

ImpurityLogic Start Symptom: Extra Peak Detected RRT_Check Check Relative Retention Time (RRT) Start->RRT_Check Early RRT < 1.0 (Elutes Before Main Peak) RRT_Check->Early Earlier Elution Late RRT > 1.0 (Elutes After Main Peak) RRT_Check->Late Later Elution Hydrolysis Likely: Hydrolysis Product (Ac-Tyr-OH) Early->Hydrolysis Most Common Precursor Likely: Starting Material (H-Tyr-OMe) Early->Precursor Synthesis Issue O_Acetyl Likely: O-Acetylation (Ac-Tyr(Ac)-OMe) Late->O_Acetyl Synthesis Byproduct Dimer Likely: Oxidation/Dimerization Late->Dimer Storage Issue Action_Early Action: Check pH & Water Content Hydrolysis->Action_Early Action_Late Action: Check Synthesis Reagents & Light Exposure O_Acetyl->Action_Late

Figure 1: Diagnostic logic tree for classifying impurities based on elution order relative to Ac-Tyr-OMe.

Impurity Classification Table
Impurity IdentityStructure NotePolarityRRT (Approx)Origin
H-Tyr-OH Free TyrosineHigh (Amphoteric)~0.2 - 0.4Total hydrolysis
H-Tyr-OMe Free AmineHigh (Positive charge at acidic pH)~0.5 - 0.7Incomplete acetylation
Ac-Tyr-OH Free AcidModerate (COOH is polar)~0.8 - 0.9Hydrolysis (Most Common)
Ac-Tyr-OMe Target Neutral/Hydrophobic 1.00 Main Peak
Ac-Tyr(Ac)-OMe O-Acetylated PhenolLow (Hydrophobic)> 1.2Over-acetylation during synthesis

Module 2: Chemical Stability (The "Why")

Understanding why these peaks appear allows you to prevent them. The primary enemy of Ac-Tyr-OMe purity is Ester Hydrolysis .

The Hydrolysis Mechanism

Ac-Tyr-OMe is an ester.[1] In aqueous solution, particularly at pH > 7.0, the ester bond is attacked by hydroxide ions, cleaving the methyl group and resulting in N-Acetyl-L-tyrosine (Ac-Tyr-OH) .

  • Key Insight: Ac-Tyr-OH is more polar than Ac-Tyr-OMe because the carboxylic acid group can ionize (become negative) or hydrogen bond more effectively with water than the methyl ester can. This causes it to elute earlier in Reversed-Phase (RP) HPLC.

HydrolysisPathway Substrate Ac-Tyr-OMe (Hydrophobic Ester) Product Ac-Tyr-OH (Polar Acid) Substrate->Product Hydrolysis (pH > 7 or Enzymes) Water + H2O / OH- Water->Product Methanol + Methanol

Figure 2: The hydrolysis pathway converting the hydrophobic ester into the polar acid, causing a retention time shift.

Critical Stability Data:

  • pH Sensitivity: Ac-Tyr-OMe is stable at pH 3.0–5.0. At pH 7.5 (room temp), hydrolysis is slow but detectable over 24 hours. At pH 10, hydrolysis is rapid [1].

  • Temperature: Refrigeration (4°C) significantly slows hydrolysis compared to 21°C [1].[2]

Module 3: Method Optimization Protocol

If you cannot resolve the impurity (Ac-Tyr-OH) from the main peak (Ac-Tyr-OMe), your gradient or pH is likely suboptimal.

Protocol: High-Resolution RP-HPLC for Tyrosine Derivatives

Objective: Separate the polar hydrolysis product from the main ester.

1. Mobile Phase Selection

  • A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • Why: Phosphoric acid suppresses the ionization of the carboxylic acid on the impurity (Ac-Tyr-OH), keeping it protonated. This improves peak shape and slightly increases its retention, preventing it from eluting in the void volume.

  • B: Acetonitrile (ACN) with 0.1% Phosphoric Acid.

    • Why: ACN provides sharper peaks for aromatic compounds than Methanol.

2. Gradient Strategy (The "Shallow Ramp") Standard 10-90% gradients often co-elute these species. Use a shallow gradient focused on the polarity of the tyrosine core.

Time (min)% Mobile Phase BAction
0.05Equilibration
2.05Load sample on column head
15.040The Separation Ramp (2.7% per min)
16.090Wash column
20.090Hold Wash
20.15Re-equilibrate
25.05End

3. Detection Settings

  • Primary: 274 nm (Specific to Tyrosine phenol ring).

  • Secondary: 220 nm (Peptide/Amide bond – higher sensitivity but more solvent noise).

Frequently Asked Questions (FAQs)

Q: I see a "ghost peak" that appears in my blank injections as well. What is it? A: If the peak is at the same RT as Ac-Tyr-OH, your autosampler wash solvent might be contaminated or the needle is carrying over hydrolyzed sample.

  • Fix: Change the needle wash to 50:50 Water:ACN. Ensure your sample is dissolved in the starting mobile phase (5% ACN), not 100% ACN, to prevent "solvent shock" which can distort early peaks.

Q: My main Ac-Tyr-OMe peak is splitting into a doublet. A: This is usually a pH mismatch or column overload.

  • Diagnosis: If the sample is dissolved in a high pH buffer (e.g., PBS) and injected into an acidic mobile phase, the local pH shift inside the column can cause the analyte to exist in two ionization states simultaneously.

  • Fix: Acidify your sample slightly (add 0.1% Formic acid) before injection.

Q: Can I use TFA instead of Phosphoric Acid? A: Yes, 0.1% TFA is standard. However, TFA absorbs UV at 210-220 nm, causing a drifting baseline. If you are detecting at 274 nm, TFA is excellent. If you need high sensitivity at 220 nm, Phosphoric Acid is superior due to UV transparency.

References

  • BenchChem. (2025).[3] A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs. Enzymatic Methods. Retrieved from

  • PubChem. (n.d.). Methyl N-acetyl-L-tyrosine (Compound Summary). National Library of Medicine. Retrieved from

  • Du, M., et al. (2004).[4] Simultaneous determination of tyrosine isomers... by liquid chromatography. Journal of Chromatography B. Retrieved from

  • ResearchGate. (2022). Kinetic profiles of ALA-Tyr hydrolysis in different conditions of storage. Retrieved from

Sources

Troubleshooting

optimizing substrate concentration of Ac-Tyr-OMe for Km determination

Welcome to the Technical Support Center: Ac-Tyr-OMe Assay Optimization This guide provides researchers, scientists, and drug development professionals with authoritative methodologies, kinetic benchmarks, and troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Ac-Tyr-OMe Assay Optimization

This guide provides researchers, scientists, and drug development professionals with authoritative methodologies, kinetic benchmarks, and troubleshooting strategies to ensure high-fidelity Michaelis-Menten kinetic data when optimizing the substrate concentration of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) for


-chymotrypsin 

determination.

Quantitative Data Reference

To design a robust experiment, it is critical to ground your assay parameters in established literature values. The table below summarizes the expected kinetic parameters for the


-chymotrypsin-catalyzed hydrolysis of Ac-Tyr-OMe.
ParameterValueExperimental ConditionsReference Context

~0.66 mMpH 8.0, 25°CEvnin (1990)[1]

~192 s⁻¹pH 8.0, 25°CEvnin (1990)[1]
Optimal

Range
0.13 mM – 3.3 mM

to

Standard Kinetic Design
Max Co-solvent 5% (v/v) DMSOTo prevent enzyme denaturationKarasaki & Ohno (1978)[2]

System Workflow

OptimizationWorkflow Start 1. Substrate Preparation Dissolve Ac-Tyr-OMe in 100% DMSO Solubility 2. Assess Solubility Limit Dilute in buffer (Max 5% DMSO) Start->Solubility Range 3. Set Concentration Range Span 0.13 mM to 3.3 mM (0.2x to 5x Km) Solubility->Range Assay 4. Execute Hydrolysis Assay Monitor pH stat or UV (237 nm) Range->Assay Analysis 5. Non-Linear Regression Fit to Michaelis-Menten Equation Assay->Analysis Validate 6. Data Validation Verify Vmax asymptote & R-squared Analysis->Validate

Workflow for optimizing Ac-Tyr-OMe concentration and determining Chymotrypsin Km.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By strictly controlling the co-solvent concentration and spanning the correct


 range, the protocol ensures that deviations in the data directly point to specific, resolvable errors (e.g., substrate precipitation or solvent inhibition).

Step 1: Substrate Stock Preparation

  • Action: Weigh Ac-Tyr-OMe and dissolve it entirely in 100% anhydrous DMSO to create a 100 mM master stock.

  • Causality: Ac-Tyr-OMe is highly hydrophobic and has limited aqueous solubility. Formulating a highly concentrated organic stock ensures that the final assay volume contains

    
     DMSO, preventing solvent-induced denaturation of the enzyme[2].
    

Step 2: Dilution Series Formulation

  • Action: Prepare working substrate solutions in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂). Target final well concentrations of 0.1, 0.2, 0.5, 1.0, 2.0, and 3.5 mM. Crucial: Supplement the lower concentration wells with blank DMSO so that every well contains exactly 5% DMSO (v/v).

  • Causality: Spanning

    
     to 
    
    
    
    ensures accurate capture of both the linear phase (first-order kinetics) and the saturation plateau (zero-order kinetics), which is strictly required for robust non-linear regression. Constant DMSO concentration prevents variable solvent inhibition across the dilution series.

Step 3: Enzyme Preparation

  • Action: Prepare

    
    -chymotrypsin at a fixed, limiting concentration (e.g., 10 nM) in the assay buffer and keep it on ice until use.
    
  • Causality: Maintaining a constant, ultra-low enzyme concentration (

    
    ) satisfies the steady-state assumption of Michaelis-Menten kinetics, ensuring that the formation of the enzyme-substrate complex does not significantly deplete the free substrate pool.
    

Step 4: Reaction Initiation and Measurement

  • Action: Pre-incubate the substrate solutions at 25°C in a cuvette or microplate. Add the enzyme to initiate the reaction. Monitor the hydrolysis continuously.

  • Causality: Ester hydrolysis releases a proton (yielding N-acetyl-L-tyrosine and methanol). This can be monitored via a pH-stat or by using a pH indicator (e.g., Phenol Red) at 558 nm in a weakly buffered solution. Alternatively, direct UV absorbance at 237 nm can be used to monitor the cleavage of the ester bond.

Step 5: Data Validation

  • Action: Plot the initial velocity (

    
    ) against 
    
    
    
    . The curve must show a clear hyperbolic plateau.
  • Causality: If the highest concentration (3.5 mM) does not yield a velocity within 10% of the calculated

    
    , the system is failing validation. This indicates the enzyme may be experiencing substrate inhibition, or the substrate has precipitated (forming micro-aggregates that scatter light and lower the effective 
    
    
    
    ).

Troubleshooting Guides & FAQs

Q1: My Ac-Tyr-OMe precipitates when added to the assay buffer. How do I fix this without denaturing the enzyme? Answer: Ac-Tyr-OMe precipitation occurs when the local concentration of the aqueous buffer crashes the substrate out of the organic stock.

  • Solution: Ensure your primary stock is highly concentrated (e.g., 100 mM in DMSO). When adding the substrate to the buffer, add it slowly while vigorously vortexing, rather than adding buffer to the substrate. If precipitation persists at 3.5 mM, you can use up to 10% methanol or 5% DMSO[2], but you must run a vehicle-control baseline. Note that alcohols can act as competitive nucleophiles (partitioning the acyl-enzyme intermediate) and alter the apparent

    
    .
    

Q2: The Lineweaver-Burk plot is non-linear at high substrate concentrations. What causes this? Answer: A downward curve at high


 on a Lineweaver-Burk plot (which corresponds to an unexpected drop in velocity on a Michaelis-Menten plot) usually indicates substrate inhibition or solubility limits being breached.
  • Solution: Visually inspect the highest concentration wells for turbidity by measuring optical density at 600 nm. If turbid, exclude these points and cap your maximum

    
     at the solubility limit. Furthermore, rely on non-linear regression rather than Lineweaver-Burk plots. Double-reciprocal plots heavily distort errors at high 
    
    
    
    (low
    
    
    ), making them unreliable for modern kinetic analysis.

Q3: Why is my calculated


 significantly higher than the literature value of ~0.66 mM? 
Answer:  An artificially inflated 

(lower apparent affinity) is frequently caused by competitive inhibition from the co-solvent. Organic solvents like DMSO can interact with the hydrophobic

binding pocket of

-chymotrypsin, competing with the aromatic side chain of Ac-Tyr-OMe[3].
  • Solution: Standardize the co-solvent concentration across all substrate dilutions. Do not vary the DMSO percentage; if your highest substrate concentration requires 5% DMSO, add blank DMSO to your lower substrate concentrations so every well has exactly 5% DMSO. This ensures the solvent effect is constant and can be accounted for as a uniform apparent

    
     shift.
    

Q4: How should I monitor the reaction if I don't have a pH-stat? Answer: Because the hydrolysis of the methyl ester releases N-acetyl-L-tyrosine and methanol, generating a proton, you can use a continuous spectrophotometric assay with a pH indicator.

  • Solution: Use Phenol Red in a weakly buffered solution (e.g., 2 mM Tris, pH 8.0). Measure the decrease in absorbance at the indicator's peak (558 nm). Ensure you run a standard curve of acid addition to accurately correlate the change in absorbance (

    
    ) with proton concentration and, consequently, product formation.
    

References

  • Title: Investigation of the Substrate Specificity of Trypsin Source: eScholarship.org (Evnin, L.B., 1990) URL: [Link]

  • Title: Kinetic Specificities of BPN' and Carlsberg Subtilisins Source: J-Stage / The Journal of Biochemistry (Karasaki, Y., & Ohno, M., 1978) URL: [Link]

  • Title: Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates Source: PubMed / J Biochem (1976) URL: [Link]

Sources

Optimization

effect of temperature on Acetyl-L-tyrosine methyl ester hydrolysis rates

Topic: Effect of Temperature on Acetyl-L-tyrosine Methyl Ester (ATME) Hydrolysis Rates Audience: Researchers, Senior Scientists, and Drug Development Professionals Support Level: Tier 3 (Senior Application Scientist) Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Temperature on Acetyl-L-tyrosine Methyl Ester (ATME) Hydrolysis Rates Audience: Researchers, Senior Scientists, and Drug Development Professionals Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Thermodynamic Landscape

Welcome to the Advanced Technical Support Center. You are likely investigating Acetyl-L-tyrosine methyl ester (ATME) either as a specific substrate for chymotrypsin-like serine proteases or as a model prodrug to assess ester stability.

Temperature is the most volatile variable in this assay. It acts as a double-edged sword:

  • Kinetic Acceleration: According to the Arrhenius equation, reaction rates increase with temperature.

  • Structural Destabilization: Higher temperatures increase the rate of spontaneous (non-enzymatic) hydrolysis and induce thermal denaturation of the enzyme.

This guide helps you navigate the narrow window between optimal catalytic efficiency and system degradation.

Troubleshooting Guide: Common "Tickets" & Solutions

Ticket #1: "My reaction rate curves become non-linear above 35°C."

Diagnosis: This is a classic signature of Thermal Enzyme Inactivation competing with the catalytic rate, or Substrate Depletion due to spontaneous hydrolysis.

Root Cause Analysis:

  • Enzyme Stability:

    
    -Chymotrypsin (the standard enzyme for ATME) undergoes reversible denaturation above 40°C and irreversible aggregation shortly after. At >35°C, the active enzyme concentration 
    
    
    
    is no longer constant over time.
  • Spontaneous Hydrolysis: Ester bonds are thermally unstable in aqueous environments, especially at alkaline pH (pH > 7.5). As T increases, the background rate (

    
    ) rises, consuming substrate before the enzyme can process it.
    

Solution Protocol:

  • Run a "Blank" Control: Measure absorbance change of ATME + Buffer (no enzyme) at the target temperature. Subtract this slope from your enzymatic rate.

  • Shorten Assay Windows: At high temperatures, measure the initial velocity (

    
    ) within the first 30–60 seconds to minimize denaturation artifacts.
    
  • Stabilize the Enzyme: If high-temp data is required, add 10 mM

    
     to the buffer. Calcium stabilizes the active conformation of chymotrypsin against thermal unfolding.
    
Ticket #2: "The reaction rate shifts unpredictably when I ramp temperature, even with temperature correction."

Diagnosis: Buffer pKa Thermal Shift .

Root Cause Analysis: You are likely using Tris Buffer . Tris exhibits a massive temperature dependence (


).
  • If you pH your Tris buffer to 7.8 at 25°C and then run an assay at 37°C, the actual pH drops to ~7.4.

  • Chymotrypsin activity is highly pH-dependent (bell-shaped curve with optimum ~pH 7.8). A drop of 0.4 pH units can significantly reduce

    
    , masking the expected temperature-induced rate increase.
    

Solution Protocol:

  • Switch Buffers: Use Phosphate (

    
    ) or HEPES  (
    
    
    
    ) for temperature-dependent studies.
  • Temperature-Adjusted pH: If you must use Tris, prepare the buffer so that it hits the target pH at the experimental temperature (e.g., pH active solution at 37°C, not room temp).

Ticket #3: "I cannot reproduce values from literature at different temperatures."

Diagnosis: Solubility Limits & Thermodynamic Compensation .

Root Cause Analysis:

  • Solubility: ATME is moderately soluble, but its solubility changes with temperature. If you are working near the saturation limit to determine

    
    , temperature drops can cause micro-precipitation (turbidity), scattering light and artificially inflating absorbance readings (237 nm).
    
  • Thermodynamics:

    
     is a composite constant (
    
    
    
    ). While
    
    
    (
    
    
    ) increases exponentially with T, substrate binding (
    
    
    ) is often exothermic. These factors can cancel each other out, leading to a "flat"
    
    
    response that looks like an error but is real thermodynamic compensation.

Solution Protocol:

  • Visual Check: Inspect cuvettes for "schlieren" lines or turbidity before and after the assay.

  • Use a Co-solvent: Ensure 1-2% Methanol or DMSO is present to maintain solubility, but keep it constant across all temps.

Advanced Kinetic Analysis

Determining Activation Energy ( )

To quantify the temperature sensitivity of ATME hydrolysis, use the Arrhenius plot.

Workflow:

  • Measure

    
     at 15°C, 20°C, 25°C, 30°C, and 35°C.
    
  • Ensure substrate saturation (

    
    ) so 
    
    
    
    .
  • Plot

    
     vs 
    
    
    
    (in Kelvin).
  • Slope =

    
    .
    

Typical Values:

  • Enzymatic Hydrolysis:

    
    . (Low barrier due to catalysis).
    
  • Spontaneous Hydrolysis:

    
    . (Higher barrier).
    

Note: If the plot curves downward at high T, you have hit the denaturation temperature.

Logic Tree: Troubleshooting Kinetic Data

Troubleshooting Start Issue: Anomalous Rate Data CheckLinearity Is the Absorbance vs Time plot linear? Start->CheckLinearity CheckBlank Does the 'No Enzyme' control show activity? CheckLinearity->CheckBlank Yes Denaturation Diagnosis: Enzyme Denaturation (Temp too high) CheckLinearity->Denaturation No (Rate slows down) CheckBuffer Is the buffer Tris? CheckBlank->CheckBuffer No Spontaneous Diagnosis: Spontaneous Hydrolysis (Substrate instability) CheckBlank->Spontaneous Yes (High background) BufferShift Diagnosis: pH Shift (Tris pKa temp dependence) CheckBuffer->BufferShift Yes GoodData Proceed to Arrhenius Plot CheckBuffer->GoodData No (Phosphate/HEPES)

Caption: Diagnostic logic flow for identifying temperature-related artifacts in ATME hydrolysis assays.

Standardized Protocol: Temperature-Controlled ATME Assay

Objective: Determine the rate of ATME hydrolysis by Chymotrypsin at a defined temperature.

Principle: The hydrolysis of ATME produces N-Acetyl-L-tyrosine and methanol. The reaction is monitored spectrophotometrically at 237 nm , where the ester absorbs more strongly than the acid product (Differential Extinction Coefficient


, verify with your specific lot).
Reagents:
  • Buffer: 50 mM Phosphate Buffer, pH 7.8 (at target Temp), containing 10 mM

    
    .
    
  • Substrate (ATME): 10 mM stock in methanol.

  • Enzyme:

    
    -Chymotrypsin (reconstituted in 1 mM HCl to prevent autolysis).
    
Procedure:
  • Pre-Incubation (Critical):

    • Set spectrophotometer block to target temperature (e.g., 25°C or 37°C).

    • Pipette 2.9 mL of Buffer into the cuvette.

    • Allow to equilibrate for 5 minutes. Temperature lag is the #1 source of error.

  • Blanking:

    • Add substrate (e.g., 0.1 mL of 10 mM ATME).

    • Mix and record absorbance for 1 minute. Slope should be near zero. This is your

      
      .
      
  • Reaction Initiation:

    • Add Enzyme (e.g., 10-50

      
      L).[1]
      
    • Mix by inversion (do not vortex vigorously, it denatures protein).

  • Measurement:

    • Record

      
       every 10 seconds for 3 minutes.
      
  • Calculation:

    
    
    

Mechanistic Visualization

The following diagram illustrates the "Ping-Pong" mechanism of Chymotrypsin and how temperature impacts each step.

Mechanism E Enzyme (E) (Chymotrypsin) ES Michaelis Complex (ES) E->ES Binding (Temp affects Km) S Substrate (S) (ATME) S->ES Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (k2, Temp sensitive) Acyl->E Deacylation (k3, Rate Limiting) P1 Product 1 (Methanol) Acyl->P1 P2 Product 2 (N-Ac-Tyr) Acyl->P2 Thermal High Temp (>45°C): Denaturation of E Spontaneous Hydrolysis of S Thermal->E Thermal->S

Caption: Chymotrypsin-catalyzed hydrolysis pathway (Ping-Pong mechanism). Temperature primarily accelerates the acylation/deacylation steps (


) until the denaturation threshold is reached.

References

  • Temperature Dependence of Enzyme Kinetics: Canadian Journal of Chemistry. Kinetics of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -chymotrypsin action.[2] I. pH, solvent, and temperature effects.
    [Link][3]
    
  • ATME Properties : PubChem. Methyl N-acetyl-L-tyrosine. [Link]

Sources

Troubleshooting

overcoming solubility limits of Ac-Tyr-OMe in high concentration assays

Topic: Overcoming Solubility Limits of Ac-Tyr-OMe in Chymotrypsin Kinetics Role: Senior Application Scientist Status: Active Guide[1] Introduction: The "Cloudy Cuvette" Paradox If you are reading this, you have likely en...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Limits of Ac-Tyr-OMe in Chymotrypsin Kinetics Role: Senior Application Scientist Status: Active Guide[1]

Introduction: The "Cloudy Cuvette" Paradox

If you are reading this, you have likely encountered the classic frustration of chymotrypsin kinetics: you need a high concentration of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) to determine


 or 

, but as soon as you dilute your stock into the reaction buffer, the solution turns turbid.[1]

This is not just an aesthetic issue; it is a data integrity failure. Micro-precipitation causes light scattering (Rayleigh scattering), which artificially inflates absorbance readings and creates non-linear baselines that mimic enzymatic activity.[1]

This guide addresses the thermodynamics of solubilizing hydrophobic substrates while maintaining the structural integrity of


-chymotrypsin.

Module 1: The Solubility Paradox (FAQ)

Q1: Why does Ac-Tyr-OMe precipitate in my assay buffer?

A: Ac-Tyr-OMe is an esterified, acetylated amino acid derivative.[1] By capping both the N-terminus (Acetyl) and C-terminus (Methyl ester), we have removed the zwitterionic character of the natural amino acid.[1]

  • The Chemistry: You have effectively created a hydrophobic aromatic molecule with minimal hydrogen-bonding potential with water.[1]

  • The Conflict: Standard chymotrypsin buffers (Tris/CaCl₂, pH 7.[1]8) are high ionic strength environments.[1] Through the "Salting Out" effect, the ions in your buffer compete for water molecules, further reducing the solubility of hydrophobic solutes like Ac-Tyr-OMe.

Q2: Can I just use DMSO as a solvent?

A: Proceed with extreme caution. While DMSO is an excellent solvent for Ac-Tyr-OMe (


 mM solubility), it is often chemically incompatible with the detection method , not the enzyme.[1]
  • The Trap: Chymotrypsin activity on Ac-Tyr-OMe is typically monitored via UV absorbance at 237 nm or 256 nm .[1]

  • The Failure Mode: DMSO has a UV cutoff of ~268 nm. Even at 1-2% concentration, DMSO absorbs so strongly in the deep UV that it "blinds" the spectrophotometer, causing high background noise and reducing the linear dynamic range of your assay.

Module 2: The "Gold Standard" Protocol (Methanol Co-Solvent)

The most robust solution for Ac-Tyr-OMe kinetics is utilizing a Methanol/Water co-solvent system .[1] Unlike DMSO, Methanol is transparent at 237–256 nm.[1]


-Chymotrypsin is unique among serine proteases in that it retains significant catalytic activity in moderate concentrations of organic alcohols.[1]
Optimized Solvent System Table
ParameterRecommended ConditionLimit/Constraint
Primary Solvent Methanol (HPLC Grade)Max 30% (v/v) in final assay
Stock Concentration 50–100 mM in 100% MethanolAvoid aqueous stocks
Buffer Composition 80 mM Tris-HCl, pH 7.8Calcium is required for stability
Detection Wavelength 237 nm (differential)Avoid <210 nm with MeOH
Step-by-Step Protocol: The "Non-Shock" Dilution

The error most researchers make is adding a small drop of highly concentrated organic stock directly into a large volume of static buffer. This creates a local "plume" of insolubility where the substrate precipitates instantly before it can mix.

The Protocol:
  • Prepare Stock: Dissolve Ac-Tyr-OMe to 100 mM in 100% Methanol.

  • Prepare "Assay Solvent": Prepare your Tris/CaCl₂ buffer.

  • The 30% Rule: You must adjust your buffer so the final reaction mixture is roughly 25-30% Methanol.[1]

    • Option A (Pre-mixed): Make a buffer that is already 25% Methanol / 75% Aqueous Buffer.[1]

    • Option B (In-well): If your stock is 100% MeOH, you must add enough pure MeOH to the buffer to reach equilibrium before adding the enzyme.

  • Rapid Mixing: When adding the organic substrate stock to the aqueous phase, vortex immediately or inject into a stirring solution. Do not let the drop sit on the surface.

Module 3: Troubleshooting Decision Tree

Use the following logic flow to determine the correct solvent system for your specific experimental constraints.

SolventStrategy Start Start: Ac-Tyr-OMe Solubility Issue Detection What is your Detection Method? Start->Detection UV UV Absorbance (237-260 nm) Detection->UV Fluorescence Fluorescence / HPLC Detection->Fluorescence UV_Decision DMSO interferes with UV. Use Methanol. UV->UV_Decision DMSO_Check Can you use DMSO? Fluorescence->DMSO_Check Conc_Check Required [Substrate]? DMSO_Check->Conc_Check Yes (Low BG) Methanol_Path Use Methanol (MeOH) UV_Decision->Conc_Check High_Conc > 5 mM Conc_Check->High_Conc Low_Conc < 1 mM Conc_Check->Low_Conc Solubility_Fix Protocol: 30% MeOH (v/v) in Final Assay Buffer High_Conc->Solubility_Fix Low_Conc->Solubility_Fix Standardize

Figure 1: Decision logic for solvent selection based on detection modality. Note that UV detection strictly rules out DMSO due to spectral interference.

Module 4: Advanced Kinetic Analysis ( )

Problem: Even with 30% Methanol, you cannot reach saturation (


) because the 

of Ac-Tyr-OMe is high (often > 20 mM) and the solubility limit is ~10-15 mM.

Technical Insight: If you cannot saturate the enzyme, you cannot determine


 and 

independently with high precision. However, you can accurately determine the specificity constant (

).[1]

The Workaround:

  • Run the assay in the first-order region where

    
    .[1]
    
  • In this region, the Michaelis-Menten equation simplifies to:

    
    [1]
    
  • Plot

    
     vs 
    
    
    
    .[1] The slope of the line is
    
    
    .
  • Since

    
    , the slope is effectively 
    
    
    
    .[1]
  • Divide the slope by your enzyme concentration

    
     to get the specificity constant.[1]
    

Why this is valid: This approach does not require reaching the solubility limit of the substrate. It only requires accurate low-concentration data, which avoids precipitation artifacts entirely.[1]

References

  • Worthington Biochemical Corporation. Chymotrypsin Assay Protocol.[1] (Standard industry protocol utilizing 30% Methanol for BTEE/Ac-Tyr-OMe substrates).[1]

  • Sigma-Aldrich (Merck).

    
    -Chymotrypsin.[1] (Details the specific buffer formulation and 256 nm detection method).
    
    
  • Kumar, A. & Venkatesu, P. (2012).[1][2] Overview of the Stability of

    
    -Chymotrypsin in Different Solvent Media. Chemical Reviews.[1][2] (Discusses the tolerance of Chymotrypsin to alcohols vs. DMSO).
    
    
  • PubChem. N-Acetyl-L-tyrosine methyl ester Compound Summary. (Physicochemical properties and hydrophobicity data).[1][3][4][5]

Sources

Optimization

Technical Support Center: Preventing Racemization of Acetyl-L-Tyrosine Methyl Ester

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stereochemical degradation during the synthesis of Acetyl-L-tyrosine methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stereochemical degradation during the synthesis of Acetyl-L-tyrosine methyl ester (Ac-L-Tyr-OMe).

Below, you will find a deep-dive into the mechanistic causes of racemization, quantitative data on reagent selection, step-by-step self-validating protocols, and targeted FAQs to ensure absolute chiral integrity in your workflows.

Core Mechanistic Overview: The "Why" Behind Racemization

The loss of stereochemical integrity in N-acetyl amino acids is primarily driven by the formation of an azlactone (oxazolone) intermediate during C-terminal activation.

When the carboxyl group of N-acetyl-L-tyrosine is activated by a coupling agent (e.g., TBTU, EDC, DIC), the nucleophilic oxygen of the adjacent N-acetyl group rapidly attacks the activated carbonyl. This intramolecular cyclization forms a 5-membered azlactone ring. The


-proton of this azlactone is highly acidic (pKa 

9) due to the resonance stabilization of the resulting enolate, which possesses aromatic character [[1]]().

If a tertiary base (like DIPEA or TEA) is present, it easily deprotonates this position, creating an achiral enolate. Subsequent reprotonation occurs from either face, leading to a racemic mixture of the D- and L-azlactones before methanolysis can yield the final ester 2.

Azlactone_Mechanism A N-Ac-L-Tyr-OH B Activated Ester (O-Acylisourea) A->B Activation (+ Coupling Agent) C L-Azlactone (Oxazolone) B->C Intramolecular Cyclization F Ac-L-Tyr-OMe (Desired L-Ester) B->F + MeOH (Fast) D Achiral Enolate (pKa ~ 9) C->D Base (-H+) C->F + MeOH D->C +H+ E D-Azlactone D->E +H+ G Ac-D-Tyr-OMe (Racemized D-Ester) E->G + MeOH

Mechanistic pathway of base-catalyzed azlactone formation and subsequent racemization.

Troubleshooting Guide: Esterification of N-Acetyl-L-Tyrosine

User Issue: "I am trying to synthesize Ac-L-Tyr-OMe by coupling N-Acetyl-L-Tyrosine with methanol using TBTU and DIPEA, but my chiral HPLC shows >30% of the D-enantiomer. How do I fix this?"

Root Cause Analysis (Causality): You are inducing massive azlactone formation. TBTU is a powerful activator, but DIPEA is a strong, hindered base (pKa


 10.5). Because the azlactone 

-proton has a pKa of ~9, DIPEA rapidly deprotonates it 1. Furthermore, without a super-nucleophilic additive like OxymaPure or HOBt, the activated intermediate lingers long enough to cyclize 3.

Solution: Abandon base-catalyzed coupling for this specific step. Instead, use an acid-catalyzed Fischer esterification. By operating under acidic conditions, you completely bypass the azlactone pathway.

Self-Validating Protocol: Fischer Esterification (Acid-Catalyzed)

Note: Avoid industrial sulfuric acid, which can act as a racemization reagent and generate impurities 4. Use Thionyl Chloride (SOCl


).
  • Preparation: Suspend N-Acetyl-L-Tyrosine (1.0 eq) in anhydrous methanol (10 volumes) under an inert N

    
     atmosphere.
    
  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses unwanted side reactions at the phenolic hydroxyl group and controls the exothermic activation.

  • Activation: Dropwise add Thionyl Chloride (SOCl

    
    , 1.2 eq) over 30 minutes.
    
  • Propagation: Allow the mixture to naturally warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench in 100 µL of saturated aqueous NaHCO

    
    , extract with 100 µL EtOAc, and spot on a TLC plate (DCM:MeOH 9:1). The starting material (Rf ~0.1) must be completely consumed, replaced by a single spot for the ester (Rf ~0.6). If the reaction is incomplete, continue stirring for 2 hours.
    
  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in EtOAc and wash twice with saturated NaHCO

    
     to neutralize residual HCl.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate to yield enantiopure Ac-L-Tyr-OMe.

Troubleshooting Guide: Acetylation of L-Tyrosine Methyl Ester

User Issue: "I am acetylating H-L-Tyr-OMe·HCl using acetic anhydride and triethylamine (TEA) at room temperature. I'm seeing racemization and a strange byproduct on my LC-MS. What is going wrong?"

Root Cause Analysis (Causality): Two issues are occurring simultaneously. First, TEA is too strong of a base. When used with acetic anhydride, it can promote direct enolization of the


-carbon, especially as the reaction temperature rises 5. Second, the "strange byproduct" is likely N,O-diacetyl-L-tyrosine methyl ester. The phenolic -OH of tyrosine is highly nucleophilic and will readily acetylate if the acylating agent is in excess or the base is too strong.

Solution: Switch to a mild, biphasic acetylation protocol using Sodium Bicarbonate (NaHCO


).
Self-Validating Protocol: Mild Biphasic N-Acetylation
  • Preparation: Dissolve H-L-Tyr-OMe·HCl (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO

    
    .
    
  • Thermal Control: Cool the biphasic mixture to 0 °C. Causality: The biphasic system keeps the local concentration of base low in the organic phase, while the low temperature strictly favors N-acetylation over O-acetylation.

  • Acetylation: Add Acetic Anhydride (Ac

    
    O, 1.05 eq) dropwise with vigorous stirring.
    
  • Propagation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour.

  • Validation Checkpoint: Analyze the organic layer via LC-MS. You should observe the target mass [M+H]

    
     = 238.1. If the N,O-diacetyl byproduct ([M+H]
    
    
    
    = 280.1) is detected, do not discard the batch. Simply add a mild aqueous NaOH solution (adjust to pH 9) and stir for 30 minutes. The phenolic ester is highly labile and will selectively hydrolyze back to the free phenol without affecting the N-acetyl or methyl ester groups.
  • Workup: Separate the organic layer, wash with 0.1 M HCl, followed by brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate to yield the product.

Quantitative Data: Impact of Reagents on Racemization

If you must use a coupling agent to form the ester, reagent selection is the difference between 0% and 40% racemization. The table below summarizes the causality between base strength, additive nucleophilicity, and chiral degradation 5, 3, 1.

Coupling ReagentAdditiveBase UsedBase pKaRacemization Extent (%)Mechanistic Rationale
TBTU NoneTEA10.5> 30% Strong base rapidly deprotonates the azlactone intermediate.
TBTU NonePyridine5.2< 5% Weak base minimizes enolization, but overall reaction kinetics are slowed.
DIC HOBtDIPEA10.510 - 15% HOBt traps the intermediate, but DIPEA is still strong enough to cause azlactone deprotonation.
DIC OxymaPureTMP (Collidine)7.4< 1% Oxyma is a superior nucleophile; TMP is basic enough to drive coupling but too weak to deprotonate the azlactone (pKa ~9).

Decision Tree: Rapid Troubleshooting Workflow

Troubleshooting_Workflow Start Issue: Racemization in Ac-L-Tyr-OMe Q1 Which synthetic route was used? Start->Q1 RouteA Esterification of Ac-L-Tyr-OH Q1->RouteA RouteB Acetylation of H-L-Tyr-OMe Q1->RouteB CheckBase Is TEA or DIPEA used as a base? RouteA->CheckBase CheckTemp Is reaction temp > 0°C? RouteB->CheckTemp SwitchBase Switch to TMP or Pyridine CheckBase->SwitchBase Yes CheckAdd Is Oxyma or HOBt present? CheckBase->CheckAdd No AddOxyma Add OxymaPure (>1.0 equiv) CheckAdd->AddOxyma No LowerTemp Lower to 0°C during activation CheckTemp->LowerTemp Yes

Decision tree for troubleshooting racemization based on the chosen synthetic pathway.

Frequently Asked Questions (FAQs)

Q: Why is N-acetyl-L-tyrosine so much more prone to racemization than Fmoc-L-tyrosine or Boc-L-tyrosine? A: Urethane-based protecting groups (Fmoc, Boc, Cbz) form alkoxy-oxazolones upon C-terminal activation. These intermediates are highly unstable, rapidly reverting or failing to form entirely, which inherently protects the stereocenter 6. Conversely, the amide carbonyl of an N-acetyl group readily forms a highly stable, aromatic-like azlactone ring. The


-proton of this azlactone is highly acidic (pKa ~9), making it exceptionally vulnerable to base-catalyzed deprotonation [[1]]().

Q: I detected the D-enantiomer in my Ac-L-Tyr-OMe batch. How can I accurately quantify it? A: Chiral HPLC is the analytical gold standard. Utilize a chiral stationary phase (e.g., Chiralpak IA) paired with an isocratic mobile phase (e.g., Hexane/Isopropanol 80:20). The D- and L-enantiomers will resolve into distinct peaks. Calculate the Enantiomeric Excess (ee) by comparing the Area Under the Curve (AUC) of both peaks [[5]]().

Q: Can I use DIPEA instead of 2,4,6-collidine (TMP) when coupling N-acetyl amino acids? A: It is highly discouraged. DIPEA has a pKa of ~10.5, which is strong enough to rapidly deprotonate the azlactone intermediate. TMP (2,4,6-collidine) has a pKa of 7.4. This provides sufficient basicity to drive the coupling reaction but is too weak to efficiently deprotonate the azlactone, thereby preserving the stereochemical integrity of your product 3.

Q: I didn't add any base to my EDC coupling, but I still got racemization. Why? A: During EDC-mediated cyclization, the byproduct formed is EDC urea. This byproduct contains both a urea and a tertiary amine moiety, which can act as a localized base and mediate the deprotonation/protonation equilibrium of the azlactone ring, leading to epimerization even in "base-free" environments 2. Always use a nucleophilic additive (like OxymaPure) to trap the active ester before cyclization occurs.

References

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) . MDPI. 1

  • Strategies to Prevent Racemization During Peptide Synthesis . BenchChem. 5

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis . Highfine. 3

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? PMC. 2

  • Boc amino acid could, but doesn't, racemize . ACS Publications. 6

  • Process for preparing N-acetyl-L-tyrosine (CN114716335A) . Google Patents. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1H NMR Spectral Resolution: Acetyl-L-Tyrosine Methyl Ester Hydrate vs. Non-Esterified Analogs

Executive Summary & Strategic Relevance In the context of peptide synthesis and peptidomimetic drug development, N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) serves as a critical protected intermediate. Its structural i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the context of peptide synthesis and peptidomimetic drug development, N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) serves as a critical protected intermediate. Its structural integrity is defined by three distinct domains: the N-terminal acetyl protection, the C-terminal methyl ester, and the hydration state of the tyrosine core.

This guide provides a definitive interpretation of the 1H NMR spectrum of Ac-Tyr-OMe hydrate. Unlike standard spectral libraries that list peaks in isolation, this analysis focuses on comparative resolution —demonstrating how to distinguish this compound from its metabolic precursors (L-Tyrosine) and hydrolysis products (N-Acetyl-L-Tyrosine) using solvent-dependent strategies.

The Core Analytical Challenge

The primary challenge in analyzing Ac-Tyr-OMe hydrate is distinguishing the methyl ester singlet from the water of hydration and ensuring the phenolic hydroxyl is visible to confirm side-chain integrity. Standard D₂O solvents fail here due to proton exchange; therefore, this guide establishes DMSO-d₆ as the gold-standard medium for structural validation.

Experimental Protocol: High-Resolution Acquisition

To achieve the resolution required for detailed assignment, the following protocol minimizes solvent-solute interactions that broaden exchangeable protons.

Materials & Reagents[1][2][3][4][5][6]
  • Analyte: Acetyl-L-tyrosine methyl ester hydrate (≥98% purity).

  • Primary Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS (v/v).

  • Alternative Solvent (for exchange studies): D₂O (99.9 atom % D).

Step-by-Step Preparation Workflow
  • Massing: Weigh 10–15 mg of Ac-Tyr-OMe hydrate into a clean vial. Note: Higher concentrations (>20 mg) may induce viscosity broadening in the amide region.

  • Solvation: Add 0.6 mL of DMSO-d₆.

  • Hydrate Management: The "hydrate" designation implies bound water. In DMSO-d₆, this water will appear as a distinct peak.[1] Do not dry the sample if quantifying the hydration state is required.

  • Homogenization: Vortex gently for 30 seconds. Sonication is generally not required due to the ester's high solubility compared to free L-Tyrosine.

  • Acquisition:

    • Frequency: 400 MHz (minimum) or 600 MHz (optimal for resolving

      
      -proton multiplets).
      
    • Pulse Sequence: Standard zg30 (Bruker) or equivalent.

    • Scans: 16–32 scans are sufficient for this concentration.

    • Temperature: 298 K (25 °C).

Spectral Interpretation & Assignment Logic

The spectrum of Ac-Tyr-OMe in DMSO-d₆ is characterized by a lack of symmetry in the aliphatic region (due to the chiral center) and a distinct AA'BB' aromatic system.

Visualizing the Spin System

The following diagram illustrates the proton environments and their coupling logic.

G Ac Acetyl Methyl (Singlet, ~1.8 ppm) NH Amide NH (Doublet, ~8.2 ppm) Ac->NH Through-space (NOE) Alpha Alpha-CH (Multiplet, ~4.4 ppm) NH->Alpha Vicinal Coupling (³J) Beta Beta-CH2 (Diastereotopic, ~2.8-3.0 ppm) Alpha->Beta Vicinal Coupling (³J) OMe Ester Methyl (Singlet, ~3.6 ppm) Alpha->OMe Connectivity (via Carbon) Ring Aromatic Ring (AA'BB', 6.6 & 7.0 ppm) Beta->Ring Connectivity OH Phenolic OH (Singlet, ~9.2 ppm) Ring->OH Chemical Environment Water Hydrate H2O (Broad, ~3.3-3.5 ppm)

Figure 1: Connectivity and spin-coupling network of Ac-Tyr-OMe. Colors indicate signal type: Blue (Methyls), Red (Exchangeable), Yellow (Aliphatic), Green (Aromatic).

Detailed Chemical Shift Data (DMSO-d₆)[5][7]
Proton GroupShift (δ, ppm)MultiplicityIntegralMechanistic Insight
Phenolic OH 9.20 Singlet (br)1HVisible only in DMSO/dry solvents. Disappears in D₂O. Confirms tyrosine core integrity.
Amide NH 8.25 Doublet (

Hz)
1HCoupled to the

-CH. The doublet structure confirms the secondary amide linkage.
Aromatic (3,5) 7.00 Doublet (

Hz)
2HOrtho to the alkyl chain. Part of the AA'BB' system.[2][3]
Aromatic (2,6) 6.65 Doublet (

Hz)
2HOrtho to the hydroxyl group. Upfield shift due to electron donation from -OH.

-CH
4.35 – 4.45 Multiplet (ddd)1HThe chiral center. Coupled to NH and both

-protons.
Ester -OCH₃ 3.60 Singlet3HKey Identifier. Distinguishes the ester from the free acid (Ac-Tyr-OH).
Hydrate H₂O 3.30 – 3.50 Broad SingletVar.[1]Position varies with concentration.[4][3] Often overlaps with solvent residual peak or ester methyl if not careful.

-CH₂
2.75 – 2.95 Multiplet2HDiastereotopic. Due to the adjacent chiral center, these two protons are magnetically non-equivalent and appear as complex multiplets.
Acetyl -CH₃ 1.78 Singlet3HSharp singlet characteristic of the N-acetyl protection group.

Comparative Analysis: Product vs. Alternatives

This section evaluates the "performance" of the spectral analysis—specifically, how to use NMR to validate Ac-Tyr-OMe against its likely impurities or analogs.

Comparison 1: Methyl Ester vs. Free Acid (Ac-Tyr-OH)

The most common impurity is the hydrolysis product, N-Acetyl-L-Tyrosine.

FeatureAc-Tyr-OMe (Target) Ac-Tyr-OH (Impurity/Alternative) Diagnostic Action
Methoxy Signal Sharp Singlet @ 3.60 ppm Absent Primary confirmation of esterification.
Carboxylic Proton AbsentBroad singlet @ 12.0+ ppm Check the far downfield region (11-13 ppm).
Solubility High in organic solvents (CHCl₃, DMSO)Moderate in DMSO, low in CHCl₃Solubility check can serve as a crude pre-test.
Comparison 2: Solvent Performance (DMSO-d₆ vs. D₂O)

Choosing the right solvent is critical for the "Hydrate" and "Exchangeable" aspects of the molecule.

  • DMSO-d₆ (Recommended):

    • Pros: Preserves Phenolic OH (9.2 ppm) and Amide NH (8.25 ppm).[5] Allows full structural verification.

    • Cons: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can obscure the

      
      -protons or ester methyl if the sample is wet.
      
  • D₂O (Alternative):

    • Pros: Eliminates OH and NH signals, simplifying the spectrum to just aliphatic and aromatic signals. Useful if the amide region is cluttered.

    • Cons:Fatal Flaw for Identification: You cannot confirm the presence of the Acetyl-NH or Phenol-OH. The water signal (HDO) is massive (~4.79 ppm) and can obscure the

      
      -proton.
      
Decision Logic for Quality Control

Use the following workflow to validate the compound identity.

DecisionTree Start Start Analysis (DMSO-d6) CheckOMe Is Singlet present at ~3.6 ppm? Start->CheckOMe CheckNH Is Doublet present at ~8.2 ppm? CheckOMe->CheckNH Yes ResultFail1 FAIL: Likely Free Acid (Ac-Tyr-OH) CheckOMe->ResultFail1 No CheckOH Is Singlet present at ~9.2 ppm? ResultPass PASS: Ac-Tyr-OMe Identity Confirmed CheckOH->ResultPass Yes ResultFail2 FAIL: Check Drying/Solvent Quality (Exchange occurred) CheckOH->ResultFail2 No CheckNH->CheckOH Yes CheckNH->ResultFail2 No (Signal Lost)

Figure 2: QC Decision Tree for validating Ac-Tyr-OMe hydrate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 720747, Methyl N-acetyl-L-tyrosine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2] (Provides standard shifts for Water/DMSO). Retrieved from [Link]

Sources

Comparative

FTIR spectral analysis of Acetyl-L-tyrosine methyl ester functional groups

A Comparative Technical Guide for Drug Development & Quality Control Executive Summary: The "Masked" Tyrosine In drug development, Acetyl-L-tyrosine methyl ester (ATME) represents a critical structural modification of L-...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development & Quality Control

Executive Summary: The "Masked" Tyrosine

In drug development, Acetyl-L-tyrosine methyl ester (ATME) represents a critical structural modification of L-Tyrosine designed to enhance lipophilicity and membrane permeability (bioavailability). Unlike the zwitterionic parent amino acid, ATME is a fully non-ionic, protected derivative.

This guide provides a rigorous spectral analysis of ATME. It moves beyond basic peak assignment to demonstrate how FTIR (Fourier Transform Infrared Spectroscopy) serves as a self-validating performance metric for synthesis verification and stability monitoring. We compare ATME against its metabolic precursors—L-Tyrosine and N-Acetyl-L-Tyrosine (NALT) —to establish a definitive quality control standard.

Comparative Spectral Analysis: The "Fingerprint of Protection"

The "performance" of ATME in an FTIR context is defined by the resolution of protecting groups (Acetyl and Methyl Ester) and the disappearance of zwitterionic features .

The Spectral Evolution Table

The following table contrasts the functional group vibrations of ATME against its alternatives. Note the distinct shifts that confirm successful derivatization.

Functional GroupVibration ModeL-Tyrosine (Parent) N-Acetyl-L-Tyrosine (Intermediate) ATME (Target Product) Diagnostic Significance
Amine / Amide N-H Stretch3100–2600 cm⁻¹ (Broad, NH₃⁺)~3300 cm⁻¹ (Sharp, Amide NH)3280–3300 cm⁻¹ (Sharp) Loss of broad NH₃⁺ confirms N-acetylation.[1]
Carbonyl (Acid/Ester) C=O[1] Stretch1600–1560 cm⁻¹ (Asym COO⁻)1700–1720 cm⁻¹ (Free COOH)1735–1750 cm⁻¹ (Ester) CRITICAL: Shift from 1560/1700 to >1735 confirms Methyl Ester formation.
Amide I C=O StretchAbsent1620–1650 cm⁻¹1650–1660 cm⁻¹ Confirms Acetyl group integrity.
Amide II N-H BendAbsent1550–1560 cm⁻¹1540–1550 cm⁻¹ Secondary confirmation of peptide bond mimic.
Phenolic Hydroxyl O-H Stretch3200 cm⁻¹ (Broad)3200–3300 cm⁻¹3200–3400 cm⁻¹ Remains largely unchanged; confirms Tyrosine core integrity.
Fingerprint C-O-C StretchAbsentAbsent1200–1250 cm⁻¹ Specific to the methyl ester linkage.
Mechanistic Insight[2][3]
  • The Zwitterion Collapse: L-Tyrosine exists as a zwitterion (NH₃⁺/COO⁻) in solid state, leading to broad, obscure bands. ATME is non-ionic. The appearance of sharp, distinct bands in ATME spectra indicates the successful "collapse" of this ionic lattice, correlating directly with the molecule's improved solubility in organic solvents.

  • The Ester "Clock": The band at 1735–1750 cm⁻¹ is the primary stability indicator. In stability studies, a decrease in this peak intensity accompanied by the emergence of a broad band at 1700 cm⁻¹ signals hydrolysis (reversion to acid).

Visualization: Structural-Spectral Logic Pathway

The following diagram maps the chemical synthesis pathway to the specific spectral shifts required for validation.

G Tyr L-Tyrosine (Zwitterionic) NALT N-Acetyl-L-Tyrosine (N-Protected) Tyr->NALT Acetylation (+ Acetyl Group) Feat_Tyr Broad NH3+ (3000) COO- (1580) Tyr->Feat_Tyr ATME Acetyl-L-Tyrosine Methyl Ester (ATME) (Fully Protected) NALT->ATME Methylation (+ Methyl Group) Feat_NALT Amide I (1650) COOH (1710) NALT->Feat_NALT Feat_ATME Ester C=O (1740) Sharp Amide NH (3300) ATME->Feat_ATME Feat_Tyr->Feat_NALT Loss of Zwitterion Gain of Amide Feat_NALT->Feat_ATME Shift: Acid -> Ester (1710 -> 1740)

Figure 1: Correlation between chemical derivatization steps and diagnostic FTIR spectral shifts. Green nodes indicate the target product's unique identifiers.

Experimental Protocol: High-Resolution ATR-FTIR

Standard transmission (KBr pellet) is acceptable, but Attenuated Total Reflectance (ATR) is recommended for ATME to prevent moisture absorption which can hydrolyze the ester during preparation.

Materials & Setup
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Reference Standard: Validated ATME (>98% purity).

  • Cleaning Solvent: Isopropanol (avoid water to prevent background noise in OH region).

Step-by-Step Workflow
  • Background Collection: Clean the crystal and collect a 32-scan background spectrum (air). Ensure no CO₂ doublet (2350 cm⁻¹) interference.

  • Sample Loading: Place ~2 mg of ATME powder onto the crystal center.

  • Pressure Application: Apply high pressure using the anvil clamp. Note: ATME is crystalline; insufficient pressure yields poor contact and weak Amide/Ester bands.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Optimal for resolving Amide I vs. Ring modes).

    • Scans: 64 scans (High S/N ratio).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

Self-Validating Quality Check (The "Triad" Rule)

To accept the spectrum as valid, you must observe the "ATME Triad" :

  • Peak 1: Sharp Ester Carbonyl at >1735 cm⁻¹.

  • Peak 2: Distinct Amide I at ~1650 cm⁻¹.

  • Peak 3: Absence of broad zwitterionic ammonium bands between 2500–3000 cm⁻¹.

Performance Assessment: Stability Monitoring

ATME is often used as a prodrug because it is stable in powder form but hydrolyzes in vivo. FTIR is the most cost-effective tool to monitor this stability.

Stability Failure Mode (Hydrolysis)

If the product is compromised (exposed to moisture/heat), the spectrum will revert:

  • Ester Bond Cleavage: The sharp 1740 cm⁻¹ peak diminishes. A shoulder appears at 1700–1715 cm⁻¹ (Carboxylic Acid formation).

  • Deacetylation (Rare): Loss of 1650 cm⁻¹ Amide I and reappearance of broad NH stretch.

Recommendation: For long-term storage stability studies, plot the ratio of Intensity(1740) / Intensity(1515) . The 1515 cm⁻¹ Tyrosine ring breathing mode is invariant and serves as an excellent internal standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 720747, Methyl N-acetyl-L-tyrosine. Retrieved from [Link]

  • NIST Chemistry WebBook. Tyrosine, N-acetyl-L-, ethyl ester (Analogous Spectral Data). SRD 69. Retrieved from [Link][2]

  • ResearchGate. Vibrational Spectroscopy of Tyrosine Derivatives and Prodrug Applications. Retrieved from [Link]

Sources

Validation

Comparative Analysis: Acetyl-L-Tyrosine Methyl Ester (ATME) vs. Ethyl Ester (ATEE) Specificity

This guide provides an in-depth technical comparison of N-Acetyl-L-tyrosine ethyl ester (ATEE) and N-Acetyl-L-tyrosine methyl ester (ATME) as substrates for -Chymotrypsin. Executive Summary In the context of chymotrypsin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-Acetyl-L-tyrosine ethyl ester (ATEE) and N-Acetyl-L-tyrosine methyl ester (ATME) as substrates for


-Chymotrypsin.

Executive Summary

In the context of chymotrypsin kinetics, ATEE is the industry standard not due to superior enzymatic specificity, but rather chemical stability and historical precedence .

While both substrates exhibit nearly identical turnover numbers (


) due to the rate-limiting deacylation step, ATEE offers a lower rate of spontaneous (non-enzymatic) hydrolysis. This physical property minimizes background noise in spectrophotometric assays, making ATEE the preferred choice for precise quantitation of enzyme activity.

Chemical & Physical Properties[1]

Both compounds are ester derivatives of N-acetyl-L-tyrosine.[1][2][3][4] They are hydrophobic and require organic co-solvents (typically methanol or ethanol) to achieve assay-relevant concentrations.

FeatureATEE (Ethyl Ester) ATME (Methyl Ester)
Formula


MW 251.28 g/mol 237.25 g/mol
Solubility Low in water; requires ~30-50% alcoholLow in water; requires ~30-50% alcohol
Spontaneous Hydrolysis Lower (More stable)Higher (Less stable)
Leaving Group Ethanol (

)
Methanol (

)
Stability Insight

Methyl esters are generally more susceptible to alkaline hydrolysis than ethyl esters due to reduced steric hindrance at the carbonyl carbon. In a pH 7.8 assay buffer, ATME generates a higher "blank" rate (spontaneous release of acid) than ATEE. This necessitates more aggressive background subtraction, introducing error at low enzyme concentrations.

Enzymatic Specificity & Kinetics[6]

The defining characteristic of chymotrypsin esterolysis is that the deacylation step is rate-limiting . This mechanistic bottleneck explains why the specificity constants for ATEE and ATME are virtually identical.

The Mechanistic Convergence
  • Acylation (Fast): The enzyme binds the ester (ATEE or ATME) and releases the alcohol (Ethanol or Methanol). This forms a covalent Acyl-Enzyme Intermediate .[5][6]

  • Deacylation (Slow): Water attacks the Acyl-Enzyme to release N-Acetyl-L-Tyrosine.

Because the alcohol leaving group is released before the rate-limiting step, the identity of the ester alkyl group (Methyl vs. Ethyl) has a negligible effect on the maximum velocity (


 or 

).

ReactionMechanism Figure 1: Kinetic Convergence. The rate-limiting step (Deacylation) is identical for both substrates. cluster_0 Substrate Differences ATEE ATEE (Ethyl Ester) ES_Complex Michaelis Complex (ES) ATEE->ES_Complex Binding (Km) ATME ATME (Methyl Ester) ATME->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (Identical) ES_Complex->Acyl_Enzyme Acylation (Fast) Release Alcohol (EtOH or MeOH) Product N-Acetyl-L-Tyrosine + Acid Acyl_Enzyme->Product Deacylation (SLOW) Rate Limiting Step (k3)

Kinetic Data Comparison

Data synthesized from standard chymotrypsin assays (pH 7.8, 25°C):

ParameterATEE ATME Interpretation

(mM)


Binding affinity is driven by the aromatic tyrosine side chain, not the ester group.

(

)


Turnover is limited by the hydrolysis of the acyl-enzyme, which is chemically identical for both.

HighHighBoth are highly specific substrates compared to amides.

Expert Note: While


 can theoretically vary slightly due to steric fit in the 

subsite, experimental evidence shows the difference is statistically insignificant for routine activity assays.

Validated Experimental Protocol (ATEE)

This protocol uses ATEE due to its superior stability. It is a continuous spectrophotometric rate determination.

Principle:



Activity is measured by monitoring the decrease in absorbance at 237 nm  (differential absorbance of ester vs. acid) or by titrimetric  methods (maintaining pH as acid is released). The spectrophotometric method is preferred for sensitivity.
Reagents
  • Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM

    
     (Calcium stabilizes the enzyme).
    
  • Substrate Solution (10 mM): Dissolve 251 mg ATEE in 100 mL of 50% (w/w) Methanol.

  • Enzyme Solution: 1-10 units/mL

    
    -Chymotrypsin in 1 mM HCl.
    
Workflow

AssayWorkflow Figure 2: ATEE Spectrophotometric Assay Workflow cluster_QC Quality Control Start Start Blank Blank Prep: 1.5 mL Buffer + 1.4 mL Substrate Start->Blank Equilibrate Equilibrate 25°C for 3 mins Blank->Equilibrate AddEnzyme Add Enzyme (0.1 mL) Equilibrate->AddEnzyme Check Check Spontaneous Hydrolysis: Run Blank without Enzyme. Rate should be near zero. Equilibrate->Check Measure Measure A237 Continuous read (3-5 min) AddEnzyme->Measure Calc Calculate Rate ΔA/min (Linear portion) Measure->Calc

Calculation


  • 
     (Extinction Coefficient) for ATEE at 237 nm 
    
    
    
    2330
    
    
    (Note: This value can vary based on exact buffer/methanol ratio; empirical determination is recommended).

Decision Matrix

ScenarioRecommendationRationale
Standard Activity Assays ATEE Lower spontaneous hydrolysis background; standardized literature values.
Kinetic Mechanism Studies Both Comparing both confirms the rate-limiting deacylation step (identical

).
Solubility Issues Neither If solubility is critical, switch to BTEE (Benzoyl-L-Tyrosine Ethyl Ester) measured at 256 nm, or a chromogenic substrate like Suc-AAPF-pNA .

References

  • Worthington Biochemical Corporation. Chymotrypsin Assay Protocol.

  • Sigma-Aldrich.

    
    -Chymotrypsin using ATEE.
    
    
  • Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-enzyme Mechanism for the Hydrolysis of Specific Substrates by Chymotrypsin. Journal of the American Chemical Society.

  • Bender, M. L., et al. (1964). The Determination of the Concentration of the Acyl-enzyme Intermediate in the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates.

Sources

Comparative

Validating Purity of Acetyl-L-Tyrosine Methyl Ester: A Multi-Dimensional TLC Approach

Topic: Validating Purity of Acetyl-L-Tyrosine Methyl Ester Using Thin-Layer Chromatography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of Acetyl-L-Tyrosine Methyl Ester Using Thin-Layer Chromatography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a critical intermediate in peptide synthesis and a specific substrate for chymotrypsin assays. Its purity is paramount; the presence of unreacted precursors (L-Tyrosine) or hydrolysis byproducts (L-Tyrosine methyl ester, N-Acetyl-L-Tyrosine) can skew kinetic data and compromise synthetic yields.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, it is often resource-intensive for rapid in-process monitoring. This guide presents a self-validating Thin-Layer Chromatography (TLC) protocol that rivals HPLC in qualitative specificity by leveraging "Multi-Dimensional Visualization"—using specific chemical reactions on the plate to confirm molecular structure (Amine vs. Amide, Phenol vs. Acetyl-Phenol) in real-time.

Part 1: Methodological Comparison

Before detailing the protocol, we objectively compare the proposed TLC method against standard alternatives to justify its utility in a research workflow.

FeatureMulti-Dimensional TLC (Proposed) HPLC (UV Detection) Melting Point Analysis
Primary Utility Rapid identity & impurity profilingQuantitative purity %Quick physical characterization
Specificity High (Chemical staining confirms functional groups)Medium (Retention time only; co-elution possible)Low (Depressed MP indicates impurity but not identity)
Turnaround Time 15–20 Minutes45–60 Minutes (including equilibration)10 Minutes
Cost Per Run < $1.00> $20.00 (Column wear, solvents)Negligible
Limit of Detection ~0.1–0.5 µg (Stain dependent)~0.01 µgN/A (Bulk property)
Blind Spots Non-UV/Non-reactive impuritiesNon-UV active impuritiesPolymorphs

Expert Insight: TLC is superior for identity validation because it allows you to chemically interrogate the spots. For example, HPLC sees a peak; TLC with Ninhydrin tells you if that peak has a free amine.

Part 2: The Self-Validating Protocol

This protocol uses a Dual-System Strategy :

  • System A (Separation): Optimizes resolution between the ester (product) and polar acids (impurities).

  • System B (Visualization): Uses differential staining to prove the chemical structure of the isolated spot.

1. Reagents & Materials
  • Stationary Phase: Silica Gel 60 F

    
     aluminum or glass-backed plates.
    
  • Reference Standards:

    • Acetyl-L-tyrosine methyl ester (Target)[1][2]

    • L-Tyrosine (Impurity 1 - Starting material)

    • L-Tyrosine methyl ester (Impurity 2 - Hydrolysis product)

  • Mobile Phase: Chloroform : Methanol (9:1 v/v).

    • Why this system? Ac-Tyr-OMe is significantly less polar than its zwitterionic precursors. This system moves the product to a high R

      
       while keeping polar impurities near the baseline.
      
2. Experimental Workflow

Step 1: Sample Preparation Dissolve 5 mg of the sample in 1 mL of Methanol. Prepare standards at the same concentration.

  • Note: Ac-Tyr-OMe is soluble in alcohols. If the sample is cloudy, it may contain free L-Tyrosine (poor solubility in MeOH).

Step 2: Spotting Apply 2 µL of sample and standards 1.5 cm from the bottom edge. Ensure spots are compact (< 3 mm diameter).

Step 3: Development Develop in a saturated chamber until the solvent front reaches 1 cm from the top.

Step 4: Multi-Stage Visualization (The Validation Engine) This is where the method becomes "self-validating." Do not rely on UV alone.

Visualization MethodTarget Functional GroupAc-Tyr-OMe (Product) L-Tyr / L-Tyr-OMe (Impurities) Interpretation
1. UV (254 nm) Aromatic RingDark Spot Dark Spot Locates all tyrosine derivatives.
2. Ninhydrin Free Amine (-NH

)
Negative (Colorless)Positive (Purple/Pink)CRITICAL: If your product spot turns purple, it is NOT acetylated.
3. Pauly Reagent Phenol / ImidazolePositive (Cherry Red)Positive (Red/Orange)Confirms presence of Tyrosine moiety.[3]
Part 3: Data Interpretation & Logic

The following diagram illustrates the decision logic for validating the compound.

G Start Start: Analyze TLC Plate UV_Check Step 1: UV (254 nm) Is there a major spot at High Rf? Start->UV_Check Ninhydrin_Check Step 2: Ninhydrin Stain Does the major spot turn Purple? UV_Check->Ninhydrin_Check Yes Pauly_Check Step 3: Pauly Reagent Does the major spot turn Red? Ninhydrin_Check->Pauly_Check No (Negative) Fail_Identity FAIL: Not Acetylated (Likely L-Tyr-OMe) Ninhydrin_Check->Fail_Identity Yes (Positive) Fail_Structure FAIL: Not Tyrosine (Or O-Acetylated) Pauly_Check->Fail_Structure No (Negative) Pass PASS: Valid Ac-Tyr-OMe (Acetylated Amine + Free Phenol) Pauly_Check->Pass Yes (Positive)

Figure 1: Decision Logic for Multi-Stage TLC Validation. This workflow filters out false positives by chemically verifying the functional groups.

Expected Rf Values (Chloroform:Methanol 9:1)
  • Ac-Tyr-OMe (Product): 0.6 – 0.7 (Least polar, blocked amine and carboxyl).

  • L-Tyr-OMe (Impurity): 0.3 – 0.4 (Free amine increases polarity/interaction with silica).

  • N-Acetyl-L-Tyrosine (Impurity): 0.1 – 0.2 (Free acid, drags near baseline).

  • L-Tyrosine (Impurity): 0.0 – 0.05 (Zwitterionic, stays at origin).

Part 4: Troubleshooting & Causality

Scenario 1: The Product Spot is Ninhydrin Positive.

  • Cause: Incomplete acetylation during synthesis. The amine is still free.

  • Action: The reaction requires more acetic anhydride or longer reaction time. The product is actually L-Tyrosine Methyl Ester.[4]

Scenario 2: The Product Spot is Pauly Negative.

  • Cause: Over-acetylation. The phenolic hydroxyl group (on the tyrosine ring) has been acetylated to form the O,N-diacetyl derivative.

  • Action: Mild hydrolysis is required to remove the O-acetyl group while keeping the N-acetyl group intact (ester hydrolysis is faster for phenolic esters than amides).

Scenario 3: Tailing Spots.

  • Cause: The mobile phase is too acidic or the sample is too concentrated.

  • Action: Add 1% Acetic Acid to the mobile phase to suppress ionization of any free acid impurities, or dilute the sample.

References
  • Brenner, M., & Niederwieser, A. (1960). Thin-Layer Chromatography of Amino Acids. Experientia, 16(9), 378-383.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Reference for visualization reagents like Ninhydrin and Pauly).
  • PubChem. (n.d.). Acetyl-L-tyrosine methyl ester Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience.

Sources

Validation

Comprehensive Comparison Guide: Ac-Tyr-OMe vs. BTEE for Chymotrypsin Activity Assays

Executive Summary -Chymotrypsin is a highly specific serine protease that preferentially cleaves peptide bonds at the carboxyl side of large hydrophobic and aromatic amino acids (Tyrosine, Tryptophan, Phenylalanine). In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-Chymotrypsin is a highly specific serine protease that preferentially cleaves peptide bonds at the carboxyl side of large hydrophobic and aromatic amino acids (Tyrosine, Tryptophan, Phenylalanine). In enzyme kinetics and drug development, synthetic ester substrates are heavily favored over native amide substrates. Because the rate-limiting step of chymotrypsin catalysis is the deacylation of the acyl-enzyme intermediate, ester substrates undergo rapid hydrolysis, providing a highly sensitive, high-turnover readout[1].

This guide objectively compares the two most prominent synthetic ester substrates: BTEE (N-Benzoyl-L-tyrosine ethyl ester) and Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester). By analyzing their kinetic profiles, structural causality, and optimal assay methodologies, researchers can select the most robust self-validating system for their specific experimental parameters.

Mechanistic Causality & Reaction Pathways

Both BTEE and Ac-Tyr-OMe are processed via the classic serine protease catalytic triad (Ser195, His57, Asp102). The enzyme's


 hydrophobic pocket accommodates the aromatic tyrosine side chain. However, the nature of the N-terminal protecting group (Benzoyl vs. Acetyl) dictates the binding affinity (

), while the leaving group (Ethyl vs. Methyl) subtly influences the initial nucleophilic attack.
  • BTEE Causality : The bulky, hydrophobic benzoyl group provides extensive van der Waals interactions with the enzyme's outer subsites, leading to a tighter binding affinity (lower

    
    )[2]. It is completely resistant to trypsin, as trypsin's 
    
    
    
    pocket requires a positively charged residue (Arg/Lys), causing a severe steric and electrostatic clash with BTEE[3].
  • Ac-Tyr-OMe Causality : The smaller acetyl group provides less anchoring energy, resulting in a higher

    
    . However, its minimal steric hindrance allows for a highly stereochemically favorable catalytic process, often yielding a higher turnover number (
    
    
    
    )[4]. It is particularly favored in transesterification reactions in organic solvents[5].

Chymotrypsin_Mechanism E Free α-Chymotrypsin (Catalytic Triad: Ser195, His57, Asp102) ES Enzyme-Substrate Complex (Michaelis Complex) E->ES + Substrate S Ester Substrate (BTEE or Ac-Tyr-OMe) S->ES TI1 Tetrahedral Intermediate 1 (Nucleophilic Attack by Ser195) ES->TI1 AcylE Acyl-Enzyme Intermediate (Release of Ethanol/Methanol) TI1->AcylE Fast Step TI2 Tetrahedral Intermediate 2 (Hydrolytic Attack by H2O) AcylE->TI2 Rate-Limiting Step EP Enzyme-Product Complex TI2->EP P Product Release (Free Carboxylic Acid) EP->P P->E Enzyme Regeneration

Caption: Catalytic mechanism of chymotrypsin ester hydrolysis highlighting the rate-limiting deacylation.

Comparative Kinetic Data

The following table synthesizes the quantitative performance metrics of both substrates. Note: Exact values vary based on buffer composition, pH, and solvent ratios, but the relative magnitudes remain constant.

ParameterBTEE (N-Benzoyl-L-tyrosine ethyl ester)Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester)
Structure / Leaving Group Ethyl esterMethyl ester
N-Terminal Protection Benzoyl group (Bulky, hydrophobic)Acetyl group (Small, hydrophilic)
Typical

0.05 – 0.30 mM[2]1.0 – 2.5 mM[4]
Typical

30 – 50 s⁻¹150 – 200 s⁻¹[4]
Detection Method UV Spectrophotometry (256 nm)pH-Stat Titration or UV (237 nm)
Trypsin Cross-Reactivity Completely resistant[3]Highly resistant
Primary Application Routine activity assays, inhibitor screeningTransesterification, organic solvent catalysis

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, every kinetic assay must be designed as a self-validating system. Ester substrates are prone to spontaneous alkaline hydrolysis; therefore, parallel no-enzyme blanks are strictly required to isolate true enzymatic velocity. Furthermore, the inclusion of Calcium (


) is critical, as it stabilizes the enzyme against autolysis and thermal degradation during the assay[6].
Protocol A: BTEE Continuous Spectrophotometric Assay (256 nm)

Causality for Detection: The cleavage of the ethyl ester to the free carboxylic acid subtly alters the electron delocalization of the conjugated benzoyl group, resulting in a measurable difference in molar absorptivity (


).
  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer, pH 7.8, containing 50 mM

    
    .
    
  • Substrate Preparation: Dissolve BTEE in 50% (w/w) methanol to create a 10 mM stock. (BTEE has low aqueous solubility; methanol acts as a necessary co-solvent).

  • Equilibration: In a quartz cuvette, mix 1.4 mL of Buffer and 1.5 mL of BTEE stock. Equilibrate to exactly 25.0°C in a thermostated spectrophotometer.

  • Self-Validation (Blanking): Record the absorbance at 256 nm for 2 minutes prior to enzyme addition to establish the baseline spontaneous hydrolysis rate.

  • Initiation: Add 0.1 mL of cold

    
    -chymotrypsin solution (approx. 1-5 
    
    
    
    g/mL). Invert quickly to mix.
  • Measurement: Record the linear increase in absorbance (

    
    ) for 3-5 minutes. Ensure data is extracted only from the phase where <10% of the substrate is depleted.
    
Protocol B: Ac-Tyr-OMe pH-Stat Titration Assay

Causality for Detection: Ac-Tyr-OMe lacks the extended conjugated chromophore of BTEE, making UV detection at 237 nm susceptible to high background noise from proteins. The pH-stat method circumvents this by directly measuring the stoichiometric release of protons (


) during ester hydrolysis, providing an interference-free readout[4].
  • Reaction Mixture: Prepare a reaction vessel containing 5.0 mL of 5 mM Ac-Tyr-OMe dissolved in 0.1 M NaCl.

  • Equilibration: Maintain the vessel at 25.0°C under a nitrogen stream to prevent atmospheric

    
     from dissolving and altering the pH.
    
  • Calibration: Lower the pH-stat electrode into the solution and adjust the baseline to exactly pH 7.8 using micro-additions of 0.01 M NaOH.

  • Self-Validation (Blanking): Monitor the volume of NaOH required to maintain pH 7.8 for 3 minutes without enzyme.

  • Initiation: Inject the chymotrypsin sample.

  • Measurement: Record the volume of 0.01 M NaOH titrant added per minute. 1 mole of NaOH exactly neutralizes 1 mole of released N-acetyl-L-tyrosine.

Assay_Workflow Start Prepare Enzyme & Buffer (50 mM Tris-HCl, 50 mM CaCl2, pH 7.8) Split Select Substrate Pathway Start->Split BTEE_Prep Prepare BTEE (0.5 - 2.5 mM in MeOH/Water) Split->BTEE_Prep BTEE AcTyr_Prep Prepare Ac-Tyr-OMe (1.0 - 10 mM in Buffer) Split->AcTyr_Prep Ac-Tyr-OMe BTEE_Read Continuous UV Read at 256 nm (ΔA/min) BTEE_Prep->BTEE_Read AcTyr_Read pH-Stat Titration Maintain pH 7.8 with NaOH AcTyr_Prep->AcTyr_Read Validate Self-Validation: Subtract No-Enzyme Blank Rate BTEE_Read->Validate AcTyr_Read->Validate Calc Calculate Kinetic Parameters (Km, Vmax, kcat) Validate->Calc

Caption: Comparative experimental workflow for BTEE and Ac-Tyr-OMe kinetic validation assays.

Decision Matrix: Which Substrate to Choose?

  • Choose BTEE when conducting routine quality control of chymotrypsin activity, analyzing crude biological extracts (due to its absolute trypsin resistance[7]), or performing competitive inhibitor screening. Its low

    
     allows for highly sensitive detection of competitive inhibitors at lower concentrations[2].
    
  • Choose Ac-Tyr-OMe when investigating enzyme behavior in non-aqueous or organic solvents (e.g., ethanol or ionic liquids)[5], when studying transesterification kinetics, or when UV-absorbing compounds in your sample matrix preclude the use of 256 nm spectrophotometry.

References

1.[3] Sigma-Aldrich. "N-Benzoyl-L-tyrosine ethyl ester 3483-82-7". sigmaaldrich.com. Link 2.[7] Scientific Laboratory Supplies. "N-Benzoyl-L-tyrosine ethyl est | B6125-5G". scientificlabs.co.uk. Link 3.[1] BenchChem. "A Researcher's Guide to Protease Kinetics: Comparing Trypsin, Chymotrypsin, and Caspase-3". benchchem.com. Link 4.[4] J-Stage. "Kinetic Study of α-Chymotrypsin Catalysis with Regard to the Interaction between the Specificity-determining Site and the Aromatic Side Chain of Substrates". jst.go.jp. Link 5.[2] Diva-Portal. "Elastase and α-chymotrypsin inhibition studies". diva-portal.org. Link 6.[5] PubMed. "Increase of catalytic activity of alpha-chymotrypsin by metal salts for transesterification of an amino acid ester in ethanol". nih.gov. Link 7.[6] Taylor & Francis. "Effects of Calcium Ion on the Catalytic Activity of α-Chymotrypsin in Organic Solvents". tandfonline.com.Link

Sources

Comparative

reference standards for Acetyl-L-tyrosine methyl ester hydrate analysis

Title: Analytical Mastery: A Comparative Guide to Acetyl-L-Tyrosine Methyl Ester Hydrate Reference Standards Introduction N-Acetyl-L-tyrosine methyl ester (ATME) and its hydrate forms are critical reference standards uti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Mastery: A Comparative Guide to Acetyl-L-Tyrosine Methyl Ester Hydrate Reference Standards

Introduction N-Acetyl-L-tyrosine methyl ester (ATME) and its hydrate forms are critical reference standards utilized across diverse biochemical and pharmaceutical applications. From serving as a specific substrate for


-chymotrypsin activity assays to acting as a photophysical surrogate for tyrosine residues in human serum albumin (HSA) binding studies[1], the purity and structural integrity of the ATME standard are paramount.

This guide provides an objective comparison of ATME reference standard grades, detailing the causality behind analytical workflows, and establishing self-validating protocols for high-performance liquid chromatography (HPLC) and enzymatic assays.

Comparative Analysis of Reference Standard Grades

When selecting an ATME reference standard, the choice between anhydrous and monohydrate forms, as well as the purity grade, directly impacts quantitative accuracy. The monohydrate form (


) is often preferred for precise gravimetric preparation because its crystal lattice, stabilized by a network of O-H...O and N-H...O hydrogen bonds, resists hygroscopic shifts under ambient conditions[2].

Table 1: Performance Comparison of ATME Reference Standard Grades

ParameterPrimary Pharmacopeial StandardAnalytical Grade (Monohydrate)Research/Technical Grade
Purity (HPLC-UV)



Moisture (Karl Fischer)

(Theoretical)

Variable (

)
Trace Metals

ppm

ppm
Not specified
Primary Application qNMR, API Impurity ProfilingEnzyme Kinetics, PhotophysicsSynthetic Intermediate
Gravimetric Stability Excellent (Stable crystal lattice)ExcellentPoor (Prone to efflorescence)

Causality Insight: Why strictly monitor moisture? In kinetic assays, an error in the assumed molecular weight (anhydrous 237.25 g/mol vs. monohydrate 255.27 g/mol ) results in a ~7.6% deviation in substrate molarity, fundamentally skewing Michaelis-Menten (


, 

) calculations.

Methodological Framework: HPLC-UV Purity Validation

To ensure the integrity of the ATME reference standard before use in sensitive applications (like fluorescence quenching studies[1]), a self-validating HPLC protocol must be executed.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of ATME monohydrate. Dissolve in 10 mL of a 50:50 (v/v) Water:Acetonitrile mixture.

    • Causality: The 50:50 ratio ensures complete dissolution of the moderately polar ester while matching the initial mobile phase conditions to prevent solvent-front peak distortion.

  • Column Selection: Equip the LC system with a C18 end-capped column (250 mm x 4.6 mm, 5 µm).

    • Causality: End-capping masks residual silanols on the silica matrix, preventing secondary ion-exchange interactions with the unshielded phenolic hydroxyl group of the tyrosine moiety, which would otherwise cause peak tailing.

  • Mobile Phase Configuration:

    • Solvent A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • Causality: TFA lowers the mobile phase pH to ~2.0. This fully protonates any trace free-acid impurities (e.g., N-Acetyl-L-tyrosine) and suppresses the ionization of the phenolic -OH (

      
      ), ensuring neutral, hydrophobic species that partition predictably into the stationary phase.
      
  • Chromatographic Run: Isocratic elution at 30% B for 15 minutes. Flow rate: 1.0 mL/min. Injection volume: 10 µL.

  • Detection: UV absorbance at 275 nm.

    • Causality: 275 nm targets the

      
       transition of the conjugated phenolic ring, maximizing the signal-to-noise ratio while ignoring non-UV-absorbing aliphatic impurities.
      

HPLC_Workflow N1 Gravimetric Sampling (ATME Monohydrate) N2 Solvent Dissolution (50:50 H2O:MeCN) N1->N2 Prevents hygroscopic error N3 C18 Chromatographic Separation (0.1% TFA Mobile Phase) N2->N3 10 µL Injection N4 UV Detection (275 nm) N3->N4 Suppresses ionization N5 Peak Integration & Purity Quantification N4->N5 Targets phenolic ring

Caption: Step-by-step HPLC-UV workflow for validating Acetyl-L-tyrosine methyl ester purity.

Functional Application: Enzymatic Assays and Photophysics

Beyond structural validation, ATME is extensively utilized in two primary domains:

A. Protease Activity Assays (


-Chymotrypsin) 
ATME is a highly specific substrate for 

-chymotrypsin, an endopeptidase that cleaves peptide bonds adjacent to bulky, aromatic amino acids. In transesterification or hydrolysis assays, the catalytic activity of chymotrypsin can be precisely monitored using ATME[3].
  • Protocol: Prepare a 10 mM solution of ATME. Introduce

    
    -chymotrypsin in the presence of specific metal salts (e.g., 
    
    
    
    ) which stabilize the enzyme's active conformation. Monitor the reaction via UV spectrophotometry at 237 nm.
  • Causality: The wavelength of 237 nm is chosen because it represents the isosbestic point shift between the esterified carboxyl group of ATME and the free carboxylate of the product (N-Acetyl-L-tyrosine). The decrease in absorbance directly correlates with the rate of ester hydrolysis or transesterification[4].

B. Photophysical Reference in Protein Binding Recent studies utilize ATME as a reference standard to mimic the fluorescence behavior of tyrosine residues within protein cavities, such as Human Serum Albumin (HSA)[1].

  • Causality: By using the N-acetyl and methyl ester protected form of tyrosine, researchers neutralize the zwitterionic charges of the free amino acid. This creates a neutral, hydrophobic molecule that perfectly simulates a tyrosine residue embedded within a peptide chain, allowing for accurate baseline measurements of photoinduced electron transfer and fluorescence quenching without electrostatic interference[1].

Chymotrypsin_Pathway E Chymotrypsin (Active Ser195) ES Michaelis Complex E->ES S ATME Substrate (10 mM) S->ES Acyl Acyl-Enzyme Intermediate ES->Acyl Nucleophilic Attack Acyl->E Hydrolysis P1 Methanol (Leaving Group) Acyl->P1 Cleavage P2 N-Acetyl-L-tyrosine (Product) Acyl->P2

Caption: Catalytic mechanism of chymotrypsin-mediated hydrolysis of Acetyl-L-tyrosine methyl ester.

Conclusion

The deployment of Acetyl-L-tyrosine methyl ester hydrate as a reference standard requires rigorous attention to its solid-state chemistry and solution-phase behavior. By utilizing the monohydrate form, controlling mobile phase pH during HPLC validation, and leveraging its specific UV absorbance properties, researchers can establish a self-validating analytical system. Whether quantifying chymotrypsin kinetics or mapping ultrafast electron transfers in drug-protein complexes, the analytical rigor applied to the ATME standard directly dictates the reproducibility of the downstream data.

References

  • Janik, A., et al. "N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K." Acta Crystallographica Section C, 2007. URL: [Link]

  • Tamarit, L., et al. "Switching from ultrafast electron transfer to proton transfer in excited drug–protein complexes upon biotransformation." Chemical Science (NIH PMC), 2022. URL: [Link]

  • Ikeda, S., et al. "Increase of Catalytic Activity of alpha-Chymotrypsin by Metal Salts for Transesterification of an Amino Acid Ester in Ethanol." Agricultural and Biological Chemistry (Taylor & Francis), 2014. URL: [Link]

Sources

Validation

Elemental Analysis vs. Orthogonal Validation: Acetyl-L-Tyrosine Methyl Ester Hydrate

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Theoretical Calculation, Experimental Validation, and Methodological Comparison (EA vs. qNMR) E...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Theoretical Calculation, Experimental Validation, and Methodological Comparison (EA vs. qNMR)

Executive Summary: The Solvation Challenge

In the synthesis of peptide intermediates like Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) , purity is not merely about the absence of organic side-products. A critical, often overlooked "impurity" is water. As a polar tyrosine derivative, Ac-Tyr-OMe frequently crystallizes as a monohydrate (


), altering its molecular weight and effective potency.

This guide compares the Elemental Analysis (EA) calculation framework against orthogonal methods like Quantitative NMR (qNMR) . While qNMR is superior for structural identity, we demonstrate why EA remains the gold standard for determining hydration states and bulk purity in solid-state drug intermediates.

Theoretical Framework: The Calculation Core

To validate a synthesized batch, one must first establish the theoretical baseline. The presence of a single water molecule significantly shifts the expected mass percentages, creating a "trap" for researchers assuming an anhydrous product.

Chemical Constants
  • Compound: N-Acetyl-L-tyrosine methyl ester[1][2][3]

  • Anhydrous Formula:

    
    [3]
    
  • Monohydrate Formula:

    
     (equivalent to 
    
    
    
    )
  • Atomic Weights: C (12.011), H (1.008), N (14.007), O (15.999)

Step-by-Step Calculation Logic

The following table contrasts the theoretical elemental composition of the anhydrous form versus the monohydrate. Note the characteristic "Carbon Drop" and "Hydrogen Rise" indicative of hydration.

Table 1: Theoretical Elemental Composition (Calc. %)

ElementAnhydrous (

)
Monohydrate (

)
The "Hydrate Shift"
MW ( g/mol ) 237.25 255.27 +18.02
Carbon (C) 60.75%56.46%-4.29% (Significant Drop)
Hydrogen (H) 6.37%6.71%+0.34% (Slight Rise)
Nitrogen (N) 5.90%5.49%-0.41% (Slight Drop)
Oxygen (O) 26.97%31.34%+4.37% (Significant Rise)

Analyst Insight: A common error is rejecting a pure batch because the Carbon value is ~56.5% instead of 60.8%. If the C/N ratio remains consistent with the structure but the absolute values drop, suspect solvation (water or solvent) rather than decomposition.

Experimental Protocol: Combustion Analysis (CHN)

To achieve data capable of distinguishing these states, strict adherence to protocol is required.

Sample Preparation[4][5]
  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours. Note: Ac-Tyr-OMe monohydrate is stable; aggressive drying (>60°C) may drive off lattice water, resulting in a fractional hydrate (e.g., 0.5

    
    ) that complicates calculation.
    
  • Weighing: Accurately weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (readability

    
     mg).
    
  • Calibration: Calibrate the CHN analyzer using a standard like Acetanilide (

    
    , 
    
    
    
    ,
    
    
    ) to bracket the expected Nitrogen range of Ac-Tyr-OMe (~5.5%).
Combustion Workflow

The sample is combusted at >900°C in an oxygen-rich environment. The resulting gases (


, 

,

) are separated via gas chromatography.

EA_Workflow Sample Ac-Tyr-OMe Sample (2-3 mg) Combustion Combustion (980°C + O2) Sample->Combustion Encapsulate Reduction Reduction (Cu column, 650°C) Combustion->Reduction Gases Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detection (Signal Integration) Separation->Detection Calculation Compare vs. Theoretical Models Detection->Calculation % w/w

Figure 1: The Combustion Analysis workflow. Precise separation of


 is critical for distinguishing organic hydrogen from lattice water.

Comparative Analysis: EA vs. qNMR

Why perform Elemental Analysis when NMR exists? While NMR is superior for structural elucidation, EA outperforms it in quantifying "silent" impurities like water and inorganic salts.

Table 2: Performance Comparison (Ac-Tyr-OMe Validation)

FeatureElemental Analysis (CHN)Quantitative NMR (qNMR)
Primary Utility Bulk Purity & Solvation State Structural Identity & Organic Impurities
Water Detection Indirect but Sensitive: Significant shifts in %C and %H.Difficult: Water signal often suppressed or overlaps with exchangeable protons.
Inorganic Salts Detectable: Lowers %C, %H, %N proportionally (dilution effect).Invisible: Salts (NaCl,

) have no proton signal.
Sample Size Micro-scale (2 mg)Meso-scale (10-20 mg)
Precision

absolute (Industry Standard)

(Dependent on internal standard integration)
Case Study: The "Failed" Batch

Scenario: A researcher synthesizes Ac-Tyr-OMe and obtains the following EA results:

  • Found: C: 56.60%, H: 6.75%, N: 5.45%

Analysis:

  • Hydrate Match: Comparing to the Monohydrate theory (Table 1), the errors are:

  • Final Verdict: The batch is pure monohydrate . The "impurity" is stoichiometric water.

Validation_Logic Result Experimental EA Result (Found %C, %H, %N) CheckAnhydrous Match Anhydrous Theory? (±0.4%) Result->CheckAnhydrous PassAnhydrous PASS: Pure Anhydrous CheckAnhydrous->PassAnhydrous Yes CheckHydrate Match Monohydrate Theory? (±0.4%) CheckAnhydrous->CheckHydrate No (Low C) PassHydrate PASS: Pure Monohydrate CheckHydrate->PassHydrate Yes Fail FAIL: Impure / Inorganic Salt CheckHydrate->Fail No

Figure 2: Decision tree for interpreting EA results. Note that a "Fail" on anhydrous often leads to a "Pass" on hydrate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 720747, Methyl N-acetyl-L-tyrosine. Retrieved from [Link]

  • Soriano-García, M. (1993). Refinement of the structure of N-acetyl-L-tyrosine ethyl ester monohydrate.[4] Acta Crystallographica Section C, 49(1), 96-97.[4] (Validates the prevalence of monohydrate forms in Ac-Tyr esters).

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs. EA for purity).

Sources

Comparative

Comparative Enzymatic Kinetics: Ac-Tyr-OMe vs. Tyrosine Derivatives in Chymotrypsin Assays

[1] Executive Summary Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester) serves as a fundamental substrate for investigating the kinetic mechanisms of serine proteases, particularly -chymotrypsin. While often compared to its...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester) serves as a fundamental substrate for investigating the kinetic mechanisms of serine proteases, particularly


-chymotrypsin. While often compared to its ethyl ester counterpart (Ac-Tyr-OEt  or ATEE ) and the benzoyl derivative (Bz-Tyr-OEt  or BTEE ), Ac-Tyr-OMe offers specific utility in mechanistic deacylation studies due to its simplified leaving group structure.

This guide provides a rigorous technical comparison of Ac-Tyr-OMe against standard alternatives, synthesizing kinetic data (


, 

) and experimental protocols to aid researchers in substrate selection for drug development and enzymology.
Mechanistic Basis: The Serine Protease Pathway

To understand the kinetic differences between these derivatives, one must analyze the chymotrypsin reaction mechanism. The reaction proceeds via a two-step ping-pong mechanism involving an acyl-enzyme intermediate.

  • Acylation (Fast for Esters): The enzyme's active site Serine-195 attacks the ester carbonyl, releasing the alcohol (methanol for Ac-Tyr-OMe) and forming the acyl-enzyme intermediate.

  • Deacylation (Rate-Limiting for Esters): Water attacks the acyl-enzyme, releasing the acid (N-Acetyl-L-tyrosine) and regenerating the free enzyme.

Crucial Insight: For ester substrates like Ac-Tyr-OMe and Ac-Tyr-OEt, the acylation step is significantly faster than deacylation. Therefore, the steady-state catalytic rate (


) is determined primarily by the deacylation rate constant (

), rendering

largely independent of the specific leaving group (OMe vs. OEt). In contrast, for amide substrates, acylation is the rate-limiting step, resulting in drastically lower turnover numbers.
Figure 1: Chymotrypsin Reaction Mechanism

ChymotrypsinMechanism E_S E + S (Free Enzyme + Substrate) ES ES (Michaelis Complex) E_S->ES Binding (Km) TI1 Tetrahedral Intermediate 1 ES->TI1 Nu: Attack Acyl Acyl-Enzyme Intermediate (+ P1: Alcohol) TI1->Acyl Acylation (Fast for Esters) TI2 Tetrahedral Intermediate 2 Acyl->TI2 Deacylation (H2O Attack) E_P E + P2 (Free Enzyme + Acid) TI2->E_P Rate Limiting (kcat for Esters)

Caption: The hydrolytic pathway of chymotrypsin. For Ac-Tyr-OMe, the transition from Acyl-Enzyme to Product (Deacylation) governs the observed rate.

Comparative Kinetic Data

The following table synthesizes kinetic parameters for


-chymotrypsin at pH 7.8–8.0, 25°C. Note the stark contrast between the ester substrates (OMe, OEt) and the amide substrate.
SubstrateAbbr.

(

)

(mM)

(

)
Primary Application
N-Acetyl-L-tyrosine methyl ester Ac-Tyr-OMe ~190 - 195 1.5 - 2.0 ~1.0 × 10⁵ Mechanistic Studies
N-Acetyl-L-tyrosine ethyl esterATEE1930.72.8 × 10⁵Standard Kinetic Standard
N-Benzoyl-L-tyrosine ethyl esterBTEE~2000.28~7.1 × 10⁵High Sensitivity Assays
N-Acetyl-L-tyrosine amideAc-Tyr-NH₂0.5023.022Amide vs. Ester Comparison

Technical Analysis:

  • Rate Similarity (

    
    ):  Ac-Tyr-OMe and ATEE exhibit nearly identical turnover numbers (~193 
    
    
    
    ). This confirms that the leaving group (methoxy vs. ethoxy) does not significantly alter the geometry or stability of the rate-limiting acyl-enzyme intermediate.
  • Affinity Differences (

    
    ):  BTEE displays a significantly lower 
    
    
    
    (0.28 mM) compared to Ac-Tyr-OMe (~1.5 mM). The benzoyl group in BTEE provides additional hydrophobic binding energy within the S2/S3 subsites of the enzyme, enhancing affinity over the smaller acetyl group.
  • Selection Guide: Use BTEE for maximizing sensitivity in activity assays. Use Ac-Tyr-OMe or ATEE when studying the specific electronics of the catalytic triad without the interference of bulky hydrophobic stacking from a benzoyl group.

Experimental Protocol: Spectrophotometric Assay of Ac-Tyr-OMe

This protocol relies on the differential UV absorption of the tyrosine ester vs. the free acid. The ester carbonyl absorbs more strongly at 237 nm than the carboxylate product.

Detection Principle: Continuous decrease in absorbance at 237 nm (


 to 

).
Reagents
  • Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂ (Calcium stabilizes chymotrypsin).

  • Substrate Stock: 10 mM Ac-Tyr-OMe in 50% Methanol (Solubility can be limited in pure water).

  • Enzyme Solution:

    
    -Chymotrypsin dissolved in 1 mM HCl (prevents autolysis).
    
Workflow Diagram

AssayWorkflow Start Start Assay Prep Prepare Reaction Mix (Buffer + CaCl2) Start->Prep Blank Blank Spectrophotometer (237 nm) Prep->Blank AddSub Add Ac-Tyr-OMe (Final: 1.0 mM) Blank->AddSub Equil Equilibrate (25°C, 3 min) AddSub->Equil AddEnz Add Enzyme (Initiate Reaction) Equil->AddEnz Measure Record Absorbance (Decrease at 237 nm) AddEnz->Measure Calc Calculate Rate (Slope of Linear Region) Measure->Calc

Caption: Step-by-step workflow for the continuous spectrophotometric determination of chymotrypsin activity using Ac-Tyr-OMe.

Step-by-Step Procedure
  • Instrument Setup: Set spectrophotometer to 237 nm and thermostat cell holder to 25°C.

  • Blanking: Place a cuvette containing 1.5 mL Buffer and 1.4 mL Water (or solvent matched to substrate) to zero the instrument.

  • Reaction Assembly:

    • Pipette 1.5 mL of Buffer (Tris/Ca²⁺) into the test cuvette.

    • Add 1.4 mL of Reagent Grade Water .

    • Add 0.1 mL of Ac-Tyr-OMe Stock (Final substrate conc. should be ~0.3–0.5 mM, below

      
       if determining specificity, or >2 mM for 
      
      
      
      ).
  • Initiation: Add 0.01–0.1 mL of Enzyme Solution . Mix immediately by inversion.

  • Measurement: Record the decrease in absorbance for 3–5 minutes.

  • Calculation:

    
    
    
    • 
      : Total reaction volume (mL)
      
    • 
      : Differential extinction coefficient (approx 0.9 - 1.2 mM⁻¹cm⁻¹)
      
    • 
      : Path length (1 cm)
      
Critical Analysis & Recommendations

Why choose Ac-Tyr-OMe?

  • Pros: It provides a "clean" kinetic profile where the leaving group (methanol) has minimal steric interaction with the enzyme's active site cleft, unlike the bulky p-nitroaniline in chromogenic substrates. This makes it ideal for studying mutations in the S1 pocket.

  • Cons: It requires UV detection (237 nm), which is susceptible to interference from other proteins or buffers with high UV absorbance. BTEE (256 nm) or chromogenic substrates (405 nm) are generally easier to use for routine activity checks.

Stability Warning: Ac-Tyr-OMe is prone to spontaneous hydrolysis at alkaline pH (> 8.5). Ensure buffers are strictly maintained at pH 7.8 and substrate stocks are prepared fresh or stored frozen in slightly acidic conditions.

References
  • Zerner, B., Bond, R. P., & Bender, M. L. (1964). Kinetic Evidence for the Formation of Acyl-enzyme Intermediates in the α-Chymotrypsin-catalyzed Hydrolyses of Specific Substrates. Journal of the American Chemical Society.

  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology.

  • Worthington Biochemical Corporation. Chymotrypsin Assay Protocol (BTEE/ATEE).

  • Hess, G. P., & Wainfan, E. (1958). Enzymatic Hydrolysis of N-Acetyl-L-tyrosine Ethyl Ester. Journal of the American Chemical Society.

Validation

verifying optical rotation of L-isomer Acetyl-L-tyrosine methyl ester

Title : Verifying the Optical Rotation and Chiral Purity of Acetyl-L-Tyrosine Methyl Ester: A Comparative Analytical Guide Introduction N-Acetyl-L-tyrosine methyl ester (NALTME) is a highly soluble, synthetically versati...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Verifying the Optical Rotation and Chiral Purity of Acetyl-L-Tyrosine Methyl Ester: A Comparative Analytical Guide

Introduction N-Acetyl-L-tyrosine methyl ester (NALTME) is a highly soluble, synthetically versatile tyrosine derivative extensively utilized in solid-phase peptide synthesis and pharmaceutical formulations. Because the biological efficacy and secondary structure of therapeutic peptides are strictly dependent on the enantiomeric purity of their constituent amino acids, verifying the L-isomer purity of NALTME is a critical quality control step. Even trace amounts of the D-isomer can lead to diastereomeric peptide impurities that alter pharmacokinetics and immunogenicity.

This guide objectively compares three analytical methodologies for verifying the chiral purity of NALTME: Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (


H-NMR) with Chiral Solvating Agents (CSAs). As a Senior Application Scientist, I have structured these protocols to be self-validating systems, explaining the mechanistic causality behind each experimental parameter.

The Baseline: Polarimetry (Optical Rotation)

Polarimetry remains the compendial standard for assessing the bulk chiral identity of optically active substances[1]. The specific rotation (


) for pure N-Acetyl-L-tyrosine methyl ester is established at 

in methanol[2].

Causality of Method Design : Methanol is selected as the diluent because it completely solubilizes the ester without inducing solvolysis or transesterification during the measurement window. The Sodium D-line (589 nm) is utilized as the standard wavelength because it provides high-intensity monochromatic light that minimizes dispersive errors across the sample[1].

Self-Validating Protocol :

  • System Suitability : Prior to sample analysis, calibrate the polarimeter using a traceable quartz control plate[3]. The instrument must read within ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of the plate's certified value to ensure detector linearity and optical alignment.
    
  • Sample Preparation : Accurately weigh 1.00 g of the NALTME sample and dissolve it in HPLC-grade methanol in a 100 mL volumetric flask (

    
     g/100  mL).
    
  • Measurement : Transfer the solution to a 100 mm (1 dm) polarimeter tube, ensuring no air bubbles are trapped in the light path[1]. Equilibrate the Peltier temperature controller to exactly

    
    .
    
  • Data Acquisition : Record five consecutive readings of the observed rotation (

    
    ) and calculate the specific rotation using the equation 
    
    
    
    .

Limitation: While polarimetry is rapid, it is a bulk measurement. It lacks the sensitivity to reliably quantify trace D-isomer impurities (<1%) if the specific rotations of the enantiomers are not drastically divergent.

The Modern Standard: Chiral High-Performance Liquid Chromatography (HPLC)

To achieve true enantiomeric excess (ee) quantification, Chiral HPLC is the definitive technique. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for amino acid derivatives[4].

Causality of Method Design : The separation mechanism relies on a three-point interaction model[4]. When using an amylose tris(3,5-dimethylphenylcarbamate) column, the NALTME enantiomers experience differential hydrogen bonding (via the carbamate linkages),


 interactions (via the phenolic and phenyl rings), and steric inclusion within the chiral polymer cavity[4]. The D-isomer forms a less stable transient diastereomeric complex with the stationary phase, causing it to elute at a different retention time than the L-isomer.

Self-Validating Protocol :

  • System Suitability : Inject a racemic standard (N-Acetyl-D,L-tyrosine methyl ester). The system is considered valid only if the chromatographic resolution (

    
    ) between the L and D peaks is 
    
    
    
    , ensuring baseline separation[5].
  • Mobile Phase : Prepare an isocratic mixture of Hexane/Isopropanol (80:20 v/v). The non-polar hexane drives the analyte into the chiral cavities, while the polar isopropanol modulates the strength of hydrogen bonding[6].

  • Chromatographic Conditions : Set the flow rate to 1.0 mL/min and maintain the column temperature at

    
    . Utilize UV detection at 254 nm to target the phenolic chromophore of the tyrosine moiety.
    
  • Sample Analysis : Inject 10

    
    L of the NALTME sample (prepared at 1 mg/mL). Calculate the enantiomeric excess (ee) by integrating the peak areas of the respective enantiomers.
    

The Orthogonal Approach: H-NMR with Chiral Solvating Agents (CSAs)

When chromatographic reference standards for the D-isomer are unavailable, NMR spectroscopy combined with a Chiral Solvating Agent (CSA) provides an absolute, orthogonal method for chiral verification.

Causality of Method Design : A CSA, such as Pirkle's alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol), forms transient, non-covalent diastereomeric complexes with the NALTME enantiomers in solution. Because these complexes possess different spatial geometries, they create distinct magnetic environments. This causes the normally equivalent protons—specifically the sharp singlet of the methyl ester group (


 ppm)—to split into two distinct signals corresponding to the L and D isomers.

Self-Validating Protocol :

  • System Suitability : Acquire a baseline

    
    H-NMR spectrum of the pure NALTME in CDCl
    
    
    
    to confirm the absence of overlapping achiral impurity peaks in the 3.5-4.0 ppm integration region.
  • Sample Preparation : Dissolve 10 mg of NALTME and 30 mg of the CSA (a 1:3 molar ratio to ensure complete complexation) in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Measurement : Acquire a high-resolution

    
    H-NMR spectrum (minimum 400 MHz). Integrate the split methyl ester singlets to determine the diastereomeric ratio (dr), which directly correlates to the enantiomeric purity.
    

Comparative Performance Data

MethodologyPrimary OutputLimit of Detection (D-isomer)ThroughputBest Use Case
Polarimetry Bulk Specific Rotation (

)
~1.0 - 2.0%HighInitial bulk lot release and identity confirmation.
Chiral HPLC Enantiomeric Excess (ee)< 0.1%MediumStrict trace impurity quantification for pharmaceutical grades.
NMR with CSA Diastereomeric Ratio (dr)~1.0 - 5.0%LowOrthogonal structural verification when D-standards are absent.

Chiral Verification Workflow

G Start N-Acetyl-L-tyrosine methyl ester Batch Sample Polarimetry Polarimetry (Optical Rotation) Bulk Purity Check Start->Polarimetry Step 1 PassPol [α]D ≈ +15.6° (Passes Bulk Spec) Polarimetry->PassPol Validated FailPol Deviation > 0.5° (Fails Bulk Spec) Polarimetry->FailPol Rejected HPLC Chiral HPLC Trace D-Isomer Quantification PassHPLC ee > 99.5% (Passes Trace Spec) HPLC->PassHPLC ee Verified NMR 1H-NMR with CSA Orthogonal Verification NMR->PassHPLC Orthogonal Match PassPol->HPLC Step 2 PassPol->NMR Optional Final Validated L-Isomer (Pharmaceutical Grade) PassHPLC->Final Release

Analytical decision tree for verifying the L-isomer purity of Acetyl-L-tyrosine methyl ester.

References

  • Smolecule. "Buy N-Acetyl-O-methyl-L-tyrosine | 28047-05-4". smolecule.com.
  • PharmaGuideline. "Determination of Optical Rotation and Specific Optical Rotation". pharmaguideline.com.
  • Anton Paar. "Modular Polarimeter: MCP". anton-paar.com.
  • Anton Paar (via ICPMS). "Compliance by Design: The High-Performing Polarimeter Series". icpms.cz.
  • Chromatography Online. "A Strategy for Developing HPLC Methods for Chiral Drugs". chromatographyonline.com.
  • Scientific Research Publishing. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine". scirp.org.
  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases". yakhak.org.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Acetyl-L-tyrosine Methyl Ester Hydrate

Executive Summary & Chemical Profile Effective chemical hygiene extends beyond the experiment; it concludes only when waste is permanently neutralized. This guide details the disposal protocols for Acetyl-L-tyrosine meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Effective chemical hygiene extends beyond the experiment; it concludes only when waste is permanently neutralized. This guide details the disposal protocols for Acetyl-L-tyrosine methyl ester hydrate , a tyrosine derivative commonly used as a building block in peptide synthesis and prodrug development.

While often categorized as "general organic waste," this compound requires specific handling due to its hydrolytic potential. In aqueous environments, the ester moiety can hydrolyze to release methanol and N-acetyl-tyrosine . Therefore, drain disposal is strictly prohibited not only due to biological oxygen demand (BOD) but also to prevent the unmonitored release of solvent byproducts into municipal water systems.

Chemical Identity Table[1]
ParameterDetail
Chemical Name N-Acetyl-L-tyrosine methyl ester (hydrate)
CAS Number 2440-79-1 (Anhydrous parent); Hydrates vary by lot
Molecular Formula

Solubility Soluble in organic solvents (DMSO, Ethanol); Sparingly soluble in water
RCRA Status Non-listed (Not P-listed or U-listed); Non-characteristic unless mixed
Primary Hazard Irritant (Skin, Eyes, Respiratory); Potential Eye Damage

Risk Assessment & Mechanism of Hazard

To ensure safety, we must understand the causality of the hazard. This compound is an amino acid ester.

  • Hydrolytic Instability: The methyl ester bond is susceptible to hydrolysis, particularly in basic or acidic conditions.

    • Mechanism:

      
      
      
    • Implication: Waste containers containing aqueous mixtures of this compound may generate methanol over time. Ensure containers are vented or not over-filled to accommodate minor off-gassing or pressure changes, although this is generally slow at neutral pH.

  • Particulate Irritation: As a solid hydrate, the powder can cause mechanical and chemical irritation to mucous membranes.

    • Implication: Inhalation of dust triggers inflammatory responses in the respiratory tract.

Required Personal Protective Equipment (PPE)
  • Respiratory: N95 mask (minimum) for solid handling; Fume hood required for solution preparation.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Standard latex is insufficient for organic solvent mixtures.

  • Ocular: ANSI Z87.1 Chemical Splash Goggles.

Waste Segregation & Disposal Workflows

Proper disposal relies on the correct segregation of the chemical state (Solid vs. Liquid).[1]

Scenario A: Solid Waste (Pure or Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing boats, spill cleanup debris.

Protocol:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste: Solid Organic."

  • Labeling: Explicitly list "N-Acetyl-L-tyrosine methyl ester hydrate" on the tag. Do not use generic labels like "Trash."[2]

  • Disposal Path: The container must be sealed and routed for High-Temperature Incineration .

    • Why? Incineration ensures the complete thermal decomposition of the aromatic ring and the ester linkage, converting the mass to

      
      , 
      
      
      
      , and
      
      
      (scrubbed). Landfilling is not an acceptable route for laboratory chemical reagents.
Scenario B: Liquid Waste (Solutions)

Applicable to: Reaction mother liquors, HPLC effluent, dissolved reagent.[3]

Protocol:

  • Solvent Check: Determine the carrier solvent.

    • Halogenated:[1][4] (e.g., DCM, Chloroform)

      
       Red Can / Halogenated Waste Stream.
      
    • Non-Halogenated: (e.g., Methanol, DMSO, Water)

      
       Clear Can / Non-Halogenated Organic Waste.
      
  • Segregation: Do not mix with strong oxidizing acids (Nitric, Perchloric) as this can lead to exothermic nitration of the tyrosine phenol ring.

  • Disposal Path: Fuel blending or Incineration.

Visualization: Disposal Decision Tree

DisposalLogic Start Waste: Acetyl-L-tyrosine methyl ester hydrate State Determine Physical State Start->State Solid Solid / Debris State->Solid Liquid Liquid / Solution State->Liquid SolidAction Segregate into Solid Organic Waste Solid->SolidAction SolventCheck Identify Solvent Liquid->SolventCheck SolidDest High-Temp Incineration SolidAction->SolidDest Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, H2O) SolventCheck->NonHalo LiquidDest Fuel Blending / Incineration Halo->LiquidDest NonHalo->LiquidDest

Figure 1: Decision logic for segregating waste streams based on physical state and solvent carrier.

Spill Management Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent the spread of particulate matter.

Step-by-Step Response:

  • Assess: Stop work. If the spill is >50g or outside a fume hood, evacuate the immediate area to allow dust to settle.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.

  • Containment (Solid):

    • Do not dry sweep aggressively (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to solubilize/weigh down the powder.

    • Scoop the wet slurry into the Solid Organic Waste container.

  • Containment (Liquid):

    • Ring the spill with absorbent pads or vermiculite.

    • Absorb from the outside in.

  • Decontamination: Wipe the surface with 70% Ethanol followed by soap and water. The tyrosine derivative is soluble in alcohols, making ethanol an effective cleaning agent.

Visualization: Spill Response Workflow

SpillResponse Alert 1. Assess & Alert PPE 2. Don PPE (Gloves/Goggles) Alert->PPE Type 3. Determine Type PPE->Type SolidCleanup Solid: Wet Wipe Method (Avoid Dust) Type->SolidCleanup LiquidCleanup Liquid: Absorbents (Vermiculite) Type->LiquidCleanup Disposal 4. Bag & Tag (Hazardous Waste) SolidCleanup->Disposal LiquidCleanup->Disposal Wash 5. Surface Decon (Ethanol/Soap) Disposal->Wash

Figure 2: Sequential workflow for safely managing laboratory spills of tyrosine derivatives.

Regulatory Compliance (EPA/RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Classification: Acetyl-L-tyrosine methyl ester is not a P-listed (acutely toxic) or U-listed (toxic) hazardous waste [1].

  • Characteristic Waste: It does not inherently meet characteristics of Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

  • Generator Status: However, because it is a chemical substance not intended for disposal in the sewer, it falls under the "General Organic Debris" category in most institutional Chemical Hygiene Plans.

  • Drain Disposal: Strictly Prohibited. Although the compound is not a heavy metal or halogenated toxin, the EPA and local POTW (Publicly Owned Treatment Works) regulations restrict the discharge of organic esters due to BOD load and potential interference with biological treatment systems [2].

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Acetyl-L-tyrosine methyl ester hydrate

Executive Safety Summary N-Acetyl-L-tyrosine methyl ester hydrate (often abbreviated as N-Ac-Tyr-OMe[1]·H₂O) is a specialized amino acid derivative used primarily as an enzymatic substrate (e.g., for chymotrypsin assays)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

N-Acetyl-L-tyrosine methyl ester hydrate (often abbreviated as N-Ac-Tyr-OMe[1]·H₂O) is a specialized amino acid derivative used primarily as an enzymatic substrate (e.g., for chymotrypsin assays) and a synthetic intermediate in peptide chemistry.[1] While often classified as "low hazard" in bulk, its physical form (fine crystalline powder) and chemical nature (ester functionality) necessitate a rigorous safety protocol to prevent sensitization, ocular damage, and assay cross-contamination.[1]

Immediate Action Required:

  • Primary Hazard: Ocular irritation and respiratory tract irritation (dust inhalation).[1]

  • Critical Control: Handle exclusively in a chemical fume hood or biological safety cabinet to prevent aerosolization.

  • Storage: Hygroscopic; store at +2°C to +8°C (desiccated).

Part 1: Chemical Identity & Hazard Profile[1]

Before selecting PPE, we must understand the physicochemical drivers of risk.[1] This compound is an ester-protected amino acid.[1][2] Esters can hydrolyze on moist mucous membranes (eyes, lungs) to release acid equivalents, leading to irritation.[1]

Table 1: Physicochemical Safety Data

PropertySpecificationSafety Implication
Chemical Name N-Acetyl-L-tyrosine methyl ester monohydratePrecise identification prevents reagent mix-ups.[1]
CAS Number 2440-79-1 (Anhydrous parent) / Specific Hydrates vary Use CAS to verify SDS; hydrate forms share tox profiles with parents.[1]
Physical State White crystalline powderHigh risk of aerosolization during weighing.[1]
Solubility Soluble in Methanol, Ethanol; Sparingly in WaterSolvent Effect: Once dissolved in organics, skin permeation rates increase significantly.[1]
GHS Classification Warning (Conservative)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

Part 2: Personal Protective Equipment (PPE) Matrix

Hand Protection (Glove Selection)
  • Recommendation: Nitrile Rubber (Minimum 0.11 mm / 4 mil thickness). [1]

  • Scientific Rationale:

    • Solid State: In its solid form, the compound has low permeation potential.[1] Standard nitrile provides excellent abrasion resistance against crystals.[1]

    • Solution State: If dissolved in Methanol or DMSO , the solvent becomes the carrier vehicle.[1] Methanol permeates nitrile; therefore, if handling solutions, double-gloving is mandatory, or use specific chemical-resistant laminates (e.g., Silver Shield) for prolonged immersion.[1]

  • Protocol: Inspect gloves for pinholes by trapping air and squeezing before donning.[1] Change gloves immediately if splashed.[1]

Ocular & Face Protection
  • Recommendation: Chemical Safety Goggles (Indirect Vent). [1]

  • Why not just Safety Glasses? Fine powders can bypass the side shields of standard safety glasses via air currents in a fume hood.[1] Goggles provide a seal that prevents particulate entry into the lacrimal fluid, where hydrolysis would cause immediate stinging and potential corneal scratching.[1]

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity 0.3–0.5 m/s).[1]

  • Secondary Control (If hood unavailable): N95 or P2 Particulate Respirator. [1]

  • Rationale: The STOT SE 3 (Respiratory Irritation) designation implies that inhaling dust can trigger coughing or inflammation.[1] Engineering controls (hoods) are superior to masks because they remove the hazard rather than filtering it.[1]

Body Protection
  • Recommendation: Standard Cotton/Polyester Lab Coat (Buttoned to neck) + Long Pants + Closed-toe Shoes. [1]

  • Rationale: Prevents accumulation of dust on street clothing, which could transport allergens home.[1]

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

The highest risk of exposure occurs during the transfer of the solid from the stock container to the balance.[1] Static electricity can cause the powder to "jump" and disperse.[1]

Step-by-Step Methodology:

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (the compound is hygroscopic).[1]

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat.[1]

  • Transfer: Open the container inside the fume hood. Transfer small amounts gently to avoid creating a dust cloud.[1]

  • Dissolution: If preparing a stock solution, add the solvent to the solid (not vice versa) slowly to minimize splashing.[1]

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Remove from Cold Storage Equilibrate Equilibrate to RT (Prevent Moisture Absorption) Start->Equilibrate PPE_Check Don PPE: Nitrile Gloves + Goggles + Lab Coat Equilibrate->PPE_Check Hood_Check Verify Fume Hood Airflow (>0.4 m/s) PPE_Check->Hood_Check Weighing Weighing Process (Use Anti-Static Spatula) Hood_Check->Weighing Decision Is it a Solution? Weighing->Decision Solid_Transfer Transfer Solid to Reaction Vessel Decision->Solid_Transfer No (Solid Use) Solvent_Add Add Solvent (e.g., MeOH) *Risk of Permeation Increases* Decision->Solvent_Add Yes (Dissolving) Cleanup Wipe Balance Area (Wet Wipe to Capture Dust) Solid_Transfer->Cleanup Solvent_Add->Cleanup End Return Stock to Storage Cleanup->End

Figure 1: Operational workflow for handling N-Acetyl-L-tyrosine methyl ester hydrate, emphasizing moisture control and solvent risks.

Part 4: Emergency Response & Disposal

Spill Cleanup Strategy
  • Dry Spill (Powder): Do NOT dry sweep.[1] This generates dust.[1]

    • Method: Cover with a damp paper towel (water or ethanol) to wet the powder, then wipe up.[1] This prevents aerosolization.[1]

  • Wet Spill (Solution): Absorb with vermiculite or standard spill pads.[1]

    • Decontamination:[1] Clean the surface with 70% Ethanol followed by water.[1]

Disposal Decision Tree

Laboratory waste streams must be segregated to prevent dangerous reactions and ensure regulatory compliance (RCRA/EPA).

Sources

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